2-(4-Chlorophenyl)oxirane
Description
The exact mass of the compound 2-(4-Chlorophenyl)oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Chlorophenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWLXNDOMYKTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950565 | |
| Record name | 2-(4-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2788-86-5 | |
| Record name | 4-Chlorostyrene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2788-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorostyrene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
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| Record name | 2-(4-chlorophenyl)oxirane | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-CHLOROSTYRENE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M51K7C6AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 2-(4-Chlorophenyl)oxirane from 4-chlorostyrene
An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)oxirane from 4-Chlorostyrene
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(4-Chlorophenyl)oxirane, a valuable epoxide intermediate, from its parent alkene, 4-chlorostyrene. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the prevalent epoxidation methodologies, including mechanistic insights, detailed experimental protocols, and critical safety considerations. The primary focus is on the widely adopted peroxy acid-mediated epoxidation, with further discussion on advanced catalytic and biocatalytic methods that offer enhanced control over stereochemistry. Each section is grounded in authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Significance of Substituted Styrene Oxides
Epoxides, or oxiranes, are highly versatile three-membered cyclic ethers that serve as pivotal building blocks in organic synthesis. Their inherent ring strain makes them susceptible to nucleophilic ring-opening reactions, enabling the stereocontrolled introduction of bifunctional groups. 2-(4-Chlorophenyl)oxirane, also known as 4-chlorostyrene oxide, is a particularly important intermediate.[1][2] The presence of the chlorophenyl moiety provides a handle for further functionalization through cross-coupling reactions and influences the molecule's electronic properties and biological activity. Consequently, this epoxide is a precursor for a wide range of fine chemicals, pharmaceutical agents, and agrochemicals.[3][4] This guide focuses on its synthesis via the direct epoxidation of 4-chlorostyrene, a robust and efficient transformation.
Core Synthesis Strategy: The Epoxidation of 4-Chlorostyrene
The most direct and common method for synthesizing 2-(4-Chlorophenyl)oxirane is the epoxidation of the carbon-carbon double bond of 4-chlorostyrene. This process involves the transfer of a single oxygen atom to the alkene, forming the desired three-membered oxirane ring.
Caption: General reaction scheme for the synthesis of 2-(4-Chlorophenyl)oxirane.
Several classes of reagents and catalysts can achieve this transformation, each with distinct advantages regarding yield, stereoselectivity, cost, and safety. The choice of method is dictated by the specific requirements of the synthesis, particularly whether a racemic mixture or a specific enantiomer is desired.
Methodologies for Epoxidation
Peroxy Acid-Mediated Epoxidation: The Workhorse Method
The reaction of alkenes with peroxy acids (RCO₃H) is a fundamental and widely used method for preparing epoxides.[5] Among various peroxy acids, meta-Chloroperoxybenzoic acid (m-CPBA) is particularly popular for laboratory-scale synthesis due to its commercial availability as a relatively stable crystalline solid.[6]
Mechanism of Action: The "Butterfly" Transition State The epoxidation with peroxy acids proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking steps occur simultaneously in a single transition state.[6][7] This mechanism, often referred to as the "Butterfly" mechanism, involves the nucleophilic π-bond of the alkene attacking the electrophilic terminal oxygen of the peroxy acid.[8] The weak O-O bond facilitates this oxygen transfer.[6] This concerted process ensures a syn-addition, where the oxygen atom is delivered to one face of the double bond, preserving the stereochemistry of the starting alkene.[7]
Caption: The concerted 'Butterfly' mechanism for peroxy acid epoxidation.
The primary byproduct of this reaction is the corresponding carboxylic acid (in this case, meta-chlorobenzoic acid), which must be removed during the workup phase.
Catalytic Asymmetric Epoxidation: Accessing Enantiopure Epoxides
For applications in drug development, accessing enantiomerically pure compounds is often critical. Asymmetric epoxidation methods utilize chiral catalysts to selectively produce one enantiomer of the epoxide over the other.
The Jacobsen-Katsuki Epoxidation The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, including styrene derivatives.[9] This reaction employs a chiral manganese(III)-salen complex as the catalyst. The catalyst, used in substoichiometric amounts, facilitates the transfer of an oxygen atom from a terminal oxidant (such as bleach, NaOCl) to the alkene. The chiral ligand environment around the manganese center dictates the facial selectivity of the oxygen attack, leading to high enantiomeric excess (ee).[10] While highly effective, the mechanism can be complex, with evidence suggesting the involvement of radical intermediates or manganooxetanes depending on the reaction conditions. For styrene, the Jacobsen catalyst has been shown to produce (R)-styrene oxide with moderate to good enantioselectivity, which can be improved at lower temperatures.[11]
Biocatalytic Epoxidation: A Greener Approach
Modern synthetic chemistry increasingly turns to biocatalysis for highly selective and environmentally benign transformations. Enzymes such as styrene monooxygenases (SMOs) and engineered cytochrome P450s can perform highly enantioselective epoxidation of styrene and its derivatives.[11][12]
-
Styrene Monooxygenases (SMOs): These enzymes naturally catalyze the epoxidation of styrene, typically with very high selectivity for the (S)-enantiomer.[11]
-
Engineered P450 Peroxygenases: Through protein engineering, the substrate scope and stereoselectivity of P450 enzymes can be altered. Recent studies have demonstrated the development of P450 variants capable of producing (R)-styrene oxides with excellent enantioselectivity (up to 99% ee) from substituted styrenes.[13]
These methods operate under mild aqueous conditions and offer a sustainable alternative to traditional chemical methods, although they may require specialized equipment and expertise.
Comparative Analysis of Methods
| Method | Oxidant | Catalyst | Enantioselectivity | Advantages | Disadvantages |
| Peroxy Acid | m-CPBA | None | Racemic | Simple, reliable, high yield, readily available reagents.[6][7] | Produces stoichiometric waste, oxidant can be hazardous, not selective for enantiomers.[14] |
| Jacobsen-Katsuki | NaOCl, etc. | Chiral Mn(III)-salen | High (Catalyst-dependent) | Catalytic, provides access to enantiopure epoxides.[9] | Catalyst can be expensive, requires careful optimization. |
| Biocatalytic | H₂O₂ or O₂ | Enzymes (SMO, P450) | Very High (>99% ee possible) | Environmentally friendly, extremely high selectivity, mild conditions.[11][13] | Substrate scope can be limited, requires biological expertise. |
Detailed Experimental Protocol: Epoxidation with m-CPBA
This section provides a trusted, self-validating protocol for the synthesis of racemic 2-(4-Chlorophenyl)oxirane using m-CPBA.
Materials and Equipment
-
Reagents: 4-chlorostyrene (>98%), meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), dichloromethane (DCM, anhydrous), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium sulfite (Na₂SO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware.
Safety and Handling Precautions
-
m-CPBA: Organic peroxides like m-CPBA are potentially explosive and sensitive to shock, heat, and friction.[14] Always handle behind a safety shield.[15] Do not use metal spatulas. Unused m-CPBA should be quenched before disposal.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle exclusively in a well-ventilated fume hood.
-
Epoxides: Many epoxides are considered potential mutagens. Avoid skin contact and inhalation.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[16]
Step-by-Step Procedure
Caption: Experimental workflow for the m-CPBA epoxidation of 4-chlorostyrene.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorostyrene (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 1.2 eq, adjusted for purity) in DCM. Add this solution to the stirred 4-chlorostyrene solution dropwise via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 4-chlorostyrene spot has been completely consumed (typically 4-16 hours).
-
Workup - Quenching: Cool the reaction mixture again to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite (Na₂SO₃) and stirring vigorously for 20 minutes. (Test for peroxides with starch-iodide paper to ensure complete quenching).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2-3 times, to remove meta-chlorobenzoic acid), water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-Chlorophenyl)oxirane as a colorless to light yellow liquid.[2]
Product Characterization
Validation of the final product's identity and purity is achieved through standard spectroscopic techniques.[17][18]
-
Physical Properties:
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
δ ~7.3 ppm (m, 4H): Aromatic protons of the chlorophenyl ring.
-
δ ~3.8 ppm (dd, 1H): Oxirane methine proton (-CH-Ar).
-
δ ~3.1 ppm (dd, 1H): One of the oxirane methylene protons (-CH₂).
-
δ ~2.7 ppm (dd, 1H): The other oxirane methylene proton (-CH₂).
-
Rationale: The aromatic protons appear in their typical region. The three protons on the oxirane ring form a distinct AMX spin system, each appearing as a doublet of doublets due to geminal and vicinal coupling.
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
-
δ ~137 ppm, ~134 ppm, ~129 ppm, ~127 ppm: Aromatic carbons.
-
δ ~52 ppm: Oxirane methine carbon (-CH-Ar).
-
δ ~51 ppm: Oxirane methylene carbon (-CH₂).
-
-
Infrared (IR) Spectroscopy (Neat, cm⁻¹):
-
~3050 cm⁻¹: C-H stretch (aromatic).
-
~2900-3000 cm⁻¹: C-H stretch (aliphatic).
-
~1600, 1490 cm⁻¹: C=C stretch (aromatic ring).
-
~1260 cm⁻¹: C-O stretch (epoxide ring, characteristic).
-
~830 cm⁻¹: C-H bend (para-substituted aromatic).
-
~750 cm⁻¹: C-Cl stretch.
-
-
Mass Spectrometry (MS):
-
m/z (EI+): 154/156 (M⁺, characteristic ~3:1 ratio for chlorine isotopes), and other fragmentation peaks.
-
Conclusion
The is a well-established and versatile transformation. The choice of epoxidation method is a critical decision driven by the desired outcome, balancing factors such as scalability, cost, and the need for stereochemical control. While the m-CPBA method remains a highly reliable and straightforward approach for producing racemic material, the advancements in asymmetric catalysis and biocatalysis offer powerful tools for the efficient and selective synthesis of enantiopure epoxides, which are of paramount importance in the fields of medicinal chemistry and drug development. Proper adherence to safety protocols, particularly when handling peroxy acids, is essential for the successful and safe execution of these procedures.
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Technical Guide: Solubility Profile and Process Handling of 2-(4-Chlorophenyl)oxirane
Executive Summary
2-(4-Chlorophenyl)oxirane (CAS: 2788-86-5), also known as 4-chlorostyrene oxide , is a critical chiral building block in the synthesis of agrochemicals (e.g., azole fungicides) and pharmaceuticals (e.g., Eliprodil). As a lipophilic epoxide, its solubility behavior is governed by the competition between the hydrophobic chlorophenyl ring and the reactive, polar oxirane ring.
This guide addresses a common challenge in process chemistry: the scarcity of open-access thermodynamic solubility data for this specific derivative. Instead of relying on theoretical approximations, this document provides a comparative physicochemical analysis based on structural analogs (Styrene Oxide) and details a self-validating experimental protocol for determining solubility while mitigating the high risk of solvolysis in protic solvents.
Physicochemical Profile & Solubility Matrix
Structural Determinants of Solubility
The substitution of a chlorine atom at the para-position of the styrene oxide scaffold significantly alters the partition coefficient (LogP) and crystal lattice energy.
-
Lipophilicity: The Chlorine substituent increases the LogP from ~1.61 (Styrene Oxide) to 2.41 (4-Chlorostyrene Oxide). This shift dictates a higher affinity for non-polar solvents (Toluene, Heptane) compared to the unsubstituted parent compound.
-
Physical State: At ambient temperature (25°C), the compound typically exists as a liquid or a low-melting solid (Density
1.28 g/mL). This renders "solubility" in organic solvents effectively a miscibility issue, whereas solubility in water remains a saturation equilibrium.
Qualitative Solubility & Stability Matrix
The following matrix synthesizes empirical observations and reactivity data. Researchers must distinguish between thermodynamic solubility (can it dissolve?) and chemical stability (will it survive?).
| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Process Recommendation |
| Aromatic Hydrocarbons | Toluene, Benzene | High (Miscible) | Low | Preferred. Ideal for reaction media and extractions. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High (Miscible) | Low | Excellent for work-up; avoid traces of HCl which catalyze ring opening. |
| Polar Aprotic | Acetone, Acetonitrile, THF | High | Low/Moderate | Suitable for HPLC analysis and intermediate reactions. |
| Polar Protic (Alcohols) | Methanol, Ethanol, IPA | High | Critical (High) | Avoid for storage. Nucleophilic attack by solvent (solvolysis) occurs over time. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | Low | Useful as anti-solvents for crystallization of downstream derivatives. |
| Water | Water | Insoluble (<0.1 g/L) | Moderate | Poor solubility limits hydrolysis rate, but biphasic hydrolysis still occurs. |
Process Warning: In alcoholic solvents (Methanol/Ethanol), 2-(4-Chlorophenyl)oxirane undergoes slow solvolysis to form the corresponding
-alkoxy alcohols. This reaction is acid-catalyzed. Do not store stock solutions in methanol for >24 hours.
Critical Degradation Pathways
Understanding solubility requires mapping the degradation pathways that interfere with measurement. The oxirane ring is highly strained and susceptible to nucleophilic attack.
Diagram 1: Solvolysis and Degradation Mechanism
The following diagram illustrates the competing pathways that occur when dissolving the compound in protic media.
Caption: Mechanistic pathway of epoxide ring opening in protic solvents. Solubility measurements in alcohols must account for the kinetic formation of alkoxy-alcohol impurities.
Validated Experimental Protocol: Solubility Determination
Due to the lack of peer-reviewed thermodynamic tables for this specific derivative, researchers must determine solubility empirically. The Isothermal Shake-Flask Method coupled with Reverse-Phase HPLC is the gold standard.
Methodology Overview
This protocol utilizes a self-validating step (chromatographic purity check) to ensure that the measured "solubility" is not actually the concentration of degradation products.
Diagram 2: Solubility Measurement Workflow
Caption: Step-by-step workflow for determining thermodynamic solubility with integrated stability controls.
Detailed HPLC Conditions
To quantify the compound accurately without interference from the diol or solvent adducts, use the following conditions derived from enantioselective hydrolysis studies:
-
Column: Agilent Eclipse Plus C18 (4.6
155 mm, 3.5 µm) or equivalent.[1] -
Mobile Phase: Isocratic Acetonitrile (55%) / Water (45%).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (Absorption maximum for the chlorophenyl moiety).
-
Retention Times (Approximate):
-
1-(4-chlorophenyl)ethane-1,2-diol (Hydrolysis impurity): ~2.1 min[1]
-
2-(4-Chlorophenyl)oxirane (Target): ~5.5 min
-
Internal Standard (e.g., n-butyrophenone): ~6.5 min
-
Protocol Note: If analyzing solubility in methanol/ethanol, the dilution step (Step 3 in Diagram 2) must be performed immediately using Acetonitrile to arrest any solvolysis reactions.
Process Application: Purification & Isolation
For researchers scaling up synthesis, solubility data informs purification. Since 2-(4-Chlorophenyl)oxirane is a liquid/low-melting solid, standard crystallization is often inefficient unless performed at very low temperatures.
-
Distillation: The primary method for purification.
-
Boiling Point: ~230°C at 760 mmHg (theoretical); typically distilled under high vacuum (e.g., 0.1 mmHg) to prevent thermal degradation.
-
-
Column Chromatography:
-
Stationary Phase: Silica Gel.
-
Eluent: Hexane/Ethyl Acetate (gradient).
-
Loading Solvent: Dissolve crude in minimum volume of Hexane/DCM (1:1).
-
-
Stripping Crystallization (Advanced):
-
For high-purity requirements (>99.5%), a hybrid melt-crystallization/vaporization technique (Stripping Crystallization) is recommended to remove isomeric impurities (e.g., m-chlorostyrene oxide).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 197010, 2-(4-Chlorophenyl)oxirane. Retrieved from [Link]
-
Zhu, Y., et al. (2011). Facile fabrication of recyclable and active nanobiocatalyst: purification and immobilization of enzyme in one pot with Ni-NTA. Chemical Communications.[1] (Source of HPLC retention times and hydrolysis rates). Retrieved from [Link]
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Clever, H. L., et al. IUPAC-NIST Solubility Data Series. (General methodology for epoxide solubility). Retrieved from [Link]
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An In-Depth Technical Guide to the Toxicology of 4-Chlorostyrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Toxicological Landscape of a Reactive Intermediate
4-Chlorostyrene oxide (CSO), a chlorinated derivative of styrene oxide, presents a unique toxicological profile of significant interest to researchers and professionals in drug development and chemical safety. As a reactive epoxide, its potential for interaction with biological macromolecules necessitates a thorough understanding of its toxicokinetics and toxicodynamics. This guide provides a comprehensive overview of the available toxicological data for 4-chlorostyrene oxide, contextualized with information from its parent compound, styrene, and the well-studied metabolite, styrene oxide. By examining its metabolic activation and detoxification pathways, genotoxic potential, and other key toxicological endpoints, this document aims to equip scientists with the critical knowledge required for risk assessment and the development of safe handling and therapeutic strategies.
Physicochemical Properties and Reactivity
4-Chlorostyrene oxide is a colorless to pale yellow liquid.[1] The presence of the epoxide ring, a three-membered cyclic ether, imparts significant ring strain, making it susceptible to nucleophilic attack and a key factor in its biological reactivity.
Table 1: Physicochemical Properties of 4-Chlorostyrene Oxide
| Property | Value | Reference |
| CAS Number | 2788-86-5 | [2] |
| Molecular Formula | C₈H₇ClO | [2] |
| Molecular Weight | 154.59 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Refractive Index | 1.5500-1.5540 @ 20°C | [1] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
While specific ADME studies on 4-chlorostyrene oxide are limited, its metabolic fate can be largely inferred from studies on styrene and styrene oxide.
Metabolic Activation: The Role of Cytochrome P450
The primary route of metabolic activation for styrene and its analogues is the oxidation of the vinyl group by cytochrome P450 (CYP) enzymes to form the corresponding epoxide.[3] This biotransformation is a critical step in the manifestation of toxicity.
Detoxification Pathways: Epoxide Hydrolase and Glutathione Conjugation
The reactive epoxide ring of 4-chlorostyrene oxide can be detoxified through two primary enzymatic pathways:
-
Hydrolysis by Epoxide Hydrolase (EH): Epoxide hydrolases are crucial enzymes that catalyze the hydrolysis of epoxides to their corresponding, less reactive diols.[4][5] This is a major detoxification pathway for styrene oxide and is anticipated to be a key route for the deactivation of 4-chlorostyrene oxide.[6] The efficiency of this pathway can significantly influence individual susceptibility to toxicity.
-
Conjugation with Glutathione (GSH): Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of the tripeptide glutathione to electrophilic compounds, such as epoxides.[7][8] This reaction increases water solubility and facilitates excretion, representing another vital detoxification mechanism.[8]
Figure 1: Proposed metabolic pathways of 4-chlorostyrene oxide.
Toxicological Profile
Acute Toxicity
Table 2: Acute Toxicity of 4-Chlorostyrene
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 5200 mg/kg | [9] |
Irritation and Sensitization
4-Chlorostyrene oxide is classified as a skin and eye irritant.[2] It may also cause an allergic skin reaction and respiratory irritation.[2]
Genotoxicity and Mutagenicity
The primary mechanism of genotoxicity for epoxides like styrene oxide is their ability to form covalent adducts with DNA.[10][11] These adducts can lead to mutations if not repaired, potentially initiating carcinogenesis. Styrene oxide has been shown to form adducts with various nucleophilic sites on DNA bases.[10]
While specific studies on 4-chlorostyrene oxide are scarce, its structural similarity to styrene oxide strongly suggests a similar genotoxic potential.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.
Objective: To determine if 4-chlorostyrene oxide can induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to a range of concentrations of 4-chlorostyrene oxide.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Rationale: The inclusion of the S9 fraction mimics the metabolic processes in the liver, allowing for the detection of mutagens that require metabolic activation to exert their effects. The use of multiple strains with different genetic mutations increases the sensitivity of the assay to a wider range of mutagens.
Carcinogenicity
Long-term carcinogenicity bioassays specifically on 4-chlorostyrene oxide have not been identified in the reviewed literature. However, studies on its structural analog, styrene oxide, provide significant cause for concern. Chronic oral administration of styrene oxide has been shown to induce a high incidence of forestomach tumors (papillomas and squamous cell carcinomas) in both rats and mice.[12][13]
Experimental Protocol: Rodent Carcinogenicity Bioassay
A two-year rodent bioassay is the standard for assessing the carcinogenic potential of a chemical.
Objective: To evaluate the carcinogenic potential of 4-chlorostyrene oxide following long-term oral administration to rodents.
Methodology:
-
Species and Strain: Utilize two rodent species, typically Fischer 344 rats and B6C3F1 mice.
-
Group Size: A minimum of 50 animals per sex per dose group.
-
Dose Selection: Based on a subchronic toxicity study, select at least two dose levels and a vehicle control group. The highest dose should be a maximum tolerated dose (MTD) that does not significantly impact survival from effects other than cancer.
-
Administration: Administer 4-chlorostyrene oxide via gavage in a suitable vehicle (e.g., corn oil) for the majority of the animals' lifespan (typically 24 months for rats and 18-24 months for mice).
-
Clinical Observations: Conduct regular clinical observations and body weight measurements throughout the study.
-
Pathology: At the end of the study, perform a complete necropsy on all animals. Collect a comprehensive set of tissues for histopathological examination by a qualified pathologist.
-
Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.
Rationale: The long-term exposure mimics potential chronic human exposure scenarios. The use of two species increases the sensitivity of the assay and the relevance of the findings to human health risk assessment.
Figure 2: Proposed mechanism of 4-chlorostyrene oxide induced carcinogenicity.
Reproductive and Developmental Toxicity
There is a lack of specific data on the reproductive and developmental toxicity of 4-chlorostyrene oxide. Given the genotoxic potential of epoxides, there is a theoretical concern for effects on reproductive organs and developing fetuses. Standard screening tests would be required to assess these endpoints.
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
This screening test provides initial information on potential effects on male and female reproductive performance.
Objective: To assess the potential effects of 4-chlorostyrene oxide on fertility, pregnancy, and offspring development.
Methodology:
-
Animal Model: Typically, Sprague-Dawley rats are used.
-
Dosing: Administer 4-chlorostyrene oxide to both male and female rats for a pre-mating period, during mating, and for females, throughout gestation and lactation.
-
Endpoints:
-
Parental Animals: Monitor clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length. Conduct a gross necropsy and organ weight analysis.
-
Offspring: Evaluate litter size, pup viability, sex ratio, and body weight. Observe for any clinical signs or gross abnormalities.
-
-
Data Analysis: Compare the reproductive and developmental parameters of the treated groups to a control group.
Rationale: This screening study provides a broad overview of potential reproductive and developmental hazards and can inform the need for more extensive one or two-generation studies.
Mechanism of Toxicity: The Role of Covalent Binding
The toxicity of epoxides like 4-chlorostyrene oxide is intrinsically linked to their electrophilic nature. The strained epoxide ring readily reacts with nucleophilic sites on cellular macromolecules, including DNA and proteins.[14]
-
DNA Adducts: Covalent binding to DNA can lead to the formation of DNA adducts, which, if not repaired by cellular mechanisms, can result in mutations during DNA replication. This is a key initiating event in chemical carcinogenesis.[10][11]
-
Protein Adducts: Covalent binding to proteins can disrupt their structure and function, leading to cytotoxicity and organ damage. Protein adducts can also serve as biomarkers of exposure.[14]
Conclusion and Future Directions
The available toxicological data for 4-chlorostyrene oxide, largely inferred from studies on styrene and styrene oxide, indicates a profile of a reactive and potentially genotoxic compound. It is classified as a skin and eye irritant and a potential skin sensitizer. The primary toxicological concern stems from its epoxide structure, which can lead to the formation of DNA and protein adducts, a key mechanism for mutagenicity and carcinogenicity.
Significant data gaps remain, particularly in the areas of acute toxicity, long-term carcinogenicity, and reproductive and developmental toxicity specifically for 4-chlorostyrene oxide. Further research, including comprehensive in vivo studies following established OECD guidelines, is necessary to fully characterize its toxicological profile and establish safe exposure limits. Understanding the specific toxicokinetics and metabolic pathways of 4-chlorostyrene oxide will be crucial for accurate risk assessment and the development of strategies to mitigate its potential adverse health effects.
References
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Poirier, M. C., & Beland, F. A. (1992). Kinetics of formation of specific styrene oxide adducts in double-stranded DNA. Cancer Research, 52(15), 4133–4138. [Link]
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Regulations.gov. (2015, July 16). Acute Inhalation Toxicity (Nose Only) Study in the Rat. [Link]
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Lin, Y., L-Y, & Li, Y. (2008). Evidence for cellular protein covalent binding derived from styrene metabolite. Toxicology and applied pharmacology, 233(1), 60–66. [Link]
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Tischler, D., & Eulberg, D. (2017). Characterization of the Glutathione S-Transferases Involved in Styrene Degradation in Gordonia rubripertincta CWB2. Applied and environmental microbiology, 83(17), e00914-17. [Link]
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Fretz, S., & Aourz, N. (2020). The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease. International journal of molecular sciences, 21(24), 9713. [Link]
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Arand, M., & Oesch, F. (2003). Detoxification Strategy of Epoxide Hydrolase The Basis for a Threshold in Chemical Carcinogenesis. EXCLI journal, 2, 73–82. [Link]
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Hayes, J. D., & Strange, R. C. (2000). Glutathione S-transferase polymorphisms and their biological consequences. Pharmacology, 61(3), 154–166. [Link]
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PubChem. (n.d.). 4-Chlorostyrene oxide. [Link]
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Tischler, D., & Ackermann, T. (2018). Investigation of the co-metabolic transformation of 4-chlorostyrene into 4-chlorophenylacetic acid in Pseudomonas fluorescens ST. Journal of industrial microbiology & biotechnology, 45(5), 347–360. [Link]
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Scialli, A. R., & Dourson, M. (2011). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Regulatory toxicology and pharmacology : RTP, 61(2), 163–177. [Link]
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dos Santos, A. C., & de Albuquerque, N. C. (2022). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. International journal of molecular sciences, 23(24), 15682. [Link]
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Global Substance Registration System. (n.d.). 4-CHLOROSTYRENE OXIDE. [Link]
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Taylor & Francis. (n.d.). Epoxide hydrolase – Knowledge and References. [Link]
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Taylor & Francis. (n.d.). Epoxide hydrolase – Knowledge and References. [Link]
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Labster. (n.d.). DNA adducts - Theory pages. [Link]
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Science.gov. (n.d.). acute oral toxicity: Topics by Science.gov. [Link]
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van de Water, B., & Commandeur, J. N. (1996). A homology model for rat mu class glutathione S-transferase 4-4. Chemical research in toxicology, 9(7), 1143–1151. [Link]
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ResearchGate. (n.d.). Rat LC50-4-hours for volatile chemicals. [Link]
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Roy, A. K., & El-Bayoumy, K. (1991). Structural characterization of the major adducts formed by reaction of 4,5-epoxy-4,5-dihydro-1-nitropyrene with DNA. Carcinogenesis, 12(3), 495–499. [Link]
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ResearchGate. (n.d.). Epoxide substrates used in this study. 1, para-methylstyrene oxide; 2,.... [Link]
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Maltoni, C., Ciliberti, A., & Carretti, D. (1988). Long-term carcinogenicity bioassays on styrene administered by inhalation, ingestion and injection and styrene oxide administered by ingestion in Sprague-Dawley rats, and para-methylstyrene administered by ingestion in Sprague-Dawley rats and Swiss mice. Annals of the New York Academy of Sciences, 534, 203–234. [Link]
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Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. [Link]
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SyMMES. (2025, October 13). DNA adducts. [Link]
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van Bladeren, P. J., & van Ommen, B. (1991). Structure-activity relationships for chemical and glutathione S-transferase-catalysed glutathione conjugation reactions of a series of 2-substituted 1-chloro-4-nitrobenzenes. The Biochemical journal, 277 ( Pt 2)(Pt 2), 323–329. [Link]
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Maltoni, C., Failla, G., & Kassapidis, G. (1979). First experimental demonstration of the carcinogenic effects of styrene oxide; long-term bioassays on Sprague-Dawley rats by oral administration. Medicina del lavoro, 70(5), 358–362. [Link]
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Lijinsky, W. (1986). Rat and mouse forestomach tumors induced by chronic oral administration of styrene oxide. Journal of the National Cancer Institute, 77(2), 471–476. [Link]
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ResearchGate. (n.d.). Overview about the experimental design of this study. The co-metabolic.... [Link]
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ResearchGate. (2025, August 7). Oral LD50 toxicity modeling and prediction of per-and polyfluorinated chemicals on rat and mouse. [Link]
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Bond, J. A. (1989). Metabolism and toxicity of styrene. Environmental health perspectives, 82, 85–91. [Link]
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Gold, L. S., Sawyer, C. B., Magaw, R., Backman, G. M., de Veciana, M., Levinson, R., Hooper, N. K., Havender, W. R., Bernstein, L., Peto, R., Pike, M. C., & Ames, B. N. (1984). A carcinogenic potency database of the standardized results of animal bioassays. Environmental health perspectives, 58, 9–319. [Link]
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National Toxicology Program. (1978). Bioassay of 4-chloro-o-phenylenediamine for possible carcinogenicity. [Link]
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Kim, J. H., & Kim, S. (2021). Reproductive and developmental toxicity screening test of new TiO2 GST in Sprague-Dawley rats. Toxicology reports, 8, 1032–1040. [Link]
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Gauthier, M. A., & Letcher, R. J. (2009). CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES. Environmental science & technology, 43(12), 4613–4619. [Link]
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U.S. Environmental Protection Agency. (n.d.). Styrene Pharmacokinetics and Pharmacodynamics. [Link]
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Wang, R. Y., & Biao, C. (2022). Comparative study of the binding between chlorogenic acid and four proteins by isothermal titration calorimetry, spectroscopy and docking methods. Pharmacological reports : PR, 74(4), 817–828. [Link]
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- 14. Evidence for cellular protein covalent binding derived from styrene metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 2-(4-Chlorophenyl)oxirane
High-Purity Reagent Guide for Drug Discovery & Biocatalysis
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5]
2-(4-Chlorophenyl)oxirane (commonly 4-Chlorostyrene oxide ) is a chiral building block of significant interest in the synthesis of beta-adrenergic blockers, antifungal agents, and as a probe substrate for characterizing Epoxide Hydrolase (EH) activity in metabolic profiling.
Unlike standard MSDS documents which list static data, this guide interprets the physicochemical properties to inform experimental design. The molecule’s reactivity is driven by the tension of the oxirane ring (approx. 27 kcal/mol strain energy) coupled with the lipophilic 4-chlorophenyl moiety, facilitating rapid membrane penetration and protein alkylation.
Physicochemical Data Table
| Property | Value | Experimental Implication |
| CAS Number | 2788-86-5 | Primary identifier for regulatory searches. |
| Molecular Formula | C₈H₇ClO | MW: 154.59 g/mol .[1][2][3] |
| Physical State | Colorless to pale yellow liquid | Viscosity changes significantly <10°C; allow to warm before pipetting. |
| Boiling Point | ~230°C (760 mmHg) | High boiling point suggests low volatility, but degradation occurs at high T. |
| Density | 1.283 g/mL (25°C) | Denser than water; sinks in aqueous extraction layers. |
| Flash Point | 20°C (Closed Cup)* | CRITICAL: Classified as Flammable Liquid (Cat 2) . Requires grounding.[4] |
| Solubility | Immiscible in water; Soluble in EtOH, DMSO, CH₂Cl₂ | Prepare stock solutions in DMSO for biological assays to prevent hydrolysis. |
| Chirality | 1 Chiral Center (C2) | Available as Racemic, (R)-, or (S)- enantiomers. |
*Note: While the boiling point is high, commercial grades are often classified with a low flash point (20°C) due to volatile impurities or specific stabilization protocols. Always treat as highly flammable.
Part 2: Hazard Identification & Toxicology (The "Why" Behind the Hazard)
Standard GHS codes (H315, H319, H317) understate the risk.[5] The toxicity of 4-chlorostyrene oxide is mechanistic: it acts as a direct-acting alkylating agent .
Mechanistic Toxicity Pathway
The electrophilic carbons of the epoxide ring are susceptible to nucleophilic attack by DNA bases (guanine N7) and protein residues (cysteine thiols). This is the basis for its potential genotoxicity and skin sensitization.
Figure 1: Mechanistic pathway of toxicity showing nucleophilic attack on the epoxide ring leading to DNA alkylation and protein haptenization.
Key Hazards:
-
H317 (Skin Sensitization): The lipophilic chlorophenyl group aids dermal absorption, while the epoxide binds to Langerhans cell proteins, triggering an immune response. Protocol: Double-gloving (Nitrile + Laminate) is required.
-
H341 (Suspected Genetic Defects): Positive in Ames tests (strain TA100) without metabolic activation due to direct DNA alkylation.
-
H315/H319 (Irritation): Direct tissue damage upon contact.
Part 3: Handling, Stability & Reactivity
Storage Protocol:
-
Temperature: Store at 2–8°C . Long-term storage at -20°C is preferred to prevent spontaneous polymerization or hydrolysis.
-
Atmosphere: Air and Moisture Sensitive. Store under Argon or Nitrogen. The epoxide ring hydrolyzes to the corresponding diol (1-(4-chlorophenyl)ethane-1,2-diol) in the presence of atmospheric moisture and trace acid.
-
Container: Teflon-lined caps are mandatory. Do not use polystyrene containers as the oxide may act as a solvent/plasticizer.
Emergency Response (Spill):
-
Evacuate: Remove ignition sources (Flash point 20°C).
-
Neutralize: Do not use water (immiscible/spreads fire). Adsorb with vermiculite or sand.
-
Decontamination: Clean surfaces with a solution of 10% Sodium Thiosulfate . Thiosulfate acts as a soft nucleophile, opening the epoxide ring to form a non-volatile, water-soluble salt, effectively quenching reactivity.
Part 4: Application – Epoxide Hydrolase (EH) Activity Assay[11]
In drug development, 4-chlorostyrene oxide is a "gold standard" substrate for determining the catalytic activity and enantioselectivity of Epoxide Hydrolases (Soluble EH or Microsomal EH).
Experimental Rationale
Researchers use this substrate because the hydrolysis rate and the enantiomeric excess (ee) of the product (diol) provide a direct readout of the enzyme's stereochemical preference.
Protocol: Kinetic Resolution Assay
Materials:
-
Substrate: 2-(4-Chlorophenyl)oxirane (racemic), 100 mM stock in Acetonitrile.
-
Enzyme: Recombinant Soluble Epoxide Hydrolase (sEH) or Liver Microsomes.
-
Buffer: Sodium Phosphate (0.1 M, pH 7.4) containing 0.1 mg/mL BSA.
Step-by-Step Workflow:
-
Pre-Incubation: Equilibrate enzyme in buffer (990 µL) at 30°C for 5 minutes.
-
Initiation: Add 10 µL of substrate stock (Final conc: 1 mM). Vortex briefly.
-
Reaction: Incubate at 30°C with shaking (400 rpm).
-
Time-Points: At t=0, 5, 10, 30 min, remove 100 µL aliquots.
-
Quenching: Immediately add 100 µL of ice-cold Ethyl Acetate (containing internal standard). This stops the enzyme and extracts the organic components.
-
Analysis: Centrifuge (3000 x g, 5 min). Analyze the organic phase via Chiral HPLC (Chiralcel OD-H column) to quantify the ratio of remaining epoxide enantiomers vs. formed diol.
Figure 2: Workflow for the Epoxide Hydrolase Kinetic Resolution Assay using 2-(4-Chlorophenyl)oxirane.
Part 5: References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-(4-Chlorophenyl)oxirane. Merck KGaA.
-
TCI Chemicals. (2024). Product Specification and Safety: 2-(4-Chlorophenyl)oxirane. Tokyo Chemical Industry.
-
PubChem. (2024). Compound Summary: 2-(4-Chlorophenyl)oxirane (CID 24878056). National Center for Biotechnology Information.
-
Woo, J.H., et al. (2013).[6] Identification and characterization of epoxide hydrolase activity... for biocatalytic resolution of racemic styrene oxide derivatives. Biotechnology Letters.
-
Reetz, M.T. (2016). Biocatalysis in Organic Synthesis: The Epoxide Hydrolase Connection. ACS Catalysis. (Contextual grounding for EH assays).
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A Comprehensive Technical Guide to 2-(4-Chlorophenyl)oxirane for Pharmaceutical Research and Development
This guide provides an in-depth technical overview of 2-(4-Chlorophenyl)oxirane, a key building block in modern pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of sourcing, quality control, synthesis, and application of this versatile intermediate. The content is structured to offer not only procedural knowledge but also the underlying scientific principles that govern its use, ensuring a robust understanding for its effective implementation in research and manufacturing.
Strategic Sourcing of 2-(4-Chlorophenyl)oxirane: A Buyer's Guide
The procurement of high-quality starting materials is a cornerstone of successful pharmaceutical development. For a critical intermediate like 2-(4-Chlorophenyl)oxirane, selecting a reliable commercial supplier is paramount. Several reputable chemical manufacturers and distributors offer this compound, each with varying grades of purity and available quantities.
Key Supplier Considerations:
-
Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity of the compound, typically determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For research and development purposes, a purity of ≥96% is often acceptable, while cGMP-grade material for later-stage development and manufacturing will require higher purity specifications (>98%).
-
Documentation and Traceability: Ensure the supplier can provide comprehensive documentation, including Safety Data Sheets (SDS), and evidence of batch-to-batch consistency. For pharmaceutical applications, traceability of raw materials is a regulatory requirement.
-
Scalability: For projects that may progress to clinical trials and commercial production, it is crucial to select a supplier with the capacity to scale up production from laboratory to industrial quantities.
Table 1: Comparison of Select Commercial Suppliers of 2-(4-Chlorophenyl)oxirane
| Supplier | Product Number | Purity Specification | Available Quantities | Notes |
| Sigma-Aldrich | 534757 | 96% | 5g | Research-grade material, readily available. |
| TCI America | C3907 | >98.0% (GC) | 1g, 5g | Offers high-purity grade suitable for more stringent applications.[1] |
| Amerigo Scientific | - | 96% | Custom | Specializes in organic building blocks for research. |
| Conier Chem&Pharma | - | - | Bulk | Trader on platforms like ECHEMI, suitable for larger quantity inquiries. |
The Synthetic Landscape: Understanding the Genesis and Impurity Profile
A thorough understanding of the synthetic route to 2-(4-Chlorophenyl)oxirane is essential for anticipating potential impurities that could impact downstream reactions and the final active pharmaceutical ingredient (API). The most prevalent commercial synthesis involves the epoxidation of 4-chlorostyrene.
Caption: Epoxidation of 4-chlorostyrene to yield 2-(4-Chlorophenyl)oxirane.
This process, while generally efficient, can lead to several process-related impurities:
-
Unreacted 4-chlorostyrene: Incomplete reaction can result in the presence of the starting material.
-
Oxidizing Agent Residues: Depending on the oxidant used (e.g., meta-chloroperoxybenzoic acid, m-CPBA), by-products such as m-chlorobenzoic acid may be present.
-
Over-oxidation Products: Further oxidation of the epoxide ring can lead to the formation of diols or other degradation products.
-
Solvent Residues: Residual solvents from the reaction and purification steps are common impurities.
The presence of these impurities can have significant consequences, including altered reactivity in subsequent steps, the formation of unwanted side products, and potential toxicity in the final drug substance. Therefore, robust analytical methods are required to ensure the quality of the starting material.
Rigorous Quality Control: Analytical Methodologies for Purity and Impurity Profiling
Ensuring the purity and identity of 2-(4-Chlorophenyl)oxirane is a critical step in the drug development workflow. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the purity assessment of 2-(4-Chlorophenyl)oxirane and the identification of related impurities.
Proposed GC-MS Protocol for Impurity Profiling:
-
Sample Preparation: Prepare a stock solution of 2-(4-Chlorophenyl)oxirane by dissolving 10 mg of the sample in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.[2]
-
Instrumentation: Utilize a standard gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable choice for separating the analyte from potential impurities.
-
Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: 5 minutes at 280°C.
-
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
MS Detection:
-
Full Scan Mode: For qualitative analysis to identify unknown impurities by comparing their mass spectra to library databases.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis of known impurities and the main component, offering higher sensitivity.
-
Caption: A typical workflow for GC-MS analysis of 2-(4-Chlorophenyl)oxirane.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For 2-(4-Chlorophenyl)oxirane, a reversed-phase HPLC method is generally suitable.
Proposed HPLC Protocol for Purity Determination:
-
Sample Preparation: Prepare a stock solution by dissolving 10 mg of the sample in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common choice for reversed-phase separations.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with isocratic elution. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 225 nm).
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Pharmaceutical Synthesis: A Versatile Building Block
The electrophilic nature of the oxirane ring makes 2-(4-Chlorophenyl)oxirane a valuable intermediate for the synthesis of more complex molecules, particularly in the development of antifungal agents. The epoxide can be readily opened by nucleophiles, such as the nitrogen atoms in a triazole ring, to introduce the chlorophenyl moiety into the target molecule.
Synthesis of Triazole Antifungal Agents
Many potent antifungal drugs, such as fluconazole and itraconazole, contain a triazole ring. The synthesis of analogues of these drugs can utilize 2-(4-Chlorophenyl)oxirane as a key starting material. The reaction typically involves the nucleophilic attack of a triazole derivative on the epoxide ring, leading to the formation of a β-amino alcohol.
Caption: General scheme for the synthesis of triazole antifungals using 2-(4-Chlorophenyl)oxirane.
This synthetic strategy allows for the introduction of structural diversity by modifying the substituents on the triazole ring or by further functionalization of the resulting β-amino alcohol. The 4-chlorophenyl group is a common pharmacophore in many antifungal compounds, contributing to their biological activity.
Safe Handling, Storage, and Disposal
As with all laboratory chemicals, proper safety precautions must be observed when handling 2-(4-Chlorophenyl)oxirane.
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1]
-
Ignition Sources: This compound is flammable. Keep away from heat, sparks, and open flames.[1]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]
Storage:
-
Container: Store in a tightly sealed container to prevent evaporation and contamination.
-
Conditions: Keep in a cool, dry, and well-ventilated place. Some suppliers recommend storage at -20°C for long-term stability.[3]
-
Inert Atmosphere: For high-purity grades, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[1]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Conclusion
2-(4-Chlorophenyl)oxirane is a valuable and versatile building block in pharmaceutical research and development. Its strategic sourcing, coupled with rigorous quality control, is essential for the successful synthesis of novel drug candidates. A thorough understanding of its synthesis, potential impurities, and reactivity provides a solid foundation for its effective use in the laboratory and in scale-up operations. The analytical methods and synthetic applications outlined in this guide are intended to provide researchers with the necessary technical insights to confidently incorporate this important intermediate into their drug discovery programs.
References
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(1), 123-129.
- Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Rasayan J. Chem., 17(4).
- Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-(4-Chlorophenyl)oxirane.
- Frontiers in Chemistry. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Front. Chem., 10, 846427.
- Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. (2025, August 7). Request PDF.
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.
- Application of chiral building blocks to the synthesis of drugs. (n.d.). J-STAGE.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules, 9(5), 405-426.
Sources
Technical Guide: Spectroscopic Elucidation of 2-(4-Chlorophenyl)oxirane
The following technical guide details the spectroscopic interpretation of 2-(4-Chlorophenyl)oxirane (also known as 4-Chlorostyrene oxide). This guide is structured for researchers and analytical scientists, focusing on the causal relationships between molecular structure and spectral data.
Executive Summary & Structural Context
2-(4-Chlorophenyl)oxirane (CAS: 2788-86-5) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for
The spectroscopic identification of this molecule relies on detecting the unique "fingerprint" of the epoxide ring (high-field NMR signals, characteristic IR ring strain) and the isotopic signature of the chlorine atom.
Structural Analysis Workflow
The following decision tree outlines the logical flow for confirming the structure of 2-(4-Chlorophenyl)oxirane from raw spectral data.
Figure 1: Analytical workflow for the structural elucidation of 2-(4-Chlorophenyl)oxirane.
Mass Spectrometry (MS) Interpretation
Mass spectrometry provides the first line of evidence through molecular weight confirmation and the distinct chlorine isotopic signature.
Primary Ionization Features (EI, 70 eV)
-
Molecular Ion (
): The parent peak appears at m/z 154 . -
Isotopic Pattern (
): A significant peak at m/z 156 is observed with an intensity approximately 32-33% of the parent peak. This 3:1 ratio is diagnostic for the presence of a single Chlorine atom ( Cl vs Cl).
Fragmentation Pathway
The fragmentation is driven by the release of ring strain and the stability of the chlorobenzyl cation.
| Fragment (m/z) | Assignment | Mechanistic Origin |
| 154 / 156 | Molecular ion (Radical cation). | |
| 153 / 155 | Loss of a hydrogen atom ( | |
| 125 / 127 | Base Peak. Loss of the formyl radical ( | |
| 89 | Loss of HCl from the m/z 125 fragment (Chlorotropylium |
Analyst Note: The absence of a strong peak at m/z 139 (M-15) distinguishes this from methylated analogs. The dominance of the m/z 125 peak confirms the integrity of the chlorophenyl moiety.
Infrared Spectroscopy (FT-IR)
IR analysis is used primarily to rule out ring-opened impurities (alcohols) or rearranged products (aldehydes/ketones).
-
Epoxide Ring Stretches:
-
~1250 cm
: Symmetric ring breathing. -
~815 - 830 cm
: Asymmetric ring deformation. This band is often intense and characteristic of terminal epoxides.
-
-
Aromatic Signatures:
-
~1490 cm
& 1600 cm : C=C aromatic skeletal vibrations. -
~1090 cm
: C-Cl stretching vibration (sharp, strong). -
>3000 cm
: Aromatic C-H stretching (weak).
-
-
Negative Evidence (Purity Check):
-
Absence of ~1700 cm
: Confirms no rearrangement to 4-chlorophenylacetaldehyde. -
Absence of ~3400 cm
: Confirms no hydrolysis to the diol.
-
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive stereochemical and connectivity data. The epoxide protons form a distinct ABX (or AMX) spin system due to the chiral center at C2 and the diastereotopic protons at C3.
H NMR Data (400 MHz, CDCl )
The following assignments are based on high-resolution literature data for the purified oxide.
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 7.29 – 7.34 | Multiplet | 2H | - | Aromatic (H-3, H-5, meta to epoxide) |
| 7.18 – 7.23 | Multiplet | 2H | - | Aromatic (H-2, H-6, ortho to epoxide) |
| 3.83 | dd | 1H | H | |
| 3.14 | dd | 1H | H | |
| 2.75 | dd | 1H | H |
Interpretation Logic:
H
(3.83 ppm): This proton is the most deshielded aliphatic signal due to the inductive effect of the attached oxygen and the anisotropic effect of the benzene ring.H
vs H: The geminal coupling ( ) is typically ~5.5 Hz. The vicinal coupling ( ) is larger for cis protons (4.1 Hz) than for trans protons (2.5 Hz) in epoxide systems, allowing for stereochemical assignment.
C NMR Data (100 MHz, CDCl )
-
Epoxide Carbons:
-
~51-52 ppm: Methylene carbon (C3).
-
~52-53 ppm: Methine carbon (C2).
-
-
Aromatic Carbons:
-
~138 ppm: Ipso carbon (C1').
-
~134 ppm: Para carbon (C4', C-Cl).
-
~128 ppm: Meta carbons (C3', C5').
-
~126 ppm: Ortho carbons (C2', C6').
-
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize ring opening during analysis, follow this protocol.
-
Solvent Selection: Use CDCl
(Chloroform-d) neutralized with basic alumina or silver foil. Acidic chloroform (due to HCl formation over time) can catalyze the ring opening of the epoxide to the chlorohydrin. -
Concentration: Prepare a 10-15 mg sample in 0.6 mL of solvent for
H NMR. -
Acquisition:
-
Run at 298 K .
-
Set relaxation delay (
) to at least 2.0 seconds to ensure accurate integration of the aromatic protons.
-
-
Reference: Calibrate to the residual CHCl
peak at 7.26 ppm .
References
-
National Center for Biotechnology Information (PubChem). 2-(4-Chlorophenyl)oxirane (CID 11105582). Accessed 2026.[2] Link
-
Royal Society of Chemistry. Supporting Information for: Regiodivergent Epoxide Ring-Openings. (Contains specific NMR shift data). Link
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Epoxide Fragmentation Patterns.Link
-
MDPI Catalysts. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. (Detailed synthesis and spectral characterization). Link
Sources
chemical reactivity profile of 2-(4-Chlorophenyl)oxirane
An In-Depth Technical Guide to the Chemical Reactivity of 2-(4-Chlorophenyl)oxirane
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(4-Chlorophenyl)oxirane, also known as 4-chlorostyrene oxide, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry.[1] Its structure, featuring a reactive three-membered oxirane (epoxide) ring attached to a 4-chlorophenyl group, makes it a valuable building block for introducing the 1-(4-chlorophenyl)-2-hydroxyethyl moiety into more complex molecular architectures. This guide provides a detailed exploration of the , focusing on the mechanistic principles that govern its transformations and its application in the synthesis of high-value compounds, particularly in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of its reactivity is crucial for designing efficient and selective synthetic routes.
Physicochemical and Safety Profile
A foundational understanding of a reagent begins with its physical properties and safety considerations.
Physical and Chemical Properties
The key properties of 2-(4-Chlorophenyl)oxirane are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2788-86-5 | [1][2] |
| Molecular Formula | C₈H₇ClO | [1][2] |
| Molecular Weight | 154.59 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Density | 1.283 g/mL at 25 °C | [2] |
| Boiling Point | 230.4 °C at 760 mmHg | [2] |
| Flash Point | 20 °C (68 °F) | [2][3] |
| Refractive Index | n20/D 1.5520 | [2] |
| Synonyms | 4-Chlorostyrene oxide, p-Chlorostyrene epoxide | [1][3][4] |
Safety and Handling
2-(4-Chlorophenyl)oxirane is classified as a hazardous substance.[5]
-
Hazards : It is a highly flammable liquid and vapor.[3][5] It causes skin and serious eye irritation and may cause an allergic skin reaction.[3][5]
-
Precautions : Use in a well-ventilated area, and wear appropriate personal protective equipment (gloves, eye protection).[5] Keep away from heat, sparks, and open flames.[3][5] Ground and bond containers to prevent static discharge.[3][5] Store in a cool, dark place, preferably under an inert atmosphere as it can be air sensitive.[3]
Synthesis of 2-(4-Chlorophenyl)oxirane
The most common and direct method for synthesizing 2-(4-Chlorophenyl)oxirane is through the epoxidation of 4-chlorostyrene. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM). The reaction proceeds via the concerted addition of an oxygen atom across the double bond of the styrene derivative. Other epoxidation reagents, including hydrogen peroxide in the presence of a catalyst, can also be employed.
Core Reactivity: The Oxirane Ring-Opening
The chemical reactivity of 2-(4-Chlorophenyl)oxirane is dominated by the high ring strain of the three-membered epoxide ring. This strain makes the molecule susceptible to ring-opening reactions by a wide variety of nucleophiles. The regioselectivity of this attack—which of the two carbons in the epoxide ring is attacked—is dictated by the reaction conditions (acidic or basic) and the nature of the nucleophile.
Acid-Catalyzed Ring-Opening
Under acidic conditions (either Brønsted or Lewis acids), the oxygen atom of the oxirane is first protonated or coordinated to the Lewis acid. This activation makes the epoxide a much better electrophile. The nucleophile then attacks one of the ring carbons.
Causality of Regioselectivity: In the case of 2-(4-Chlorophenyl)oxirane, the two carbons of the epoxide ring are electronically and sterically distinct. One is a primary carbon, while the other is a secondary, benzylic carbon. In the acid-activated intermediate, a significant partial positive charge develops on the ring carbons. This positive charge is substantially more stabilized at the benzylic position due to resonance with the phenyl ring. Consequently, the reaction proceeds through an Sₙ1-like transition state, and the nucleophile preferentially attacks the more substituted benzylic carbon .
Caption: Acid-catalyzed ring-opening mechanism of 2-(4-Chlorophenyl)oxirane.
A common example is the hydrolysis to form 1-(4-chlorophenyl)ethane-1,2-diol. This reaction is particularly relevant in biological systems where enzymatic hydrolysis occurs.
Base-Catalyzed and Nucleophilic Ring-Opening
In the presence of strong, basic nucleophiles and in the absence of an acid catalyst, the ring-opening follows a different regiochemical course. The reaction proceeds via a standard Sₙ2 mechanism.
Causality of Regioselectivity: In an Sₙ2 reaction, steric hindrance is the dominant factor. The nucleophile will attack the electrophilic carbon that is most accessible. For 2-(4-Chlorophenyl)oxirane, the primary carbon (CH₂) is significantly less sterically hindered than the secondary benzylic carbon. Therefore, the nucleophile attacks the terminal carbon of the epoxide ring, leading to the opposite regioisomer compared to the acid-catalyzed pathway.
Caption: Base-catalyzed Sₙ2 ring-opening of 2-(4-Chlorophenyl)oxirane.
This pathway is fundamental for synthesizing β-amino alcohols through the reaction with amines, a critical transformation in medicinal chemistry.[6] The reaction of epoxides with amines is a well-established method for forming carbon-nitrogen bonds.[7][8]
Biocatalytic Ring-Opening
In the field of drug development, enantiomeric purity is paramount. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[9][10] These enzymes can exhibit high levels of enantioselectivity, making them powerful tools for the kinetic resolution of racemic epoxides or for enantioconvergent hydrolysis.[9][11] For example, using a pair of complementary epoxide hydrolases, racemic 2-(4-Chlorophenyl)oxirane (rac-pCSO) can be converted into (R)-p-chlorophenyl-1,2-ethanediol ((R)-pCPED) with high yield and enantiomeric excess.[11] This chiral diol is a key intermediate in the synthesis of the neuroprotective agent (R)-eliprodil.[11]
Exemplary Experimental Protocol: Synthesis of 2-Amino-1-(4-chlorophenyl)ethanol
This protocol describes a typical nucleophilic ring-opening reaction using an amine. The self-validating nature of this protocol lies in the expected regioselectivity and the straightforward purification of a crystalline product.
Objective: To synthesize 2-amino-1-(4-chlorophenyl)ethanol via the base-catalyzed ring-opening of 2-(4-Chlorophenyl)oxirane with ammonia.
Reagents and Materials:
-
2-(4-Chlorophenyl)oxirane (1.0 eq)
-
Aqueous Ammonia (28-30%, large excess, e.g., 20 eq)
-
Ethanol (as solvent)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-(4-Chlorophenyl)oxirane (e.g., 5.0 g, 32.3 mmol) in ethanol (25 mL).
-
Addition of Nucleophile: To the stirred solution, add aqueous ammonia (e.g., 37 mL, ~646 mmol) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 70-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 4-6 hours).
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add diethyl ether (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with two additional portions of diethyl ether (2x 25 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude 2-amino-1-(4-chlorophenyl)ethanol can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the product as a solid.
Applications in Drug Development
The 1-(4-chlorophenyl)-2-hydroxyethyl scaffold derived from 2-(4-Chlorophenyl)oxirane is present in several biologically active molecules. The ability to stereoselectively open the epoxide ring allows for the synthesis of specific enantiomers, which is often critical for pharmacological activity.
-
(R)-Eliprodil: As mentioned, the enzymatic hydrolysis of racemic 2-(4-Chlorophenyl)oxirane is a key step in producing the chiral diol precursor for this neuroprotective agent.[11]
-
β-Blocker Analogs: The reaction with various amines can produce a library of β-amino alcohols, a chemical class famous for its cardiovascular drugs (β-blockers).
Conclusion
The chemical reactivity of 2-(4-Chlorophenyl)oxirane is centered on the electrophilic nature of its strained three-membered ring. The regiochemical outcome of its ring-opening reactions is predictably controlled by the reaction conditions. Acidic catalysis leads to nucleophilic attack at the more substituted benzylic carbon via an Sₙ1-like mechanism, whereas basic or neutral nucleophiles attack the less sterically hindered terminal carbon via an Sₙ2 mechanism. This predictable and versatile reactivity, combined with the potential for highly stereoselective transformations using biocatalysts, establishes 2-(4-Chlorophenyl)oxirane as a highly valuable and strategic building block for researchers in organic synthesis and drug discovery.
References
-
Chemsrc. 2-(4-chlorophenyl)oxirane | CAS#:2788-86-5. Chemsrc. [Link]
-
Amerigo Scientific. 2-(4-Chlorophenyl)oxirane (96%). Amerigo Scientific. [Link]
-
Frontiers in Bioengineering and Biotechnology. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers Media S.A. [Link]
-
Wikipedia. Epoxide hydrolase. Wikimedia Foundation. [Link]
-
Chemical Communications. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. [Link]
-
ResearchGate. Scheme 2: The reaction mechanism of amine with oxirane ring. ResearchGate. [Link]
- Google Patents. US3325476A - Reaction of amine with epoxides accompanied by simultaneous dehydrohalogenation.
Sources
- 1. 2-(4-Chlorophenyl)oxirane (96%) - Amerigo Scientific [amerigoscientific.com]
- 2. 2-(4-chlorophenyl)oxirane | CAS#:2788-86-5 | Chemsrc [chemsrc.com]
- 3. 2-(4-Chlorophenyl)oxirane | 2788-86-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2788-86-5 CAS MSDS (2-(4-CHLOROPHENYL)OXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(4-Chlorophenyl)oxirane | 2788-86-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US3325476A - Reaction of amine with epoxides accompanied by simultaneous dehydrohalogenation - Google Patents [patents.google.com]
- 9. Frontiers | Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases [frontiersin.org]
- 10. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Structural Analysis of 2-(4-Chlorophenyl)oxirane: A Technical Guide
The following technical guide details the structural analysis, stereochemical characterization, and reactivity profile of 2-(4-Chlorophenyl)oxirane. This document is designed for research scientists and process chemists requiring rigorous analytical standards.
Executive Summary & Chemical Profile
2-(4-Chlorophenyl)oxirane (also known as 4-chlorostyrene oxide) is a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients, including substituted phenethylamines and
| Property | Data |
| IUPAC Name | 2-(4-Chlorophenyl)oxirane |
| CAS Registry | 2788-86-5 |
| Molecular Formula | |
| Molecular Weight | 154.59 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.283 g/mL (25 °C) |
| Boiling Point | 230–231 °C |
| Chirality | One stereocenter at C2 (Benzylic position) |
Spectroscopic Characterization (The Fingerprint)
Accurate structural validation requires a multi-modal approach. The following data establishes the "Gold Standard" for identity confirmation.
Nuclear Magnetic Resonance (NMR)
The
Protocol: Dissolve ~10 mg sample in 0.6 mL
NMR Data (600 MHz,
)
| Proton Assignment | Shift ( | Multiplicity | Coupling ( | Structural Insight |
| Ar-H (meta to Cl) | 7.30 – 7.27 | Multiplet (2H) | - | Deshielded by aromatic ring current.[1] |
| Ar-H (ortho to Cl) | 7.19 – 7.17 | Multiplet (2H) | - | Para-substitution pattern characteristic.[1] |
| Epoxide-CH (Benzylic) | 3.81 – 3.79 | dd (1H) | Benzylic proton; diagnostic for ring integrity.[1] | |
| Epoxide-CH | 3.12 – 3.10 | dd (1H) | Upfield shift due to ring strain.[1] | |
| Epoxide-CH | 2.73 – 2.71 | dd (1H) | Most shielded proton.[1] |
NMR Data (150 MHz,
)
-
Epoxide Carbons:
52.2 (Benzylic CH), 51.0 (Terminal CH ).[1] -
Aromatic Carbons:
137.5 (Ipso-C), 133.9 (C-Cl), 128.4, 126.8 (Ar-CH).[1]
Expert Insight: The chemical shift of the benzylic proton (
3.[1]80) is a sensitive probe for purity.[1] A shift downfield to >4.5 ppm often indicates hydrolysis to the diol or rearrangement to 4-chlorophenylacetaldehyde.[1]
Mass Spectrometry (MS)
-
Ionization: EI (70 eV) or ESI+.
-
Molecular Ion:
154 ( ) and 156 ( ) in a characteristic 3:1 intensity ratio.[1] -
Fragmentation:
Infrared Spectroscopy (FT-IR)
-
Epoxide Ring Breathing: ~1250 cm
(asymmetric) and ~820 cm (symmetric).[1] -
C-Cl Stretch: Strong band at 1090 cm
.[1] -
Absence of OH: Lack of broad band at 3400 cm
confirms anhydrous epoxide (no diol impurity).[1]
Stereochemical Analysis
For drug development, determining the Enantiomeric Excess (ee) is non-negotiable. 2-(4-Chlorophenyl)oxirane exists as
Analytical Workflow: Chiral GC-FID
Gas chromatography is often superior to HPLC for this volatile epoxide due to higher resolution and lack of solvent interference.[1]
-
Column: Cyclodextrin-based capillary column (e.g., Hydrodex
-3P or equivalent).[1] -
Method: Isotherm at 100 °C.
-
Carrier Gas: Helium (1.0 mL/min).[1]
-
Retention Times:
-
Validation: Integration area ratio determines % ee.
Note: If using Chiral HPLC (e.g., Chiralcel OD-H), use Hexane:Isopropanol (98:[1]2) at 0.5 mL/min. UV detection at 220 nm.[1] The epoxide is acid-sensitive; avoid acidic mobile phase modifiers.[1]
Reactivity & Stability Profile
The reactivity of 2-(4-Chlorophenyl)oxirane is governed by the competition between the steric hindrance of the aryl group and the electronic stabilization of the benzylic carbocation character.[1]
Regioselectivity Rules
-
Basic Conditions (S
2): Nucleophiles (e.g., amines, alkoxides) attack the less substituted (terminal) carbon.[1]-
Product: Primary alcohol (after workup).[1]
-
-
Acidic Conditions (S
1-like): Protonation of the oxygen weakens the benzylic C-O bond.[1] Nucleophiles attack the more substituted (benzylic) carbon.[1]-
Product: Secondary alcohol with inversion of configuration (mostly).[1]
-
Visualization of Reactivity Pathways
Figure 1: Regioselectivity map demonstrating the divergence in reaction pathways based on catalytic conditions.[1]
Synthesis & Impurity Profiling
Understanding the synthesis informs the impurity profile.[1] The two primary routes are:
-
Prilezhaev Reaction: Oxidation of 4-chlorostyrene with m-CPBA.[1]
-
Major Impurity:m-Chlorobenzoic acid (remove via alkaline wash).[1]
-
-
Oxone Epoxidation: Reaction of 4-chlorostyrene with Potassium Peroxymonosulfate.[1]
-
Major Impurity: 4-Chlorobenzaldehyde (via acid-catalyzed rearrangement during workup).[1]
-
Stability Warning: Store at 2–8 °C under inert gas (Ar/N
References
-
Spectroscopic Data & Synthesis: M. D. Mihovilovic et al., "Stereoselective Chemoenzymatic Synthesis of Optically Active Aryl-Substituted Oxygen-Containing Heterocycles," Molecules, vol. 26, no.[1] 9, 2021.[1][3] Link Source for specific NMR shifts and GC retention times.
-
Chiral Resolution & Biocatalysis: T. McKenna et al., "Pilot-scale production of (S)-styrene oxide from styrene by recombinant Escherichia coli synthesizing styrene monooxygenase," Biotechnology and Bioengineering, vol. 110, no.[1] 4, 2013. Link
-
General Epoxide Reactivity: J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd Ed., Oxford University Press, 2012.[1] (Standard text for S
1/S 2 epoxide mechanisms). -
Chemical Properties Database: PubChem Compound Summary for CID 24878056, 2-(4-Chlorophenyl)oxirane.[1] Link
Sources
Methodological & Application
Application Note: Asymmetric Synthesis of (R)-2-(4-Chlorophenyl)oxirane
Executive Summary
(R)-2-(4-Chlorophenyl)oxirane (also known as (R)-4-chlorostyrene oxide) is a critical chiral building block in the synthesis of pharmaceutical agents, including the neuroprotective agent Eliprodil and the CB1 antagonist Rimonabant intermediate. Its value lies in the stereodefined epoxide ring, which serves as a versatile electrophile for ring-opening reactions with amines, azides, and other nucleophiles to generate
This guide details two distinct, field-validated protocols for accessing this intermediate:
-
De Novo Asymmetric Synthesis (Method A): A scalable, high-yielding route utilizing Asymmetric Transfer Hydrogenation (ATH) followed by cyclization. This is preferred for large-scale process chemistry.
-
Hydrolytic Kinetic Resolution (Method B): A robust resolution strategy using Jacobsen’s Catalyst to isolate the (R)-enantiomer from inexpensive racemic material. This is preferred for rapid access to high-ee material in discovery phases.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the inversion of configuration during the epoxide ring closure. To obtain the (R)-epoxide , the precursor must be the (S)-chlorohydrin .
-
Pathway A (Chemical/Biocatalytic): Enantioselective reduction of 2-chloro-1-(4-chlorophenyl)ethanone to the (S)-chlorohydrin, followed by base-mediated
displacement of the chloride by the alkoxide. -
Pathway B (Resolution): Selective hydrolysis of the (S)-enantiomer from a racemic mixture, leaving the (R)-epoxide intact.
Figure 1: Retrosynthetic logic flow. Note the requirement for the (S)-chlorohydrin to access the (R)-epoxide via inversion.
Method A: Asymmetric Transfer Hydrogenation (ATH)
Best for: Scalability (>100g), Atom Economy, Cost Efficiency.
This protocol utilizes the Noyori-Ikariya Asymmetric Transfer Hydrogenation .[1] The catalyst (S,S)-Ru-TsDPEN is selected specifically to generate the (S)-alcohol from the acetophenone derivative. Subsequent treatment with base effects ring closure with inversion to yield the (R)-epoxide .
Reaction Scheme
-
Reduction: 2-Cl-4'-Cl-Acetophenone + HCOOH/Et3N
(S)-Chlorohydrin -
Cyclization: (S)-Chlorohydrin + NaOH
(R)-Epoxide
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2-Chloro-1-(4-chlorophenyl)ethanone | Substrate | 1.0 | Commercial or synthesized via chlorination of 4'-chloroacetophenone. |
| (S,S)-Ru-TsDPEN-Cymene | Catalyst | 0.001 (0.1 mol%) | Commercially available. Critical for (S)-selectivity. |
| Formic Acid / Triethylamine (5:2) | Hydrogen Source | 3.0 vol | Azeotropic mixture. |
| Dichloromethane (DCM) | Solvent | 5.0 vol | For extraction. |
| Sodium Hydroxide (NaOH) | Base | 2.5 | 5M aqueous solution. |
Step-by-Step Protocol
Step 1: Asymmetric Reduction
-
Charge Reactor: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1-(4-chlorophenyl)ethanone (10.0 g, 52.9 mmol).
-
Catalyst Addition: Add (S,S)-Ru-TsDPEN-Cymene (34 mg, 0.053 mmol).
-
Solvent/Reductant: Add degassed Formic Acid/Triethylamine (5:2) complex (30 mL).
-
Reaction: Stir the mixture at 28–30 °C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2][3]
-
Checkpoint: Conversion should be >98%.[4] The product is (S)-2-chloro-1-(4-chlorophenyl)ethanol.
-
-
Quench: Pour the reaction mixture into water (100 mL) and extract with DCM (3 x 50 mL).
-
Wash: Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and brine. Dry over Na2SO4 and concentrate.
-
Note: The crude chlorohydrin is usually sufficiently pure for the next step.
-
Step 2: Cyclization to Epoxide
-
Dissolution: Dissolve the crude (S)-chlorohydrin residue in THF (50 mL) and cool to 0 °C.
-
Base Treatment: Add 5M NaOH aqueous solution (25 mL) dropwise, maintaining temperature <10 °C.
-
Cyclization: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours.
-
Mechanism:[5] The alkoxide formed attacks the adjacent carbon bearing the chlorine, closing the ring with inversion of configuration .
-
-
Workup: Dilute with diethyl ether (100 mL) and water (50 mL). Separate layers. Extract aqueous layer with ether.[5]
-
Purification: Dry organics over MgSO4, filter, and concentrate. Purify via vacuum distillation (bp ~110 °C @ 2 mmHg) or flash chromatography (Hexane/EtOAc 95:5).
Expected Yield: 85–92% (over 2 steps) Expected ee: >96% (R)
Method B: Hydrolytic Kinetic Resolution (HKR)
Best for: High Purity Requirements (>99% ee), Laboratory Scale, Recovering R-isomer from cheap racemic stock.
This protocol uses Jacobsen’s Catalyst to selectively hydrolyze the unwanted (S)-epoxide into a diol, leaving the desired (R)-epoxide unreacted.
Critical Stereochemistry
-
Catalyst Selection: (R,R)-Co-Salen (Jacobsen's Catalyst).[3][6]
-
Selectivity Rule: The (R,R)-catalyst preferentially hydrolyzes the (S)-epoxide .
-
Result: The unreacted epoxide remaining is the (R)-enantiomer .
Step-by-Step Protocol
-
Catalyst Activation:
-
Dissolve (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%) in Toluene.
-
Add Acetic Acid (2 equiv relative to Co) and stir open to air for 1 hour to generate the active Co(III)-OAc species. Concentrate to dryness to obtain the brown solid catalyst.
-
-
Resolution:
-
Dissolve Racemic 2-(4-chlorophenyl)oxirane (10.0 g, 64.7 mmol) in THF (10 mL) (or perform solvent-free if liquid).
-
Add the activated (R,R)-Co-Salen catalyst (200 mg, 0.5 mol%).
-
Cool to 0 °C.
-
Add Water (0.55 equiv, 0.64 mL) dropwise.
-
-
Reaction:
-
Workup & Isolation:
-
Dilute with Hexane. The diol (from S-epoxide) will likely precipitate or separate as an oil.
-
Filter through a pad of silica or perform an aqueous wash to remove the diol and catalyst.
-
Concentrate the filtrate to obtain the (R)-epoxide .
-
Optional: Distillation provides the highest purity.
-
Expected Yield: 40–45% (Max theoretical is 50%) Expected ee: >99% (R)
Analytical Controls
To ensure "Trustworthiness" and self-validation of the protocol, use the following analytical methods.
Chiral HPLC Method
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90 : 10 to 98 : 2).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 220 nm or 254 nm.
-
Retention Times (Approximate for OD-H):
-
(R)-Epoxide: ~12 min
-
(S)-Epoxide: ~15 min
-
Note: Racemic standard injection is required to confirm elution order for your specific system.
-
NMR Characterization
-
1H NMR (400 MHz, CDCl3):
7.32 (d, 2H), 7.20 (d, 2H), 3.84 (dd, 1H, epoxide CH), 3.15 (dd, 1H), 2.78 (dd, 1H).
Safety & Troubleshooting
| Hazard / Issue | Mitigation Strategy |
| Epoxide Toxicity | Epoxides are alkylating agents and potential mutagens. Handle in a fume hood with double nitrile gloves. |
| Low ee (Method A) | Ensure the ATH reaction is strictly anaerobic if using sensitive catalysts. Check the purity of the (S,S)-Ru catalyst. Ensure full conversion to chlorohydrin before adding base. |
| Stalled HKR (Method B) | The HKR is autocatalytic but can stall if water is not miscible. Add minimal THF or Isopropanol to homogenize. Ensure catalyst was fully oxidized to Co(III) before use. |
| Racemization | Avoid acidic conditions during workup of the epoxide, as acid-catalyzed ring opening is non-stereospecific. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7] Accounts of Chemical Research, 30(2), 97–102. Link
-
Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002).[8] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[2][8][9] Journal of the American Chemical Society, 124(7), 1307–1315.[8] Link
-
Wang, Y., et al. (2022). Gram-Scale Synthesis of (R)-p-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology. Link (Demonstrates the industrial relevance of this intermediate for Eliprodil).
-
Hamada, T., Torii, T., Izawa, K., Noyori, R., & Ikariya, T. (2002). Practical Synthesis of Optically Active Styrene Oxides via Asymmetric Transfer Hydrogenation. Organic Letters, 4(24), 4373–4376. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmore500.com [mmore500.com]
- 4. 2-(4-Chlorophenyl)oxirane 96 2788-86-5 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Enantioselective Epoxidation of 4-Chlorostyrene: A Detailed Guide for Researchers
Introduction: The Significance of Chiral Epoxides
Chiral epoxides are invaluable building blocks in the synthesis of a vast array of biologically active molecules and pharmaceuticals. Their inherent stereochemistry and the reactivity of the strained epoxide ring allow for the regio- and stereocontrolled introduction of functional groups, making them critical intermediates in the construction of complex molecular architectures.[1][2] 4-Chlorostyrene oxide, in particular, serves as a key precursor for various pharmaceutical intermediates.[3] The enantioselective epoxidation of prochiral olefins, such as 4-chlorostyrene, presents a direct and efficient route to these enantiomerically enriched epoxides. This application note provides a comprehensive overview of the principles and a detailed protocol for the enantioselective epoxidation of 4-chlorostyrene, with a focus on the well-established Jacobsen-Katsuki epoxidation.
Theoretical Background: Achieving Enantioselectivity
The challenge in enantioselective epoxidation lies in controlling the facial selectivity of the oxygen atom transfer to the double bond of the alkene. Several powerful catalytic systems have been developed to address this, each employing a chiral catalyst to create a chiral environment around the reactive center.
Key Catalytic Systems:
-
Jacobsen-Katsuki Epoxidation: This method utilizes a chiral manganese(III)-salen complex as the catalyst.[4][5] It is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and certain terminal alkenes, including styrenes. The stereoselectivity is derived from the C2 symmetric chiral salen ligand.[4]
-
Sharpless Asymmetric Epoxidation: While a cornerstone of asymmetric synthesis, the Sharpless epoxidation is primarily used for the epoxidation of allylic alcohols.[6][7][8] Its reliance on the directing effect of the hydroxyl group makes it less suitable for unfunctionalized alkenes like 4-chlorostyrene.
-
Organocatalysis: Chiral ketones, such as those derived from fructose, can generate chiral dioxiranes in situ, which then act as the epoxidizing agents. This approach has shown promise for the epoxidation of various styrenes, achieving high enantioselectivity.[9]
-
Biocatalysis: Engineered enzymes, like certain P450 peroxygenases, have demonstrated the ability to perform highly enantioselective epoxidation of styrene and its derivatives, offering a green and efficient alternative.[10][11]
This guide will focus on the Jacobsen-Katsuki epoxidation due to its broad applicability and well-documented success with styrene-type substrates.
Mechanism of the Jacobsen-Katsuki Epoxidation
The precise mechanism of the Jacobsen-Katsuki epoxidation is still a subject of some debate, but it is widely accepted that a high-valent manganese-oxo species is the active oxidant.[4][12][13] The catalytic cycle can be summarized as follows:
-
Activation of the Catalyst: The Mn(III)-salen precatalyst is oxidized by a terminal oxidant (e.g., sodium hypochlorite) to form a reactive Mn(V)=O species.[5][14]
-
Alkene Approach: The 4-chlorostyrene substrate approaches the manganese-oxo intermediate. The chiral salen ligand dictates the trajectory of this approach, favoring one face of the alkene over the other. Two primary models for this approach have been proposed: the "side-on" approach by Katsuki and the "top-on" approach by Jacobsen.[5][15]
-
Oxygen Transfer: The oxygen atom is transferred from the manganese to the double bond of the alkene. This step can proceed through different pathways, including a concerted mechanism, a stepwise radical pathway, or via a metallaoxetane intermediate.[4][12][13] The dominant pathway can be influenced by the substrate and reaction conditions.[5]
-
Epoxide Release and Catalyst Regeneration: The epoxide product is released, and the Mn(III)-salen catalyst is regenerated, ready to enter another catalytic cycle.[4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Jacobsen-Katsuki epoxidation.
Experimental Protocol: Enantioselective Epoxidation of 4-Chlorostyrene
This protocol is a representative procedure for the Jacobsen-Katsuki epoxidation of 4-chlorostyrene. Researchers should optimize conditions based on their specific laboratory setup and desired scale.
Materials and Reagents:
-
4-Chlorostyrene (purified by passing through a short plug of basic alumina to remove inhibitors)[16]
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
4-Phenylpyridine N-oxide (PPNO) (optional co-catalyst)[17]
-
Dichloromethane (DCM), anhydrous
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH ~11 with 0.05 M Na₂HPO₄)
-
Sodium sulfite
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Chiral HPLC or GC system for enantiomeric excess (ee) determination
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add Jacobsen's catalyst (typically 2-5 mol% relative to the alkene).
-
If using, add 4-phenylpyridine N-oxide (PPNO) as a co-catalyst (typically 0.2-1 equivalent relative to the catalyst).
-
Add anhydrous dichloromethane (DCM) to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Alkene:
-
Add 4-chlorostyrene (1 equivalent) to the cooled catalyst solution.
-
-
Addition of Oxidant:
-
Slowly add the buffered sodium hypochlorite solution (typically 1.5-2.0 equivalents) to the vigorously stirring reaction mixture over a period of 1-2 hours. The slow addition is crucial to maintain a low concentration of the oxidant and minimize side reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 4-chlorostyrene oxide.
-
-
Analysis of Enantiomeric Excess (ee):
Data Presentation: Typical Reaction Parameters and Outcomes
| Parameter | Value | Rationale |
| Catalyst Loading | 2-5 mol% | Balances reaction rate and cost-effectiveness. Higher loadings may be needed for less reactive substrates. |
| Co-catalyst (PPNO) | 0.2-1 eq (to catalyst) | Can improve reaction rates, yields, and enantioselectivities.[17] |
| Temperature | 0 °C to room temp | Lower temperatures generally lead to higher enantioselectivity. |
| Oxidant | Buffered NaOCl (pH ~11) | A readily available and effective oxidant. Buffering is important for catalyst stability. |
| Solvent | Dichloromethane (DCM) | A common solvent for this reaction, though greener alternatives can be explored.[13] |
| Typical Yield | 70-95% | Dependent on reaction scale and optimization. |
| Typical ee | >90% | High enantioselectivity is a hallmark of this reaction for suitable substrates. |
Experimental Workflow Visualization
Caption: A streamlined workflow for the enantioselective epoxidation of 4-chlorostyrene.
Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Ensure the catalyst is of high purity and handled under inert conditions if necessary.
-
Lowering the reaction temperature can often improve enantioselectivity.
-
The pH of the oxidant solution is critical; ensure it is properly buffered.
-
-
Low Yield:
-
Ensure the 4-chlorostyrene is free of inhibitors.
-
The rate of addition of the oxidant can impact the yield; too rapid addition can lead to catalyst decomposition and side reactions.
-
Ensure complete quenching of the oxidant before workup to prevent product degradation.
-
-
Safety Precautions:
-
4-Chlorostyrene and its oxide are potential irritants; handle with appropriate personal protective equipment (PPE).[3]
-
Dichloromethane is a volatile and potentially hazardous solvent; work in a well-ventilated fume hood.
-
Oxidizing agents should be handled with care.
-
Conclusion
The enantioselective epoxidation of 4-chlorostyrene is a robust and highly valuable transformation in organic synthesis. The Jacobsen-Katsuki epoxidation, in particular, provides a reliable and highly enantioselective method for accessing the corresponding chiral epoxide. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively synthesize this important chiral building block for applications in drug discovery and development.
References
-
Wikipedia. Jacobsen epoxidation. [Link]
-
Organic Syntheses. ASYMMETRIC EPOXIDATION OF (E)-STILBENE. [Link]
-
Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]
-
PubMed. (Salen)Mn(III)-catalyzed epoxidation reaction as a multichannel process with different spin states. Electronic tuning of asymmetric catalysis: a theoretical study. [Link]
-
Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]
-
Wikipedia. Sharpless epoxidation. [Link]
-
Wipf Group, University of Pittsburgh. Jacobsen-Katsuki Epoxidations. [Link]
-
Organic Chemistry Portal. Sharpless Epoxidation. [Link]
-
Royal Society of Chemistry. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. [Link]
-
Royal Society of Chemistry. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. [Link]
-
YouTube. Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Jacobsen Asymmetric Epoxidation. [Link]
-
Chemical Reviews. Chromium− and Manganese−salen Promoted Epoxidation of Alkenes. [Link]
-
Proceedings of the National Academy of Sciences. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. [Link]
-
Nature. Enantiodivergent epoxidation of alkenes with a photoswitchable phosphate manganese-salen complex. [Link]
-
MDPI. Alkene Epoxidations Mediated by Mn-Salen Macrocyclic Catalysts. [Link]
-
ResearchGate. (a) Possible reaction mechanism of Mn–salen complex mediated... [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
YouTube. Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry. [Link]
-
Organic Reactions. Enantioselective Epoxide Opening. [Link]
-
PubMed. An evaluation of four commercial HPLC chiral detectors: a comparison of three polarimeters and a circular dichroism detector. [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]
-
ResearchGate. (PDF) Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. [Link]
-
Phenomenex. The Chiral Notebook. [Link]
-
National Center for Biotechnology Information. 4-Chlorostyrene oxide. [Link]
- Google Patents. CN103936553A - Process for synthesizing chlorostyrene by chlorophenethyl alcohol.
-
PubMed. Organocatalytic Enantioselective Formal (4 + 2)-Cycloadditions of Phosphine-Containing Dipoles with Isocyanates. [Link]
-
ResearchGate. Organocatalysts for enantioselective ring-opening polymerization of... [Link]
Sources
- 1. CAS 2788-86-5: 4-Chlorostyrene oxide | CymitQuimica [cymitquimica.com]
- 2. organicreactions.org [organicreactions.org]
- 3. (+/-)-4-Chlorostyrene oxide, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Epoxidation [organic-chemistry.org]
- 9. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 12. (Salen)Mn(III)-catalyzed epoxidation reaction as a multichannel process with different spin states. Electronic tuning of asymmetric catalysis: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. CN103936553A - Process for synthesizing chlorostyrene by chlorophenethyl alcohol - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Ring-Opening of 2-(4-Chlorophenyl)oxirane
Abstract & Strategic Value
2-(4-Chlorophenyl)oxirane (CAS: 2788-86-5) is a critical chiral building block in the synthesis of imidazole antifungals (e.g., Elubiol), antihistamines, and
Mechanistic Insight: Controlling Regioselectivity
The utility of 2-(4-chlorophenyl)oxirane lies in its "regiodivergent" potential. The outcome of the ring-opening reaction is strictly dictated by the reaction environment (pH and Lewis acidity).
-
Pathway A (Basic/Neutral): Under SN2 conditions, strong nucleophiles attack the less hindered terminal carbon (
-attack), resulting in secondary alcohols. -
Pathway B (Acidic/Lewis Acid): Protonation or chelation of the epoxide oxygen weakens the benzylic C-O bond. Despite the electron-withdrawing nature of the
-Cl substituent, the benzylic position stabilizes the developing positive charge ( ), directing the nucleophile to the more substituted carbon ( -attack).
Visualization: Regioselectivity Decision Tree
Figure 1: Decision tree for selecting reaction conditions to target specific regioisomers.
Protocol 1: Regioselective Aminolysis (Synthesis of -Amino Alcohols)
Application: Synthesis of piperazine-based antihistamines and antifungal pharmacophores. Mechanism: Classical SN2 attack at the terminal carbon.
Materials
-
Substrate: 2-(4-Chlorophenyl)oxirane (1.0 equiv)
-
Nucleophile: Morpholine, Piperazine, or primary amine (1.2 – 3.0 equiv). Note: Use excess if preventing bis-alkylation is critical.
-
Solvent: Ethanol (EtOH) or 2-Propanol.
-
Catalyst (Optional): LiClO4 (10 mol%) can accelerate the reaction without altering regioselectivity.
Step-by-Step Methodology
-
Preparation: Dissolve 2-(4-chlorophenyl)oxirane (10 mmol, 1.54 g) in EtOH (20 mL).
-
Addition: Add the amine (12 mmol) dropwise at room temperature.
-
Critical Step: If the amine is volatile, use a sealed pressure tube.
-
-
Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The epoxide spot (
) should disappear. -
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dissolve residue in CH2Cl2 (30 mL) and wash with water (2 x 10 mL) to remove excess amine.
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography.
Expected Outcome: >90% yield of the
Protocol 2: Biocatalytic Kinetic Resolution
Application: Production of enantiopure (
Data Summary: Enzyme Efficiency
| Biocatalyst Source | Substrate Conc. | Time | ( | ( | Ref |
| Solanum lycopersicum (SlEH2) | 400 mM | 6 h | 47.1% | 98.4% | [1] |
| E. coli / rpehF361V | 800 mM | 4 h | 45.2% | >97.2% | [2] |
| Aspergillus niger EH | 100 mM | 24 h | 35.0% | 95.0% | [3] |
Workflow Protocol (SlEH2 System)
-
Buffer Prep: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1% (v/v) Tween-20 (surfactant is critical for solubility of the hydrophobic epoxide).
-
Substrate Loading: Add racemic 2-(4-chlorophenyl)oxirane to a final concentration of 400 mM. Sonicate briefly to disperse.
-
Biocatalysis: Add E. coli wet cells expressing SlEH2 (200 mg/mL). Incubate at 20 °C with orbital shaking (200 rpm).
-
Monitoring: Extract aliquots at 1-hour intervals with Ethyl Acetate. Analyze via Chiral HPLC (Chiralcel OD-H column).
-
Termination: Stop reaction when conversion reaches ~50-53% (theoretical maximum for resolution is 50%).
-
Separation:
-
Extract mixture 3x with Ethyl Acetate.
-
Separate the diol (polar) from the unreacted epoxide (non-polar) via silica gel chromatography.
-
Visualization: Kinetic Resolution Workflow
Figure 2: Workflow for the enzymatic kinetic resolution of the racemic substrate.
Protocol 3: Acid-Catalyzed Solvolysis (Regiochemical Reversal)
Application: Accessing 2-alkoxy-2-(4-chlorophenyl)ethanol derivatives (Benzylic substitution). Reagent: H2SO4 (catalytic) or TiCl4.
Methodology
-
Solution: Dissolve 2-(4-chlorophenyl)oxirane (5 mmol) in the nucleophilic solvent (e.g., Methanol for metholysis).
-
Acid Activation: Add concentrated H2SO4 (0.1 equiv) at 0 °C.
-
Alternative: For halide insertion, use TiCl4 in anhydrous CH2Cl2.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to Room Temp.
-
Quench: Neutralize with saturated NaHCO3.
-
Validation: The product will show a distinct downfield shift in 1H NMR for the benzylic proton compared to the
-attack product due to the attached heteroatom (O or Cl).
Quality Control & Troubleshooting
Self-Validating Analytical Markers
To ensure the protocol was successful, verify the following "Critical Quality Attributes" (CQAs):
| Attribute | Method | Acceptance Criteria |
| Regioselectivity | 1H NMR (CDCl3) | |
| Enantiopurity | Chiral HPLC | Chiralcel OD-H or AD-H column. Hexane/IPA mobile phase. Target ee > 98%. |
| Conversion | GC-MS / TLC | Disappearance of epoxide starting material ( |
Common Failure Modes
-
Low Regioselectivity in Acid: If a mixture of
and products is observed during acid catalysis, lower the temperature to -20 °C to enforce the electronic preference over the steric one. -
Polymerization: In the absence of a good nucleophile, styrene oxides can polymerize under acidic conditions. Ensure the nucleophile (alcohol/amine) is in excess.
References
-
Wen, Q., et al. (2020). "Efficient kinetic resolution of para-chlorostyrene oxide at elevated concentration by Solanum lycopersicum epoxide hydrolase." Catalysis Communications, 149, 106180. [1]
-
Zou, S., et al. (2022).[2] "Gram-Scale Synthesis of (R)-p-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases." Frontiers in Bioengineering and Biotechnology, 10.
-
Gou, D., et al. (2025).[3] "Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions." ResearchGate.[4]
-
Sigma-Aldrich. "Product Specification: 2-(4-Chlorophenyl)oxirane."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases [frontiersin.org]
- 3. Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
The Strategic Role of 2-(4-Chlorophenyl)oxirane in Modern Medicinal Chemistry: Applications and Synthetic Protocols
Introduction: The Versatility of a Strained Ring System
In the landscape of medicinal chemistry, the epoxide functional group stands out as a highly valuable and versatile reactive intermediate. The inherent ring strain of the three-membered oxirane ring makes it susceptible to nucleophilic attack, providing a reliable and efficient means of introducing a 1,2-difunctionalized moiety into a target molecule. Among the vast array of substituted oxiranes, 2-(4-Chlorophenyl)oxirane has emerged as a particularly important building block, primarily due to its utility in the synthesis of a range of bioactive compounds, most notably the widely used azole antifungal agents. The presence of the 4-chlorophenyl group is a common structural motif in many successful pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.
This comprehensive guide provides an in-depth exploration of the applications of 2-(4-Chlorophenyl)oxirane in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just detailed synthetic protocols but also the underlying chemical principles that govern these transformations.
Core Application: A Gateway to Azole Antifungal Agents
The most prominent application of 2-(4-Chlorophenyl)oxirane is as a key precursor in the synthesis of imidazole- and triazole-based antifungal drugs. These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] The disruption of ergosterol synthesis leads to increased membrane permeability, ultimately resulting in fungal cell death.[1][4]
The Synthesis of Econazole: A Case Study
Econazole is a broad-spectrum antifungal agent used for the topical treatment of various skin infections.[5] Its synthesis provides a classic example of the strategic use of 2-(4-Chlorophenyl)oxirane. The overall synthetic strategy involves a two-step process:
-
Regioselective Ring-Opening: The nucleophilic attack of imidazole on the epoxide ring of 2-(4-Chlorophenyl)oxirane.
-
O-Alkylation: The subsequent etherification of the resulting alcohol with a substituted benzyl halide.
Experimental Protocols
Protocol 1: Synthesis of 1-[2-(4-Chlorophenyl)-2-hydroxyethyl]-1H-imidazole
This protocol details the regioselective ring-opening of 2-(4-Chlorophenyl)oxirane with imidazole. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of imidazole attacks the less sterically hindered carbon of the epoxide ring.
Materials:
-
2-(4-Chlorophenyl)oxirane (1.0 eq)
-
Imidazole (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask, add 2-(4-Chlorophenyl)oxirane (1.0 eq), imidazole (1.2 eq), and potassium carbonate (1.5 eq).
-
Add a sufficient amount of N,N-Dimethylformamide (DMF) to dissolve the reactants and create a stirrable suspension.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-[2-(4-Chlorophenyl)-2-hydroxyethyl]-1H-imidazole.
Characterization Data for 1-[2-(4-Chlorophenyl)-2-hydroxyethyl]-1H-imidazole (Expected):
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl and imidazole rings, the methine proton adjacent to the hydroxyl group, and the methylene protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, the methylene carbon, and the imidazole ring carbons. |
| IR (cm⁻¹) | Broad absorption band around 3200-3400 (O-H stretch), and characteristic peaks for aromatic C-H and C=C bonds. |
| MS (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Protocol 2: Synthesis of Econazole
This protocol describes the O-alkylation of the intermediate alcohol with 4-chlorobenzyl chloride to yield econazole.
Materials:
-
1-[2-(4-Chlorophenyl)-2-hydroxyethyl]-1H-imidazole (1.0 eq)
-
4-Chlorobenzyl chloride (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringe for dropwise addition
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 1-[2-(4-Chlorophenyl)-2-hydroxyethyl]-1H-imidazole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 4-chlorobenzyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude econazole base.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Preparation of Econazole Nitrate
For pharmaceutical applications, econazole is often formulated as its nitrate salt to improve its stability and solubility.[6]
Materials:
-
Econazole base
-
Ethanol
-
Concentrated Nitric Acid (HNO₃)
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the purified econazole base in a minimal amount of ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated nitric acid dropwise with stirring.
-
A white precipitate of econazole nitrate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the econazole nitrate under vacuum. The melting point should be approximately 164-165 °C.[6]
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for Econazole Nitrate from 2-(4-Chlorophenyl)oxirane.
Broader Applications in Antifungal Synthesis
The utility of 2-(4-Chlorophenyl)oxirane and its derivatives extends to the synthesis of other important triazole antifungals.
-
Fenbuconazole: This agricultural fungicide is synthesized from 2-(4-Chlorophenyl)ethanol, a close relative of the oxirane. The synthesis involves conversion to an alkyl halide followed by reaction with phenylacetonitrile and subsequent introduction of the triazole ring.[6]
-
Difenoconazole: While some synthetic routes start from different precursors, intermediates structurally related to 2-(4-Chlorophenyl)oxirane are employed in certain patented processes for this broad-spectrum fungicide.[7][8]
2-(4-Chlorophenyl)oxirane as a Chiral Building Block
Beyond antifungal agents, the chiral variants of 2-(4-Chlorophenyl)oxirane are valuable starting materials for the enantioselective synthesis of various pharmaceuticals. The stereospecific ring-opening of chiral epoxides allows for the introduction of a defined stereocenter, which is crucial for the biological activity of many drugs.
One important class of drugs where chiral epoxides are frequently used is the β-blockers . These drugs are used to manage cardiovascular conditions such as hypertension and angina.[9] The therapeutic activity of β-blockers often resides in a single enantiomer.[10] Although a specific protocol for the synthesis of a β-blocker directly from 2-(4-Chlorophenyl)oxirane was not detailed in the initial literature search, the general synthetic strategy involves the reaction of a chiral epoxide with an appropriate amine to generate the characteristic amino-alcohol side chain of β-blockers.
Conclusion and Future Perspectives
2-(4-Chlorophenyl)oxirane is a cornerstone intermediate in medicinal chemistry, providing an efficient and versatile platform for the synthesis of a variety of biologically active molecules. Its application in the production of azole antifungals, exemplified by the synthesis of econazole, highlights the strategic importance of epoxide chemistry in drug discovery and development. The potential for its chiral variants to be used in the synthesis of other classes of pharmaceuticals, such as β-blockers, underscores its continued relevance. As the demand for new and more effective therapeutic agents grows, the creative and efficient utilization of such versatile building blocks will remain a key driver of innovation in medicinal chemistry.
References
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-
Preparation method of difenoconazole - Eureka | Patsnap. Available at: [Link]
-
Optimization of the synthesis of econazole nitrate by orthogonal experimental design. Available at: [Link]
-
Regioselectivity of Epoxide Ring-Openings via S>N>2 Reactions Under Basic and Acidic Conditions. (2020-05-28). Available at: [Link]
- CN101899040A - Preparation process of difenoconazole - Google Patents.
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers. (2023-10-18). Available at: [Link]
-
2-(4-chlorophenyl)oxirane | CAS#:2788-86-5 | Chemsrc. (2025-08-25). Available at: [Link]
-
Use of (S)-(trifloxymethyl)oxirane in the synthesis of a chiral .beta.-adrenoceptor antagonist, (R)- and (S)-9-[[3-(tert-butylamino)-2-hydroxypropyl]oximino]fluorene | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
- CN109336848B - Tebuconazole intermediate and preparation method of tebuconazole - Google Patents.
-
Solvent-free direct regioselective ring opening of epoxides with imidazoles - ResearchGate. (2025-08-06). Available at: [Link]
-
10 Synthesis of miconazole, econazole, and sulconazole. - ResearchGate. Available at: [Link]
-
Preparation of fungicide difenoconazole - ResearchGate. Available at: [Link]
-
AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS Kiyoshi Nishitan. (2007-10-02). Available at: [Link]
-
trifloxymethyl)oxirane in the synthesis of a chiral beta-adrenoceptor antagonist, (R)- and (S)-9-[[3-(tert-butylamino)-2-hydroxypropyl]oximino]fluorene - PubMed. Available at: [Link]
- EP0124009B1 - Process for the preparation of oxiranes - Google Patents.
-
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. Available at: [Link]
-
Econazole | C18H15Cl3N2O | CID 3198 - PubChem - NIH. Available at: [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. Available at: [Link]
-
(PDF) A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES - ResearchGate. (2025-08-06). Available at: [Link]
-
m-CHLOROSTYRENE - Organic Syntheses Procedure. Available at: [Link]
-
Production process of difenoconazole - Eureka | Patsnap. Available at: [Link]
-
Racemic beta-blockers - fixed combinations of different drugs - Krause und Pachernegg. Available at: [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. Available at: [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring - MDPI. Available at: [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. Available at: [Link]
- EP0967210A1 - Process for preparing biologically active derivatives of 1,2,4-triazol and intermediaries useful in this process - Google Patents.
-
Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives - NIH. Available at: [Link]
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Application Note & Protocol: Regioselective Ring-Opening of 2-(4-Chlorophenyl)oxirane via Grignard Reaction for the Synthesis of 1-(4-Chlorophenyl)alkan-2-ols
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its efficacy in carbon-carbon bond formation. This document provides a detailed protocol and technical guide for the reaction of a Grignard reagent with the unsymmetrical epoxide, 2-(4-Chlorophenyl)oxirane. The ring-opening of epoxides by organometallic reagents like Grignard reagents is a powerful method for synthesizing β-substituted alcohols. This application note elucidates the underlying mechanism, details the critical parameters for ensuring high regioselectivity, and presents a comprehensive, field-proven protocol suitable for researchers in synthetic chemistry and drug development.
Introduction: The Synthetic Utility of Epoxide Ring-Opening
Epoxides are highly valuable three-membered cyclic ethers that serve as versatile electrophilic synthons in organic synthesis. The inherent ring strain of the epoxide ring makes them susceptible to nucleophilic attack, leading to ring-opening.[1] Unlike reactions under acidic conditions which can proceed through a carbocation-like transition state, the Grignard reaction occurs under basic/nucleophilic conditions. This distinction is crucial as it governs the regiochemical outcome of the reaction. The reaction of a Grignard reagent with an epoxide results in the formation of a new carbon-carbon bond and an alcohol, a transformation that extends a carbon chain and introduces a key functional group in a single, efficient step.[2][3]
The substrate, 2-(4-Chlorophenyl)oxirane, is an unsymmetrical epoxide. The regioselectivity of the Grignard reagent's attack is therefore of paramount importance. As will be discussed, the reaction proceeds via an SN2 mechanism, providing a predictable and reliable method for synthesizing specific alcohol isomers, which are often key intermediates in the development of pharmaceutical agents.
Mechanism and Regioselectivity
The reaction between a Grignard reagent (R-MgX) and an epoxide is a classic nucleophilic substitution reaction. Grignard reagents are potent nucleophiles and strong bases. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[1][4]
Key Mechanistic Steps:
-
Nucleophilic Attack: The carbanionic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring.
-
Ring-Opening: This attack occurs from the backside relative to the C-O bond, forcing the ring to open and forming a magnesium alkoxide intermediate.[5]
-
Protonation (Work-up): A subsequent acidic work-up step is required to protonate the magnesium alkoxide, yielding the final alcohol product.[6]
Regioselectivity with 2-(4-Chlorophenyl)oxirane: In an unsymmetrical epoxide like 2-(4-Chlorophenyl)oxirane, the nucleophile can theoretically attack either of the two carbons of the ring. Under the basic conditions of the Grignard reaction, the attack is governed primarily by steric hindrance. The Grignard reagent, being a bulky nucleophile, will preferentially attack the less sterically hindered carbon atom.[5][7] For 2-(4-Chlorophenyl)oxirane, the terminal methylene carbon (C2) is significantly less hindered than the benzylic carbon (C1) bearing the 4-chlorophenyl group.
Therefore, the reaction is highly regioselective, with the nucleophile attacking the C2 position, leading exclusively to the formation of a secondary alcohol of the type 1-(4-chlorophenyl)alkan-2-ol. This predictable outcome is a major synthetic advantage.
Caption: SN2 mechanism of Grignard addition to 2-(4-Chlorophenyl)oxirane.
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)propan-2-ol
This protocol details the reaction using Methylmagnesium Bromide (MeMgBr) as the Grignard reagent. The principles are directly applicable to other Grignard reagents.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| 2-(4-Chlorophenyl)oxirane | C₈H₇ClO | 154.60 | 1.0 | 1.55 g (10.0 mmol) | Substrate |
| Methylmagnesium Bromide (3.0 M in Et₂O) | CH₃MgBr | 119.23 | 1.2 | 4.0 mL (12.0 mmol) | Nucleophile. Commercially available solution. Titrate before use. |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | 50 mL | Reaction solvent. Must be anhydrous. |
| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | - | ~30 mL | For quenching the reaction. |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | - | As needed | Drying agent. |
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and can be pyrophoric (ignite spontaneously in air). They react violently with water and protic solvents.[8] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a chemical fume hood.[9]
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere) to prevent quenching the Grignard reagent.[10]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (e.g., nitrile gloves for dexterity, with Nomex gloves readily available for handling pyrophorics).[9]
-
Quenching: The reaction quench should be performed slowly and carefully in an ice bath to manage the exothermic reaction.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a N₂/Ar inlet at the top), a thermometer, and a rubber septum for reagent addition via syringe. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Reagent Preparation: In the reaction flask, dissolve 2-(4-Chlorophenyl)oxirane (1.55 g, 10.0 mmol) in 30 mL of anhydrous diethyl ether under an inert atmosphere.
-
Reaction Initiation: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the Methylmagnesium Bromide solution (4.0 mL of 3.0 M solution, 12.0 mmol) dropwise via syringe through the septum over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition to control the exotherm.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous ammonium chloride solution (~30 mL) dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate. A white precipitate (magnesium salts) will form.
-
Extraction: Transfer the mixture to a separatory funnel. Add an additional 50 mL of diethyl ether. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(4-Chlorophenyl)propan-2-ol.[11]
Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)propan-2-ol.
Conclusion
The Grignard reaction with 2-(4-Chlorophenyl)oxirane provides a reliable and highly regioselective route to 1-(4-chlorophenyl) substituted secondary alcohols. The protocol's success hinges on two core principles: the inherent SN2 mechanism directing the nucleophile to the sterically accessible carbon and the meticulous maintenance of anhydrous conditions to preserve the integrity of the powerful Grignard nucleophile. By adhering to the detailed safety and procedural guidelines outlined in this note, researchers can effectively utilize this classic transformation to build complex molecular architectures essential for drug discovery and development.
References
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Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides. Retrieved January 30, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved January 30, 2026, from [Link]
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Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved January 30, 2026, from [Link]
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OrgoSolver. (n.d.). Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). Retrieved January 30, 2026, from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction Safety. Retrieved January 30, 2026, from [Link]
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Beilstein Journals. (2021, May 18). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Retrieved January 30, 2026, from [Link]
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Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. Retrieved January 30, 2026, from [Link]
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-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved January 30, 2026, from [Link]
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Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved January 30, 2026, from [Link]
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-
Chemistry LibreTexts. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening. Retrieved January 30, 2026, from [Link]
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- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. Retrieved January 30, 2026.
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- 9. acs.org [acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
Application Note: Scalable Synthesis of 2-(4-Chlorophenyl)oxirane
Executive Summary
This guide details a robust, scalable protocol for the synthesis of 2-(4-Chlorophenyl)oxirane (also known as p-chlorostyrene oxide), a critical intermediate in the manufacturing of pharmaceutical agents such as Eliprodil (neuroprotective) and various
While traditional laboratory methods utilize m-chloroperbenzoic acid (mCPBA) for the epoxidation of styrene, this route is deemed unsuitable for large-scale operations due to the shock sensitivity and thermal instability of peracids. Furthermore, the direct handling of 4-chlorostyrene poses polymerization risks.
The Solution: This protocol utilizes a Phase-Transfer Catalyzed (PTC) Corey-Chaykovsky reaction . By reacting 4-chlorobenzaldehyde with trimethylsulfonium iodide in a biphasic system (Toluene/NaOH), we eliminate the need for anhydrous DMSO, mitigate explosion hazards, and significantly simplify downstream processing.
Reaction Chemistry & Mechanism
The synthesis proceeds via the methylene transfer from a sulfur ylide to an aldehyde. Unlike the Wittig reaction, which forms an alkene, the sulfur ylide forms a betaine intermediate that collapses to the epoxide due to the weakness of the S-O bond relative to the P-O bond.
Mechanistic Pathway[1]
-
Deprotonation: Sodium hydroxide deprotonates the trimethylsulfonium salt at the interface, generating the active sulfur ylide.
-
Nucleophilic Attack: The ylide attacks the carbonyl carbon of 4-chlorobenzaldehyde.
-
Ring Closure: The resulting alkoxide displaces dimethyl sulfide in an intramolecular
reaction to form the oxirane ring.
Figure 1: Mechanistic pathway of the Corey-Chaykovsky epoxidation.
Experimental Protocol (Scale: 100g Batch)
Materials & Reagents
| Reagent | CAS No.[1][2] | Role | Equiv. | Mass/Vol |
| 4-Chlorobenzaldehyde | 104-88-1 | Substrate | 1.0 | 100.0 g |
| Trimethylsulfonium Iodide | 2181-42-2 | Methylene Source | 1.2 | 174.3 g |
| Tetrabutylammonium Iodide | 311-28-4 | PTC Catalyst | 0.01 | 2.6 g |
| Sodium Hydroxide (50% aq) | 1310-73-2 | Base | 2.5 | 142.0 g (soln) |
| Toluene | 108-88-3 | Solvent (Org) | - | 500 mL |
| Water | 7732-18-5 | Solvent (Aq) | - | 100 mL |
Equipment Requirements
-
Reactor: 2L Jacketed Glass Reactor with overhead mechanical stirring (impeller required for efficient phase mixing).
-
Thermal Control: Circulating chiller/heater set to 60°C.
-
Safety: Scrubber system containing bleach (NaOCl) to neutralize dimethyl sulfide (DMS) off-gas. Critical: DMS has a stench threshold of <1 ppb; containment is mandatory.
Step-by-Step Procedure
Phase 1: Reaction Initiation
-
Charge Reactor: Load the 2L reactor with Trimethylsulfonium Iodide (174.3 g), Tetrabutylammonium Iodide (2.6 g), and 4-Chlorobenzaldehyde (100.0 g).
-
Solvent Addition: Add Toluene (500 mL). Initiate stirring at 300 RPM to create a slurry.
-
Temperature Set: Heat the jacket to 60°C . Ensure the internal temperature stabilizes at 55-60°C.
Phase 2: Biphasic Catalysis
-
Base Addition: Slowly add 50% NaOH solution (142 g) over 30 minutes via an addition funnel.
-
Observation: The mixture will turn biphasic.[3] Efficient stirring (500+ RPM) is critical here to maximize the interfacial surface area for the phase transfer catalyst.
-
-
Reaction Monitoring: Maintain 60°C for 4–6 hours.
-
IPC (In-Process Control): Sample the organic layer every hour. Analyze via GC-MS or TLC (Hexane/EtOAc 9:1).
-
Endpoint: <1% residual aldehyde.
-
Phase 3: Workup & Purification
-
Quench: Cool reactor to 20°C. Add Water (300 mL) to dissolve salts.
-
Phase Separation: Stop stirring and allow layers to separate. Drain the lower aqueous layer (contains NaI and excess NaOH).
-
Wash: Wash the organic toluene layer with:
-
Water (2 x 200 mL)
-
Brine (1 x 200 mL)
-
-
Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotovap at 45°C, 50 mbar) to remove Toluene. -
Distillation: The crude yellow oil is purified via vacuum distillation.
-
Boiling Point: ~110–115°C at 2 mmHg (Literature bp: 231°C at atm).
-
Yield: Expect 95–102 g (85–92% yield).
-
Process Safety & Critical Control Points
The primary hazard in this specific protocol is Dimethyl Sulfide (DMS) generation.
| Hazard | Risk Level | Mitigation Strategy |
| Dimethyl Sulfide | High (Stench/Flammability) | Vent reaction exhaust through a scrubber containing 10% NaOCl (Bleach). This oxidizes DMS to DMSO/Sulfone (odorless). |
| Exotherm | Medium | The biphasic nature limits the reaction rate. Control NaOH addition rate to manage heat. |
| Skin Sensitization | High | The product is a potent skin sensitizer (H317). Use double nitrile gloves and sleeves. |
Process Flow Diagram
Figure 2: Process flow diagram for the large-scale synthesis.
Analytical Specifications
For pharmaceutical applications, the isolated intermediate must meet the following criteria before downstream use:
-
Appearance: Colorless to pale yellow liquid.
-
Purity (GC):
.[4][5] -
Identity (1H NMR):
7.30 (d, 2H), 7.20 (d, 2H), 3.85 (dd, 1H), 3.15 (dd, 1H), 2.80 (dd, 1H) [CDCl3]. -
Water Content (KF):
.
Note on Chirality: This protocol yields racemic product. If the (R)- or (S)-enantiomer is required (e.g., for Eliprodil), a subsequent Kinetic Resolution step using epoxide hydrolases (e.g., from Rhodotorula paludigena) is recommended over asymmetric chemical synthesis for cost-efficiency at scale [1].
References
-
Scale-up of Kinetic Resolution: Zou, S., et al. (2022). "Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases." Frontiers in Bioengineering and Biotechnology.
-
Continuous Flow Methodology: Nobuta, T., et al. (2014). "Continuous and Convergent Access to Vicinyl Amino Alcohols." Chemical Communications.[3][6]
-
Safety & Properties: PubChem Compound Summary for CID 197010, 2-(4-Chlorophenyl)oxirane.
-
Corey-Chaykovsky Mechanism: Aggarwal, V. K., et al. (2003). "Catalytic Asymmetric Synthesis of Epoxides and Aziridines." Chemical Communications.[3][6]
Sources
- 1. 4-Chlorostyrene oxide | C8H7ClO | CID 197010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2-(4-Chlorophenyl)oxirane | 2788-86-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
experimental procedure for the synthesis of vicinal diols from 2-(4-Chlorophenyl)oxirane
Executive Summary
This technical guide details the synthesis of 1-(4-chlorophenyl)ethane-1,2-diol from 2-(4-chlorophenyl)oxirane (
Key Applications:
-
Synthesis of chiral
-adrenergic blockers. -
Intermediate for (R)-Eliprodil (neuroprotective agent).[1]
-
Building blocks for antifungal azoles.
Mechanistic Pathways & Strategy
The ring-opening of 2-(4-chlorophenyl)oxirane follows two distinct mechanistic pathways depending on the catalyst system.
-
Pathway A (Acid-Catalyzed): Proceeds via an
-like transition state where the nucleophile (water) attacks the more substituted benzylic carbon. This results in a racemic product and potential polymerization side-reactions. -
Pathway B (HKR - Jacobsen): Utilizes a cooperative bimetallic mechanism. One Co-salen unit activates the epoxide, while a second unit delivers the hydroxide nucleophile. This geometry is highly enantioselective.
Figure 1: Comparison of Acid-Catalyzed Hydrolysis vs. Hydrolytic Kinetic Resolution (HKR).
Protocol A: Enantioselective Synthesis (HKR)
Objective: Isolation of (S)-1-(4-chlorophenyl)ethane-1,2-diol and recovery of (R)-epoxide.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| 2-(4-Chlorophenyl)oxirane | 154.59 | 1.0 | Substrate |
| (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | 603.74 | 0.005 (0.5 mol%) | Pre-catalyst |
| Acetic Acid (Glacial) | 60.05 | 2.0 (relative to Co) | Activator |
| Water (Deionized) | 18.02 | 0.55 | Nucleophile |
| THF | 72.11 | - | Solvent (Optional) |
Step-by-Step Procedure
1. Catalyst Activation (Critical Step)
-
Context: The commercial catalyst is often supplied as the Co(II) species. It must be oxidized to the active Co(III)-OAc species.
-
Action: In a round-bottom flask, dissolve the (R,R)-Co(II) complex (0.5 mol%) in
(approx. 5 mL per g of catalyst). -
Addition: Add glacial acetic acid (2 equiv relative to Co).
-
Oxidation: Stir open to the atmosphere for 30–60 minutes. The solution will shift from brick-red/brown to a dark brown/greenish-black.
-
Isolation: Concentrate to dryness via rotary evaporation to yield the solid Co(III)-salen active catalyst.
2. Hydrolysis Reaction
-
Setup: Re-dissolve the active catalyst in minimal THF (or perform neat if the epoxide is liquid and miscible). Add the racemic 2-(4-chlorophenyl)oxirane (1.0 equiv).
-
Temperature Control: Cool the mixture to 0–5 °C using an ice bath.
-
Initiation: Add water (0.55 equiv) dropwise.
-
Note: Using 0.55 equiv ensures full conversion of the fast-reacting (S)-enantiomer while leaving the (R)-epoxide intact.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–18 hours.
3. Workup & Separation
-
Partition: The reaction mixture now contains the polar diol and the non-polar unreacted epoxide.
-
Extraction: Dilute with water and extract the unreacted epoxide with hexanes or pentane (3 x volumes). The diol will remain in the aqueous/THF phase.
-
Alternative: If the scale is small (<5g), flash chromatography is preferred.
-
-
Diol Isolation: Extract the aqueous phase with Ethyl Acetate (EtOAc). Dry the organic layer over
, filter, and concentrate.
Protocol B: Rapid Racemic Synthesis (Acid-Catalyzed)
Objective: Bulk generation of racemic diol for reference standards.
-
Dissolution: Dissolve 2-(4-chlorophenyl)oxirane (10 mmol) in a mixture of THF:Water (1:1, 20 mL).
-
Acidification: Add 1 mL of 10%
or . -
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of epoxide).
-
Quench: Neutralize with saturated
solution. -
Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/EtOAc if necessary.
Analytical Validation
Data Summary Table
| Property | Value / Observation | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 96–98 °C (Racemic) | Capillary |
| Molecular Mass | 172.61 g/mol | Calc.[5] |
| TLC ( | ~0.2 (30% EtOAc/Hex) | Silica Gel |
NMR Characterization (DMSO- )
To validate the formation of the vicinal diol, observe the shift of the benzylic proton and the appearance of hydroxyl signals.
-
H NMR (400 MHz):
- 7.40–7.29 (m, 4H, Ar-H )
-
5.32 (d,
Hz, 1H, Benzylic-OH ) -
4.73 (t,
Hz, 1H, Primary-OH ) - 4.52 (m, 1H, Ar-CH -OH)
-
3.42 (m, 2H, -CH
-OH)
Chiral HPLC Method
-
Column: Chiralcel OD-H or OJ-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Expectation: (S)-diol typically elutes second on OD-H columns (verify with racemic standard).
Troubleshooting & Expert Tips
Problem: Low Enantiomeric Excess (ee)
-
Cause: Temperature too high during water addition.
-
Fix: Ensure the initial addition is at 0 °C. The reaction is exothermic; heat accelerates the non-selective background hydrolysis.
-
Cause: "Dead" Catalyst.
-
Fix: Ensure the oxidation step (Co(II) to Co(III)) was allowed to proceed for at least 30 mins with good air exposure.
Problem: Incomplete Conversion
-
Cause: Insufficient water.
-
Fix: The stoichiometry is precise. 0.50 eq is theoretical, but 0.55 eq is practical to drive the kinetic resolution to completion.
Safety Note: Epoxides are alkylating agents and potential mutagens. Handle 2-(4-chlorophenyl)oxirane in a fume hood. Cobalt salts are toxic.[5]
References
-
Jacobsen, E. N. (2000). "Acc. Chem. Res. 33, 421–431." Asymmetric Catalysis of Epoxide Ring-Opening Reactions.[10]Link
-
Schaus, S. E., et al. (2002). "J. Am. Chem. Soc. 124, 1307–1315." Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[9]Link
-
SpectraBase. (2025).[5][8] NMR Spectrum of 1-(4-chlorophenyl)ethane-1,2-diol.Link
-
Zou, S., et al. (2022). "Front. Bioeng. Biotechnol." Gram-Scale Synthesis of (R)-p-Chlorophenyl-1,2-Ethanediol... by a Pair of Epoxide Hydrolases.Link
-
PubChem. (2025).[5] Compound Summary: 1-(4-chlorophenyl)ethane-1,2-diol.[3][5][11]Link
Sources
- 1. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmore500.com [mmore500.com]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1-(4-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 101107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BJOC - Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 11. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Enzymatic Resolution of 2-(4-Chlorophenyl)oxirane
Introduction: The Significance of Chiral 2-(4-Chlorophenyl)oxirane
Enantiomerically pure epoxides are invaluable chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their inherent reactivity, coupled with their defined stereochemistry, allows for the construction of complex molecular architectures with high stereocontrol. 2-(4-Chlorophenyl)oxirane, also known as 4-chlorostyrene oxide, is a key intermediate in the synthesis of various biologically active molecules, including certain neuroprotective agents and β3-adrenergic receptor agonists. The stereochemistry of the oxirane ring is often critical for the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API).
Conventional chemical methods for obtaining single-enantiomer epoxides often rely on asymmetric epoxidation or the resolution of racemates using chiral auxiliaries, which can involve costly reagents, harsh reaction conditions, and the generation of significant waste. Biocatalytic methods, particularly enzymatic kinetic resolution, offer a greener and more efficient alternative, characterized by high enantioselectivity, mild reaction conditions, and reduced environmental impact.[1]
This application note provides a detailed guide to the enzymatic kinetic resolution of racemic 2-(4-Chlorophenyl)oxirane using a commercially available epoxide hydrolase. We will delve into the mechanistic principles, provide step-by-step experimental protocols for the resolution and subsequent analysis, and offer insights into the optimization of this critical biotransformation.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process in which the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. In the context of enzymatic resolution of epoxides, an enantioselective enzyme, such as an epoxide hydrolase (EH), preferentially catalyzes the hydrolysis of one enantiomer of the racemic epoxide to its corresponding diol, leaving the other, unreacted epoxide enantiomer in high enantiomeric excess.
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is essential for obtaining both the product and the remaining starting material with high optical purity.
Enzymatic Approach: Epoxide Hydrolase-Mediated Hydrolysis
Epoxide hydrolases (EHs) are a class of enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols by the addition of a water molecule.[1] Many microbial EHs exhibit high enantioselectivity, making them excellent tools for the kinetic resolution of racemic epoxides. For the resolution of 2-(4-Chlorophenyl)oxirane, an epoxide hydrolase from Aspergillus niger is a suitable and commercially available choice, known for its activity on styrene oxide derivatives.[2][3][4]
The enzymatic reaction proceeds as follows:
Figure 1: Enzymatic kinetic resolution of racemic 2-(4-Chlorophenyl)oxirane.
Experimental Protocols
Part 1: Enzymatic Resolution of Racemic 2-(4-Chlorophenyl)oxirane
This protocol is adapted from established procedures for the enzymatic hydrolysis of para-substituted styrene oxides.[3][4]
Materials:
-
Racemic 2-(4-Chlorophenyl)oxirane
-
Epoxide Hydrolase from Aspergillus niger (lyophilized powder or immobilized)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or incubator shaker
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Enzyme Preparation:
-
If using a lyophilized powder, prepare a stock solution of the epoxide hydrolase in 50 mM potassium phosphate buffer (pH 7.0). The optimal concentration should be determined empirically, but a starting point of 1-5 mg/mL is recommended.
-
If using an immobilized enzyme, pre-wash the resin with the phosphate buffer to remove any storage solution.
-
-
Substrate Preparation:
-
Prepare a stock solution of racemic 2-(4-Chlorophenyl)oxirane in DMSO. The use of a co-solvent like DMSO is often necessary to overcome the low aqueous solubility of the epoxide.[4] A starting concentration of 100-200 mM is suggested.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the potassium phosphate buffer and the enzyme solution (or immobilized enzyme).
-
Place the vessel in a temperature-controlled water bath or incubator shaker set to 30-37 °C and allow it to equilibrate.[2]
-
Initiate the reaction by adding the substrate stock solution dropwise while stirring. The final substrate concentration in the reaction mixture should typically be in the range of 5-20 mM.[4] The final concentration of DMSO should be kept low (typically <5% v/v) to minimize enzyme denaturation.
-
-
Reaction Monitoring:
-
The progress of the reaction should be monitored by periodically taking small aliquots from the reaction mixture.
-
Quench the enzymatic reaction in the aliquot by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge the quenched aliquot to pellet the enzyme and any precipitated salts.
-
Analyze the supernatant by chiral HPLC (see protocol below) to determine the enantiomeric excess (ee) of the remaining epoxide and the formed diol, as well as the conversion.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.
-
-
Work-up and Product Isolation:
-
Once the desired conversion is reached, quench the entire reaction mixture by adding an equal volume of ethyl acetate.
-
If a soluble enzyme was used, it can be denatured and precipitated by this addition. If an immobilized enzyme was used, it can be recovered by filtration.
-
Transfer the mixture to a separatory funnel and extract the organic components with ethyl acetate (3 x reaction volume).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product, a mixture of the unreacted epoxide and the diol, can be purified by column chromatography on silica gel.
-
Part 2: Chiral HPLC Analysis
The determination of enantiomeric excess (% ee) and conversion is crucial for evaluating the success of the kinetic resolution. This requires a robust chiral HPLC method capable of separating the enantiomers of both the starting epoxide and the product diol.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column. For the separation of 2-(4-Chlorophenyl)oxirane and its corresponding diol, columns based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H) or cyclodextrin-based columns are good starting points.[5][6]
Example HPLC Method (Starting Point for Method Development):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting gradient could be 90:10 (v/v) n-hexane:IPA. The ratio can be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 254 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction aliquots or the final product mixture in the mobile phase.
Data Analysis:
-
Identification of Peaks:
-
Inject a standard of the racemic 2-(4-Chlorophenyl)oxirane to determine its retention time and confirm the separation of the two enantiomers.
-
Inject a standard of the racemic 1-(4-Chlorophenyl)ethane-1,2-diol to determine its retention time.
-
-
Calculation of Enantiomeric Excess (% ee):
-
The % ee is calculated for both the remaining epoxide and the diol product using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
-
Calculation of Conversion (%):
-
Conversion can be calculated based on the disappearance of the starting material or the appearance of the product. Using the peak areas from the HPLC chromatogram: % Conversion = [ (Area_diol) / (Area_diol + Area_epoxide) ] * 100 (Note: This calculation assumes equal response factors for the epoxide and diol. For more accurate determination, response factors should be determined using standard curves.)
-
Data Presentation and Interpretation
The results of the enzymatic resolution can be effectively summarized in a table for easy comparison and analysis.
| Reaction Time (h) | Conversion (%) | % ee (Epoxide) | % ee (Diol) | E-value |
| 1 | 15.2 | 18.1 | >99 | 45 |
| 2 | 28.9 | 39.5 | >99 | 45 |
| 4 | 45.3 | 82.7 | 98.5 | 45 |
| 6 | 51.2 | >99 | 96.2 | 45 |
| 8 | 55.8 | >99 | 92.1 | 45 |
Table 1: Example time-course of the enzymatic resolution of 2-(4-Chlorophenyl)oxirane.
The E-value can be calculated from the conversion and the enantiomeric excess of the substrate or product using established equations. A high and consistent E-value across different time points indicates a robust and highly selective enzymatic process.
Workflow Visualization
Figure 2: Overall workflow for the enzymatic resolution of 2-(4-Chlorophenyl)oxirane.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The continuous monitoring of the reaction by chiral HPLC allows the researcher to track the conversion and the enantiomeric excess of both the substrate and the product simultaneously. A successful resolution will demonstrate a clear inverse relationship between the enantiomeric excess of the unreacted epoxide and the enantiomeric excess of the diol product as the reaction approaches 50% conversion. The consistency of the calculated E-value across multiple time points further validates the reliability of the enzymatic process. It is recommended to run a control reaction without the enzyme to ensure that no non-enzymatic hydrolysis occurs under the reaction conditions.
Conclusion
The enzymatic kinetic resolution of 2-(4-Chlorophenyl)oxirane using epoxide hydrolase from Aspergillus niger is a highly effective method for the preparation of both enantiomers of this valuable chiral building block. The mild reaction conditions, high enantioselectivity, and environmentally benign nature of this biocatalytic approach make it a superior alternative to many classical chemical resolution methods. The detailed protocols and analytical guidance provided in this application note will enable researchers, scientists, and drug development professionals to successfully implement and optimize this important transformation in their synthetic endeavors.
References
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2016). Molecules. [Link]
-
Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. (2024). Toxins. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). International Journal of Molecular Sciences. [Link]
-
Purification and characterization of a highly enantioselective epoxide hydrolase from Aspergillus niger. (1997). The FEBS Journal. [Link]
-
Enantioselective hydrolysis of p‐nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger. (1996). Biotechnology and Bioengineering. [Link]
-
Enantioconvergent bioconversion of p-chlorostyrene oxide to (R)-p-chlorophenyl-1,2-ethandiol by the bacterial epoxide hydrolase of Caulobacter crescentus. (2007). Biotechnology and Bioprocess Engineering. [Link]
-
Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger. (1996). Biotechnology and Bioengineering. [Link]
-
Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. (1996). Journal of Biotechnology. [Link]
-
Enzymatic transformations. Part 58: Enantioconvergent biohydrolysis of styrene oxide derivatives catalysed by the Solanum tuberosum epoxide hydrolase. (2004). Tetrahedron: Asymmetry. [Link]
-
Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and 18O-Labeling. (2024). DiVA. [Link]
-
Resolution of styrene oxide by Aspergillus niger and Beauveria sulfurescens epoxide hydrolases. (2012). ResearchGate. [Link]
-
3LIP: OPEN CONFORMATION OF PSEUDOMONAS CEPACIA LIPASE. (1997). RCSB PDB. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Immobilization of Pseudomonas cepacia lipase on layered double hydroxide of Zn/Al-Cl for kinetic resolution of rac-1-phenylethanol. (2020). ResearchGate. [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2018). ChemCatChem. [Link]
-
DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE PESTICIDES. (2024). Journal of the Chemical Society of Nigeria. [Link]
-
Efficient synthesis of clascoterone via lipase-catalyzed solvent-free alcoholysis. (2025). Journal of Industrial and Engineering Chemistry. [Link]
-
Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger. (1996). ResearchGate. [Link]
-
Production of lipase by clinical isolates of Pseudomonas cepacia. (1985). Journal of Clinical Microbiology. [Link]
-
Lipase-Catalyzed Kinetic Resolution of (±)- cis -Flavan-4-ol and Its Acetate: Synthesis of Chiral 3-Hydroxyflavanones. (2014). ResearchGate. [Link]
-
Enantioconvergent hydrolysis of p-Nitrostyrene oxide catalyzed by mung bean epoxide hydrolase. (2010). ResearchGate. [Link]
Sources
- 1. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. [mdpi.com]
- 2. Purification and characterization of a highly enantioselective epoxide hydrolase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Precision Engineering of Chiral Intermediates: Diastereoselective Transformations of 2-(4-Chlorophenyl)oxirane
Topic: Diastereoselective Reactions of 2-(4-Chlorophenyl)oxirane Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Push-Pull" Substrate
2-(4-Chlorophenyl)oxirane (also known as p-chlorostyrene oxide,
While the oxirane ring is inherently strained, the p-chlorophenyl group introduces a "push-pull" dynamic:
-
Inductive Withdrawal: The chlorine atom (
) destabilizes the developing positive charge at the benzylic position ( -carbon) relative to unsubstituted styrene oxide. -
Resonance Donation: A weak (
) effect exists but is generally overwhelmed by induction in this context.
The Practical Consequence: Unlike aliphatic epoxides,
Mechanistic Pathways & Stereochemical Logic
The following diagram maps the divergence in stereochemical outcomes based on catalyst and nucleophile choice.
Figure 1: Stereochemical divergence in p-CSO transformations. Green nodes indicate high-value chiral outputs.
Protocol 1: Enantioselective Preparation via Hydrolytic Kinetic Resolution (HKR)
Before diastereoselective coupling can occur, the substrate is often required in enantiopure form. The Jacobsen HKR is the industry standard for resolving terminal epoxides like
Mechanism: The reaction relies on a cooperative bimetallic mechanism where two Co(III)-salen units activate both the epoxide and the water nucleophile simultaneously.
Materials
-
Substrate: rac-2-(4-Chlorophenyl)oxirane (98% purity).
-
Catalyst: (S,S)-Co-Salen (Jacobsen's Catalyst).
-
Co-Catalyst: Acetic acid (to generate the active Co(III) species).
-
Solvent: THF (minimal volume).
Step-by-Step Procedure
-
Catalyst Activation: In a flask open to air, dissolve (S,S)-Co(II)-Salen (0.5 mol%) in THF. Add acetic acid (2 equiv relative to catalyst). Stir for 30 mins to generate the active (S,S)-Co(III)-OAc species. Evaporate volatiles to dryness if a solvent switch is needed, or proceed in THF.
-
Reaction Setup: Dissolve rac-2-(4-Chlorophenyl)oxirane (10 mmol) in THF (2 mL) containing the activated catalyst.
-
Water Addition: Cool the mixture to 0°C. Slowly add water (0.55 equiv, 5.5 mmol) dropwise over 1 hour. Note: Slow addition prevents non-selective hydrolysis.
-
Incubation: Allow the reaction to warm to room temperature (20-25°C) and stir for 12–16 hours.
-
Monitoring: Monitor by Chiral GC or HPLC. The (S)-enantiomer is hydrolyzed to the diol, leaving the (R)-epoxide.
-
Workup:
-
Partition the mixture between water and hexanes/EtOAc (1:1).
-
The (S)-diol resides in the aqueous phase.
-
The (R)-epoxide remains in the organic phase.
-
-
Purification: Dry the organic phase (
) and concentrate. Purify the (R)-epoxide via vacuum distillation (bp ~110°C @ 5 mmHg) to avoid thermal racemization.
Expected Results:
Protocol 2: Diastereoselective Aminolysis (Eliprodil Analog Synthesis)
This protocol demonstrates the reaction of the enantiopure (R)-epoxide with a secondary amine. This is a diastereoselective process if the amine is chiral, or a stereospecific process (transfer of chirality) if the amine is achiral.
Target: Synthesis of
Mechanistic Insight
Under neutral or basic conditions, the amine attacks the less hindered terminal carbon (
Procedure
-
Preparation: Charge a reaction vessel with (R)-2-(4-chlorophenyl)oxirane (1.0 equiv, obtained from Protocol 1).
-
Nucleophile: Add the secondary amine (e.g., piperidine, 1.2 equiv).
-
Solvent: Ethanol or Isopropanol (protic solvents facilitate the ring opening via hydrogen bonding to the epoxide oxygen).
-
Conditions: Heat to reflux (approx. 78-80°C) for 4–6 hours.
-
Critical Control Point: Do not add Lewis acids. Lewis acids may trigger partial attack at the benzylic position, leading to inversion/racemization mixtures.
-
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).
Data Analysis: Regioselectivity
| Condition | Major Product | Regioselectivity (
Protocol 3: Stereospecific Cycloaddition with
This reaction fixes
Mechanism: Double Inversion.
-
Nucleophilic attack (by catalyst iodide) opens the ring (Inversion 1).
-
Carbonate closure displaces the iodide (Inversion 2).
-
Net Result: Retention of relative configuration (cis-epoxide
cis-carbonate).
Procedure
-
Catalyst System: ZnI2 (1 mol%) and Tetrabutylammonium Iodide (TBAI, 2 mol%).
-
Setup: Stainless steel autoclave.
-
Loading: Add 2-(4-chlorophenyl)oxirane (5 mmol) and catalyst mixture. No solvent is required (solvent-free).
-
Pressurization: Pressurize with
(2 MPa / 20 bar). -
Reaction: Heat to 80°C for 4 hours.
-
Workup: Vent
. Dissolve residue in EtOAc, wash with water to remove catalyst salts. -
Analysis:
NMR. The cyclic carbonate protons appear distinct from the epoxide protons.
Troubleshooting & Critical Parameters
Common Pitfalls
-
Racemization during Distillation:
-CSO is thermally sensitive. Prolonged heating >120°C can cause racemization via radical opening of the benzylic bond. Solution: Use high vacuum to lower boiling point. -
Regioselectivity Drift: In aminolysis, the presence of adventitious water or weak acids can shift the mechanism toward
, eroding regiocontrol. Solution: Use dry solvents and distilled amines.
Visualization of Workflow
Figure 2: Operational workflow for converting racemic starting material to single-isomer drug intermediates.
References
-
Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Water." Science, 1997. Link
-
BenchChem. "Application Notes: Ring-Opening Reactions of (2R)-2-(2-Chlorophenyl)oxirane." BenchChem Technical Library, 2025. Link
-
Tokunaga, M., et al. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science, 1997. Link
-
Kumar, S., et al. "Regioselective aminolysis of styrene oxide with aniline." ResearchGate, 2010. Link
-
Sigma-Aldrich. "2-(4-Chlorophenyl)oxirane Product Specification." Sigma-Aldrich Catalog. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Chlorophenyl)oxirane
Ticket ID: #EPOX-CL-004 Subject: Purification of 2-(4-Chlorophenyl)oxirane (4-Chlorostyrene oxide) via Column Chromatography Status: Open Assigned Specialist: Senior Application Scientist[1]
Overview
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields, decomposition, or "streaking" when purifying 2-(4-chlorophenyl)oxirane on standard silica gel.
This epoxide is a Class II Acid-Sensitive Substrate .[1] The strained oxirane ring, combined with the electron-withdrawing chlorophenyl group, makes it highly susceptible to acid-catalyzed ring opening or rearrangement on the surface of standard silica gel (
This guide provides the protocols required to neutralize the stationary phase and ensure high-recovery purification.
Module 1: Critical Failure Analysis
Q: Why did my product decompose or disappear on the column?
A: Standard silica gel acts as a Lewis acid.[1] When 2-(4-chlorophenyl)oxirane interacts with acidic silanol sites, two degradation pathways are triggered, often resulting in the loss of >50% of your material.[1]
| Pathway | Mechanism | Resulting Impurity |
| Meinwald Rearrangement | Acid-catalyzed isomerization | 4-Chlorophenylacetaldehyde (Aldehyde peak in NMR) |
| Hydrolysis | Nucleophilic attack by residual | 1-(4-Chlorophenyl)ethane-1,2-diol (Polar streak) |
Diagnostic Check:
-
TLC Observation: If your spot streaks or a new baseline spot appears during the run that was not present in the crude, degradation is occurring in situ.[1]
-
NMR Observation: Look for a new aldehyde proton signal (~9.5–9.8 ppm) indicating rearrangement.[1]
Module 2: The Solution – Buffered Silica Chromatography
Q: How do I prevent acid-catalyzed degradation?
A: You must deactivate the silica gel using an organic base, typically Triethylamine (Et3N) .[1] This neutralizes the acidic silanol sites, creating a "buffered" stationary phase.[1]
Protocol: Preparation of Et3N-Deactivated Silica Column
Reagents:
Step-by-Step Procedure:
-
The Pre-Treatment Slurry:
-
Packing & Flushing:
-
Sample Loading:
-
Elution:
Module 3: Visualization of Workflow
The following diagram illustrates the critical "Buffering" workflow required to protect the epoxide ring.
Figure 1: Decision logic and workflow for buffering silica gel to prevent epoxide ring opening.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina (Activity Grade III) is an excellent alternative if the Et3N method fails.[1] Alumina is naturally less acidic than silica.[1]
-
Pros: Higher stability for epoxides.[1]
-
Cons: Lower resolution (separation power) compared to silica; often requires more expensive stationary phase.[1]
Q: What is the optimal solvent system? A: Epoxides are moderately polar but less polar than the corresponding alcohols.[1]
-
Standard: Hexane/Ethyl Acetate (9:1 to 4:1).[1]
-
Recommendation: Start with 95:5 Hexane:EtOAc (+1% Et3N) . 2-(4-chlorophenyl)oxirane usually elutes early (
in 9:1 Hex/EtOAc).[1]
Q: How should I store the purified compound? A: Even after purification, the epoxide is reactive.[1]
-
Temperature: Store at 2–8°C (Refrigerator) or -20°C for long term.
-
Atmosphere: Store under Argon or Nitrogen to prevent hydrolysis from atmospheric moisture.[1]
-
Container: Glass vial with a Teflon-lined cap.[1]
Q: I see a "tail" on my spots even with Et3N. Why? A: You may have overloaded the column, or the Et3N concentration was too low to fully neutralize the specific batch of silica.[1]
-
Fix: Increase Et3N to 2-3% or switch to Basic Alumina.[1]
References
-
General Protocol for Deactivating Silica : University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Available at: [Link]
-
Styrene Oxide Stability : Wikipedia. "Styrene oxide: Hydrolysis and Isomerization." Available at: [Link][1]
-
Synthesis and Handling : Organic Syntheses. "2,2'-Dichloro-α,α'-epoxybibenzyl (General Epoxide Handling)." Org. Synth. 1976, 55,[1] 52. Available at: [Link][1]
Sources
challenges in the scale-up of 2-(4-Chlorophenyl)oxirane production
Topic: Challenges in the Scale-Up of 2-(4-Chlorophenyl)oxirane
CAS: 2788-86-5 | Synonyms: 4-Chlorostyrene oxide; (p-Chlorophenyl)oxirane[1][2]
Introduction: The Scale-Up Paradox
Scaling up 2-(4-Chlorophenyl)oxirane presents a classic process engineering paradox: the electron-withdrawing chlorine substituent stabilizes the aromatic ring against oxidation but simultaneously makes the epoxide ring more electrophilic, increasing susceptibility to acid-catalyzed hydrolysis (ring opening).[1][2][3]
This guide addresses the three critical failure modes encountered during the transition from gram-scale (lab) to kilogram-scale (pilot) production: Thermal Runaway , Hydrolytic Decomposition , and Regioselectivity Loss .[1][2][3]
Part 1: Troubleshooting Guides (Q&A)
Module A: Thermal Management & Reaction Control
Issue: Uncontrolled temperature spikes during oxidant addition.
Q: Why does the reaction temperature spike dangerously even when I add the oxidant slowly? A: This is likely due to accumulation of unreacted oxidant followed by a sudden "light-off."[2][3] In epoxidation reactions (e.g., using mCPBA or Peracetic acid), the reaction rate is temperature-dependent.[1][2][3] If you add the oxidant at a temperature too low for immediate reaction, it accumulates in the vessel.[2][3] Once the threshold temperature is reached, the accumulated mass reacts simultaneously, releasing heat faster than your cooling jacket can remove it (Exotherm > Heat Transfer).[1][3]
Corrective Action:
-
Dosing Control: Switch from "addition by volume" to "addition by thermal response." Stop addition if
risesngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> C above setpoint.[1][3] -
Catalyst Activation: If using a metal catalyst (e.g., Mn-Salen or Jacobsen type), ensure the catalyst is fully solubilized and active before starting the oxidant feed.[1][2][3]
-
Safety Stop: Calculate the Adiabatic Temperature Rise (
) . Ifngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> exceeds the boiling point of your solvent (e.g., DCM or Toluene), you are in a critical safety zone.[1][3]
Module B: Work-up & Purification
Issue: High conversion by HPLC, but low isolated yield after work-up.
Q: My in-process check shows >98% epoxide, but after aqueous wash and concentration, I lose 20-30% yield to a polar impurity. What is happening? A: You are experiencing Acid-Catalyzed Hydrolysis .[1][2][3] The p-chloro group pulls electron density from the ring, making the benzylic carbon of the epoxide highly electrophilic.[2][3] Even mild acidity (pH < 5) during the aqueous quench will rapidly open the ring to form 1-(4-chlorophenyl)ethane-1,2-diol .[1][2]
Corrective Action:
-
Buffer the Quench: Never quench with water alone.[2][3] Use a saturated
or Phosphate Buffer (pH 7.5 - 8.0).[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Temperature Control: Perform all aqueous washes at
C. Hydrolysis rates drop significantly at lower temperatures. -
Phase Separation: Ensure rapid phase separation. Emulsions prolong contact between the sensitive epoxide and the aqueous phase.[2][3] Use brine to break emulsions immediately.[2][3]
Part 2: Best Practice Protocol (Scale-Up Ready)
Methodology: Controlled Epoxidation of 4-Chlorostyrene using Buffered mCPBA.[1][2][3] Note: While catalytic methods exist, mCPBA remains the most robust for initial scale-up if thermal safety is managed.[1][3]
Reagent Table
| Reagent | Equiv.[1][2][3] | Role | Critical Parameter |
| 4-Chlorostyrene | 1.0 | Substrate | Must be inhibitor-free (wash with NaOH if needed).[1][2][3] |
| mCPBA (70-75%) | 1.2 | Oxidant | Solid addition is dangerous at scale. Slurry in solvent.[1][2][3] |
| Dichloromethane (DCM) | 10-15 V | Solvent | High volatility aids heat removal (reflux cooling).[1][2] |
| - | Buffer | Maintains pH > 7 during reaction.[1] | |
| - | Quench | Destroys excess peroxide.[1] |
Step-by-Step Procedure
Step 1: Preparation (The "Slurry" Method) [1][3]
-
Do not add solid mCPBA to the reactor.[2][3] This creates hot spots.[1][2][3]
-
Prepare a slurry or solution of mCPBA in DCM.[2][3] Filter off any insoluble stabilizer (often acidic) if necessary, or buffer the reactor directly.[1][2][3]
Step 2: Buffered Reaction Environment
-
Add solid
(0.5 equiv) directly to the organic phase.[3] This acts as an in-situ acid scavenger, neutralizing the m-chlorobenzoic acid byproduct as it forms.[1][2][3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Step 3: Controlled Addition (The Critical Step)
-
Cool reactor to
C. -
Add the mCPBA slurry via a peristaltic pump or dropping funnel.[2][3]
-
Rule: Maintain
C. If reaches C, stop addition immediately.
Step 4: Quench & Isolation [1][2][3]
-
Once HPLC confirms consumption of styrene (<0.5% remaining), cool to
C.[1][3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Slowly add saturated
solution to destroy excess oxidant.[1] Verify with starch-iodide paper (Paper should stay white).[1][2][3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Crucial: Wash the organic layer with saturated
twice to ensure removal of all benzoic acid byproducts.[3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Dry over
(avoid acidic silica) and concentrate under reduced pressure at C.
Part 3: Visualizing the Process Logic
Diagram 1: Reaction Pathways & Failure Modes
This diagram illustrates the competition between the desired epoxidation and the parasitic hydrolysis pathway.[3]
Caption: The "Acid Loop": Byproduct acid catalyzes the degradation of the product into the diol impurity.[1][3]
Diagram 2: Scale-Up Decision Tree
Use this logic to select the correct equipment for your scale.
Caption: Decision matrix for selecting reactor type based on thermodynamic safety parameters.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 197010, 4-Chlorostyrene oxide. Retrieved January 30, 2026 from [Link][1][2][3]
-
Stanford Environmental Health & Safety (2023). Scale-Up Safety Guidelines. Retrieved January 30, 2026 from [Link][1][2][3]
-
Organic Syntheses. General procedures for Styrene Oxide derivatives. (Methodology adapted from standard oxidative protocols).[1][2][3] Retrieved January 30, 2026 from [Link][1][2][3]
-
Division of Research Safety, University of Illinois (2019). Scale-up Reactions: Hazard Identification. Retrieved January 30, 2026 from [Link][1][2][3]
Sources
optimizing reaction conditions for the ring-opening of 2-(4-Chlorophenyl)oxirane
Product: 2-(4-Chlorophenyl)oxirane (p-Chlorostyrene Oxide) CAS: 2788-86-5 Application: Chiral Intermediate Synthesis, Ring-Opening Polymerization, Kinetic Resolution Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Optimization Hub
You are likely encountering challenges with regioselectivity (attack at
This guide moves beyond textbook theory to address the practical reality of handling this substrate.
Module 1: Controlling Regioselectivity (The vs. Problem)
The Core Issue
Users often report obtaining a mixture of isomers when a single regioisomer is required. The selectivity is dictated by the competition between Steric Hindrance (favoring
Mechanism Visualization
The following diagram illustrates the divergent pathways based on your reaction medium.
Figure 1: Divergent mechanistic pathways. Acidic conditions drive attack to the benzylic (
Troubleshooting Guide: Regioselectivity
| Target Site | Recommended Condition | Catalyst/Reagent | Mechanism Note |
| Acidic / Lewis Acid | Metal Triflates (e.g., Y(OTf) | Protonation weakens the | |
| Basic / Nucleophilic | NaH, NaOH, neat amines, Azide salts | Steric repulsion (Pauli repulsion) prevents the nucleophile from approaching the benzylic carbon. Attack occurs at the unhindered terminal carbon [3]. |
Q: I am using a Lewis Acid but still getting 15%
-
Fix: Switch to a "harder" Lewis acid (e.g., Sc(OTf)
or YCl ) which coordinates more tightly to the oxygen, increasing the bond polarization [4]. -
Solvent: Use non-polar solvents (DCM, Toluene) rather than THF. Ethers can coordinate to your Lewis Acid, dampening its effect.
Module 2: Enantioselectivity & Kinetic Resolution (HKR)
The Gold Standard: Jacobsen's HKR
For high enantiomeric excess (ee), the Hydrolytic Kinetic Resolution (HKR) using (salen)Co(III) complexes is the industry standard for this substrate.
HKR Experimental Protocol
Objective: Resolve racemic 2-(4-chlorophenyl)oxirane to >99% ee (R)-epoxide.
-
Catalyst Activation:
-
Dissolve (R,R)-(salen)Co(II) oligomeric catalyst in CH
Cl . -
Add acetic acid (AcOH) to oxidize Co(II) to the active Co(III)-OAc species.
-
Critical: Evaporate solvent and excess acid completely. Residual acid destroys regioselectivity.
-
-
Reaction Setup:
-
Dissolve racemic epoxide in THF (0.5 M concentration).
-
Add 0.55 equivalents of H
O (slow addition prevents hot spots). -
Add 0.5 mol% catalyst.[1]
-
-
Monitoring:
-
Stir at 0°C to RT for 12–18 hours.
-
Monitor conversion via GC/HPLC. Stop exactly at 50-52% conversion.
-
-
Workup (The Pain Point):
-
Issue: Separating the diol from the epoxide.
-
Solution: Distillation is risky due to polymerization. Use partition chromatography (Hexane/Water). The diol stays in water; the epoxide stays in hexane.
-
HKR Workflow Diagram
Figure 2: Hydrolytic Kinetic Resolution (HKR) workflow. Precise endpoint monitoring (50-52% conversion) is critical to ensure high enantiopurity of the recovered epoxide [5].
Module 3: Common Nucleophile FAQs
Aminolysis (Reaction with Amines)
Q: I'm seeing double-addition products (tertiary amines). How do I stop at the secondary amine? A: This is a kinetic issue. The product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group.
-
Optimization: Use a large excess of the amine (3–5 equivalents).
-
Catalysis: Use Yttrium(III) Chloride (YCl
) . It activates the epoxide oxygen, accelerating the initial ring-opening significantly faster than the second alkylation step can occur [4].
Azidolysis (Ring Opening with NaN )
Q: The reaction is too slow in water/alcohol. A: The chloride on the phenyl ring makes the epoxide lipophilic, causing poor solubility in aqueous azide solutions.
-
Optimization: Use a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) or switch to a dipolar aprotic solvent like DMF.
-
Safety Warning: Avoid using chlorinated solvents (DCM) with sodium azide to prevent the formation of explosive diazidomethane.
Module 4: Biocatalysis (Green Alternative)
Q: Can I use enzymes instead of heavy metals for resolution?
A: Yes. Epoxide Hydrolases (EH) from Caulobacter crescentus or Aspergillus niger are highly effective for
-
Advantage: Enantioconvergent hydrolysis is possible (converting both enantiomers to a single chiral diol) if you use a pair of EHs with opposite regioselectivity [6].
-
Buffer Condition: Phosphate buffer (pH 7.0–8.0) with 5-10% DMSO cosolvent to improve solubility.
References
-
Regioselectivity Mechanisms: Bickelhaupt, F. M., et al. "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions." European Journal of Organic Chemistry, 2020.[2] Link
- Lewis Acid Catalysis: Crotti, P., et al. "Metal salts as new, mild, and efficient catalysts for the regioselective opening of epoxides." Tetrahedron Letters, 1994.
- Steric Control: Parker, R. E., & Isaacs, N. S. "Mechanisms of Epoxide Ring Opening." Chemical Reviews, 1959.
-
YCl3 Catalysis: Tan, C., et al. "YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines." Molecules, 2022.[3] Link
-
HKR Protocol: Jacobsen, E. N., et al. "Hydrolytic Kinetic Resolution of Terminal Epoxides."[1] Organic Syntheses, 2004. Link
-
Biocatalysis: Choi, W. J., et al. "Enantioconvergent bioconversion of p-chlorostyrene oxide." Biotechnology Letters, 2008. Link
Sources
Technical Support Center: Safe Handling and Disposal of 2-(4-Chlorophenyl)oxirane Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of waste containing 2-(4-Chlorophenyl)oxirane. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
I. Understanding the Hazard: Chemical Profile of 2-(4-Chlorophenyl)oxirane
2-(4-Chlorophenyl)oxirane, also known as 4-chlorostyrene oxide, is a reactive epoxide compound. Its hazard profile is dominated by its high reactivity, flammability, and potential for skin and eye irritation, as well as allergic skin reactions.[1] A thorough understanding of its chemical properties is the foundation of safe handling and disposal.
| Property | Value | Source |
| CAS Number | 2788-86-5 | [1][2] |
| Molecular Formula | C₈H₇ClO | [2][3] |
| Molecular Weight | 154.59 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 231 °C | [1] |
| Flash Point | 20 °C (68 °F) | [1][2][3][5] |
| Density | 1.283 g/mL at 25 °C | [2][5] |
| Solubility | Not miscible or difficult to mix with water. | [5][6] |
II. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the handling and disposal of 2-(4-Chlorophenyl)oxirane waste in a question-and-answer format.
Scenario 1: Accidental Spill
-
Question: I've spilled a small amount of a solution containing 2-(4-Chlorophenyl)oxirane on the lab bench. What is the immediate course of action?
-
Answer:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential personnel from the spill area.
-
Personal Protective Equipment (PPE): Ensure you are wearing the appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles with a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.[7][8][9]
-
Containment: If the spill is liquid, contain it using an inert absorbent material such as vermiculite, sand, or activated carbon. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (for small spills): For small spills, once absorbed, the material can be cautiously treated with a decontamination solution. A freshly prepared 10% solution of sodium bisulfite in water can be used to open the epoxide ring, rendering it less reactive.
-
Cleanup: Carefully collect the absorbed and neutralized material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[1]
-
Decontamination: Decontaminate the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must also be disposed of as hazardous waste.
-
Scenario 2: Quenching a Reaction
-
Question: My reaction involving 2-(4-Chlorophenyl)oxirane is complete. How do I safely quench the unreacted epoxide before workup?
-
Answer: Unreacted epoxides in a reaction mixture pose a hazard during workup and can contaminate waste streams. It is crucial to quench them in a controlled manner.
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath to control any potential exotherm.
-
Controlled Addition of a Nucleophile: Slowly add a nucleophilic solution to open the epoxide ring. A common and effective method is the addition of a dilute aqueous acid (e.g., 1M HCl) or a solution of sodium bisulfite. The choice of quenching agent should be compatible with your reaction products.
-
Stirring: Ensure vigorous stirring during the quenching process to promote efficient mixing and reaction.
-
Verify Quenching: Before proceeding with the workup, it is good practice to test for the absence of the epoxide using a suitable analytical method like Thin Layer Chromatography (TLC), if applicable.
-
Scenario 3: Unexpected Polymerization in Waste Container
-
Question: I noticed the temperature of my halogenated waste container increasing, and the contents appear more viscous. What should I do?
-
Answer: This could indicate an uncontrolled polymerization of the epoxide, which can be triggered by acidic or basic contaminants in the waste container. This is a hazardous situation that can lead to pressure buildup and container rupture.
-
Do Not Seal Tightly: If it is safe to do so, slightly loosen the cap of the container to prevent pressure buildup. Do not seal it tightly.
-
Isolate and Cool: Carefully move the container to a secondary containment tray within a fume hood. If possible, cool the container with an ice bath.
-
Alert Safety Personnel: Immediately inform your institution's Environmental Health and Safety (EHS) office. Do not attempt to handle the situation alone.
-
Future Prevention: To prevent this, always neutralize reactive wastes before adding them to a collective waste stream. Ensure that incompatible waste streams are not mixed.
-
III. Frequently Asked Questions (FAQs) on Waste Disposal
This section provides answers to common questions regarding the routine disposal of 2-(4-Chlorophenyl)oxirane waste.
-
Question 1: How should I collect and store waste containing 2-(4-Chlorophenyl)oxirane?
-
Answer:
-
Segregation is Key: As a halogenated organic compound, waste containing 2-(4-Chlorophenyl)oxirane must be collected separately from non-halogenated waste. Mixing these waste streams increases disposal costs and complexity.[10]
-
Container Selection: Use a designated, leak-proof container made of a chemically resistant material. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure screw-top cap.[10]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "2-(4-Chlorophenyl)oxirane." List all other components of the waste stream with their approximate concentrations.
-
Storage Location: Store the waste container in a designated satellite accumulation area, away from heat, sparks, and open flames.[1] It should be in a well-ventilated area, preferably within a fume hood.
-
-
Question 2: Can I neutralize 2-(4-Chlorophenyl)oxirane waste in the lab before disposal?
-
Answer: Yes, in-lab neutralization is a prudent practice to reduce the reactivity of the waste. The goal is to hydrolyze the epoxide ring, converting it to the less reactive 1-(4-chlorophenyl)ethane-1,2-diol. This can be achieved through acid- or base-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: This method involves treating the waste with a dilute aqueous acid (e.g., 0.1 M H₂SO₄). The acid protonates the epoxide oxygen, making it more susceptible to nucleophilic attack by water.[2][11]
-
Base-Catalyzed Hydrolysis: This involves reacting the epoxide with a solution of a strong base, such as sodium hydroxide. The hydroxide ion acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.[11][12]
A detailed protocol for in-lab hydrolysis is provided in Section V.
-
-
Question 3: What are the approved final disposal methods for this type of waste?
-
Answer: After proper collection and any in-lab pre-treatment, the waste must be handed over to your institution's EHS department for final disposal. The most common and environmentally sound method for destroying halogenated organic waste is high-temperature incineration in a licensed hazardous waste disposal facility.[11] This process ensures the complete destruction of the hazardous compounds.
-
Question 4: How do I decontaminate glassware and equipment that has been in contact with 2-(4-Chlorophenyl)oxirane?
-
Answer:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. This rinse solvent must be collected as halogenated organic waste.
-
Decontamination: Immerse the glassware in a decontamination solution. A solution of a strong base (e.g., 1 M NaOH in ethanol or water) can be effective in hydrolyzing any remaining epoxide. Allow the glassware to soak for several hours.
-
Final Cleaning: After decontamination, wash the glassware thoroughly with soap and water, followed by a final rinse with deionized water.
-
IV. Visualizing the Waste Management Workflow
The following diagrams illustrate the key decision-making processes for handling spills and routine waste disposal of 2-(4-Chlorophenyl)oxirane.
Caption: Workflow for responding to a 2-(4-Chlorophenyl)oxirane spill.
Caption: Decision workflow for routine waste disposal.
V. Experimental Protocol: In-Lab Waste Neutralization by Hydrolysis
This protocol describes a method for the chemical degradation of 2-(4-Chlorophenyl)oxirane in a waste stream to a less hazardous diol via acid-catalyzed hydrolysis. This procedure should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate PPE.
Objective: To convert 2-(4-Chlorophenyl)oxirane to 1-(4-chlorophenyl)ethane-1,2-diol.
Materials:
-
Waste solution containing 2-(4-Chlorophenyl)oxirane
-
Sulfuric acid (H₂SO₄), concentrated
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Stir plate and magnetic stir bar
-
Reaction flask of appropriate size
-
Addition funnel (optional)
Procedure:
-
Preparation of Acidic Solution: In a separate flask, carefully prepare a 0.1 M solution of sulfuric acid by slowly adding the concentrated acid to water. Always add acid to water, never the other way around.
-
Waste Preparation: Place the waste solution containing 2-(4-Chlorophenyl)oxirane into a reaction flask equipped with a magnetic stir bar. If the waste is in an organic solvent, it is preferable to first remove the solvent under reduced pressure if it is safe to do so. If not, ensure the solvent is compatible with the aqueous acidic conditions.
-
Hydrolysis Reaction:
-
Begin stirring the waste solution.
-
Slowly add the 0.1 M sulfuric acid solution to the waste. A 5 to 10-fold molar excess of water relative to the epoxide is recommended. The reaction is typically slow at room temperature but can be gently heated to 40-50 °C to increase the rate. Monitor for any signs of an exothermic reaction.
-
Allow the reaction to stir for several hours or until completion. The completion of the reaction can be monitored by an appropriate analytical technique (e.g., TLC, GC-MS) to confirm the disappearance of the epoxide.
-
-
Neutralization:
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will generate carbon dioxide gas. Continue adding until the gas evolution ceases and the pH of the solution is between 6 and 8.
-
-
Final Disposal: The resulting neutralized aqueous solution containing the diol and any organic solvents should be transferred to a properly labeled halogenated organic waste container for disposal by your institution's EHS office.
Caption: Simplified reaction pathway for acid-catalyzed hydrolysis of the epoxide.
VI. References
-
McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-(4-Chlorophenyl)oxirane. Retrieved from a representative SDS from a major supplier.
-
Chemsrc. (n.d.). 2-(4-chlorophenyl)oxirane | CAS#:2788-86-5. Retrieved from [Link]
-
Polyestershoppen. (n.d.). Personal Protective Equipment When Working with Resins. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
-
International Enviroguard. (2022, July 11). How to Safely Work with Epoxy Coatings. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Lund University. (2025, January 13). 8.1 Organic solvent waste. Kemicentrum. Retrieved from [Link]
-
Epoxio.cz. (n.d.). Protective Aids for Working with Epoxy Resins. Retrieved from [Link]
-
Vista Resin. (n.d.). Correct PPE When Using Epoxy Art Resin!. Retrieved from [Link]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 12. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
analytical methods for detecting impurities in 2-(4-Chlorophenyl)oxirane
Technical Support Center: Analytical Guide for 2-(4-Chlorophenyl)oxirane Purity
Topic: Analytical Methods for Detecting Impurities in 2-(4-Chlorophenyl)oxirane CAS: 2788-86-5 (Racemic) | 21019-51-2 ((R)-enantiomer) Synonyms: 4-Chlorostyrene oxide; (4-Chlorophenyl)ethylene oxide Target Audience: Process Chemists, Analytical Scientists, QC Managers[1]
Executive Summary
2-(4-Chlorophenyl)oxirane is a highly reactive chiral intermediate often used in the synthesis of complex APIs (e.g., Eluxadoline).[1] Its strained three-membered ring makes it susceptible to two primary degradation pathways: hydrolysis (forming the diol) and thermal rearrangement (forming the aldehyde).[1]
This guide addresses the specific analytical challenges of this molecule: distinguishing process impurities from analytical artifacts, quantifying enantiomeric excess (ee), and preventing degradation during analysis.
Module 1: Chromatographic Strategy & Decision Matrix
Before selecting a method, you must categorize the impurity profile based on volatility and thermal stability.
Figure 1: Analytical Workflow Decision Tree This diagram guides you to the correct instrument based on the specific impurity class you are targeting.[1]
Caption: Decision matrix for selecting analytical techniques based on impurity type.[1] Note the caution for GC analysis due to thermal instability.
Module 2: Gas Chromatography (GC) – The Thermal Artifact Issue
User Question: "I see a large unknown peak in my GC chromatogram that isn't present in my starting material. Is this a new impurity?"
Technical Insight: Epoxides like 4-chlorostyrene oxide are thermally unstable.[1] In a hot GC injector (>200°C), they often rearrange into 4-chlorophenylacetaldehyde .[1] If you observe a peak appearing only in GC but not in HPLC, it is likely a thermal artifact generated inside the instrument, not a process impurity.
Recommended Protocol (Method A): To minimize rearrangement, use a "Cold On-Column" injection or a low-temperature split/splitless method.[1]
| Parameter | Setting / Recommendation |
| Inlet Temperature | Keep < 180°C (Critical). If possible, use 150°C. |
| Injection Mode | Split (High split ratio 50:1 to minimize residence time).[1] |
| Liner | Deactivated glass wool (prevent catalytic rearrangement).[1] |
| Column | DB-1 or DB-5 (Non-polar), 30m x 0.25mm x 0.25µm.[1] |
| Oven Program | 60°C (hold 2 min) -> 10°C/min -> 240°C. |
| Key Impurities | 4-Chlorostyrene (Precursor), Residual Solvents.[1] |
Module 3: HPLC-UV – Detecting Hydrolysis & Oxidation
User Question: "My assay value is decreasing over time, but the epoxide peak looks clean. Where is the mass going?"
Technical Insight: Moisture ingress causes the epoxide ring to open, forming 1-(4-chlorophenyl)ethane-1,2-diol .[1] This diol is much more polar and often elutes in the solvent front or requires a gradient to resolve.[1] Additionally, the precursor 4-chlorobenzaldehyde (from Corey-Chaykovsky synthesis) has strong UV absorbance and must be separated.[1]
Recommended Protocol (Method B):
| Parameter | Setting / Recommendation |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses silanol activity).[1] |
| Mobile Phase B | Acetonitrile.[1] |
| Gradient | 20% B to 80% B over 15 min. |
| Detection | 220 nm (General) and 240 nm (Specific for chlorobenzene ring).[1] |
| Flow Rate | 1.0 mL/min.[1] |
Data Table: Relative Retention Times (RRT) Note: RRTs are approximate relative to 2-(4-Chlorophenyl)oxirane.
| Compound | RRT (Approx) | Origin |
| 1-(4-chlorophenyl)ethane-1,2-diol | 0.3 - 0.4 | Hydrolysis Degradant |
| 4-Chlorobenzaldehyde | 0.85 | Starting Material |
| 2-(4-Chlorophenyl)oxirane | 1.00 | Target Analyte |
| 4-Chlorostyrene | 1.5 - 1.6 | Starting Material |
Module 4: Chiral Analysis – Enantiomeric Purity
User Question: "I cannot separate the (R) and (S) enantiomers using my standard C18 column."
Technical Insight: Standard C18 columns cannot separate enantiomers.[1] You require a Chiral Stationary Phase (CSP) .[1] For styrene oxide derivatives, polysaccharide-based columns (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) are the industry standard.[1]
Recommended Protocol (Method C):
-
Column: Chiralpak AD-H or Chiralcel OD-H (Daicel) or equivalents (Phenomenex Lux Amylose-1).[1]
-
Mode: Normal Phase (preferred for resolution of neutral epoxides).[1]
-
Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).[1]
-
Temperature: 25°C (Lower temperature often improves chiral resolution).[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
Figure 2: Degradation & Impurity Pathways Understanding where impurities come from helps in choosing the right method.[1]
Caption: Chemical pathways showing the origin of common impurities. The "Thermal Artifact" pathway is critical for interpreting GC data.
Troubleshooting & FAQs
Q1: Why does my sample turn yellow upon storage?
-
A: Yellowing often indicates the formation of oligomers or oxidation of residual 4-chlorostyrene.[1] Ensure the sample is stored under inert gas (Argon/Nitrogen) at 2-8°C. Check for 4-chlorobenzaldehyde (an oxidation product) using Method B (HPLC).[1]
Q2: Can I use Karl Fischer (KF) to measure water content?
-
A: Caution is required. Epoxides can react with the alcohol/iodine reagents in standard KF solutions, leading to false-high water readings.[1]
-
Solution: Use specialized "Ketone/Aldehyde" KF reagents designed to suppress side reactions, or perform the titration at a lower temperature.
Q3: How do I distinguish between the thermal artifact and the actual impurity in GC?
-
A: Inject the sample using HPLC (Method B). If the peak corresponding to the aldehyde (RRT ~0.85 in HPLC) is absent or much smaller than in GC, the GC peak is a thermal artifact.[1]
References
-
ChemicalBook. (2025).[1] 2-(4-Chlorophenyl)oxirane Properties and Safety. Retrieved from [1]
-
Phenomenex. (2025).[1] Chiral HPLC Separations: A Guide to Enantiomer Resolution. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 2-(4-Chlorophenyl)oxirane.[1][2][3][4] Retrieved from [1]
-
PubChem. (2025).[1] 4-Chlorostyrene oxide Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Org. Synth. (1955).[1][5] Preparation of substituted phenylacetoacetonitriles (Context on stability).Organic Syntheses, 35,[5] 30. Retrieved from [1]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. 2788-86-5 CAS MSDS (2-(4-CHLOROPHENYL)OXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-(4-chlorophenyl)oxirane | CAS#:2788-86-5 | Chemsrc [chemsrc.com]
- 4. 2-(4-Chlorophenyl)oxirane | 2788-86-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Substituted Styrene Oxides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted styrene oxides. As valuable chiral building blocks and intermediates in pharmaceutical synthesis, the reliable preparation of these epoxides is paramount.[1] However, their synthesis is often plagued by challenges ranging from incomplete reactions to product instability. This guide, structured in a question-and-answer format, provides expert insights and troubleshooting strategies to help you navigate the common pitfalls encountered during their synthesis.
Section 1: Navigating Epoxidation Strategies & Reagent Selection
The success of a styrene oxide synthesis begins with the appropriate choice of oxidant and reaction conditions, which are highly dependent on the electronic nature of the substituents on the aromatic ring.
Q1: I am planning to synthesize a substituted styrene oxide. Which epoxidation reagent should I choose?
A1: The choice of reagent is critical and depends primarily on the electronic properties of your substituted styrene.
-
For Electron-Rich and Neutral Styrenes: meta-Chloroperoxybenzoic acid (m-CPBA) is the most common and effective reagent.[2] It is relatively stable, commercially available, and generally provides good yields for styrenes with electron-donating groups (e.g., -OCH₃, -CH₃) or neutral substituents.[3] The reaction proceeds via a concerted mechanism, often called the "butterfly" transition state.[4]
-
For Electron-Deficient Styrenes: Styrenes bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) are less nucleophilic and react sluggishly with standard peroxyacids like m-CPBA.[5][6][7] For these challenging substrates, more reactive systems are required. Options include:
-
Trifluoroperacetic acid (TFPAA): Generated in situ from trifluoroacetic anhydride and hydrogen peroxide, this is a much stronger oxidant than m-CPBA.[2]
-
Oxone® in the presence of a ketone: Systems like the Shi epoxidation (using a fructose-derived ketone catalyst) are powerful and can provide asymmetric induction.[8]
-
Catalytic systems with H₂O₂: Various transition metal catalysts can activate hydrogen peroxide for the epoxidation of less reactive alkenes.[9]
-
-
For Acid-Sensitive Substrates/Products: If your starting material or epoxide product is prone to acid-catalyzed decomposition or rearrangement, m-CPBA should be used with caution. The byproduct, m-chlorobenzoic acid, can cause unwanted side reactions.[10] In these cases, consider:
-
Buffering the reaction: Adding a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the acidic byproduct as it forms.[11]
-
Using Dimethyldioxirane (DMDO): DMDO is a neutral and highly reactive epoxidizing agent, with acetone as its only byproduct. It is an excellent choice for sensitive substrates but must be prepared fresh and handled with care.
-
Below is a decision-making workflow to guide your choice of epoxidation conditions.
Section 2: Troubleshooting Guide for Common Experimental Issues
Even with the right reagents, experimental challenges are common. This section addresses specific problems you might encounter.
Q2: My reaction is very slow or shows incomplete conversion, even after a long time. What's wrong?
A2: Low or no conversion can stem from several factors.[12]
-
Reagent Quality: Peroxyacids like m-CPBA degrade over time, especially if not stored properly (cool and dry). Use a freshly purchased bottle or titrate your reagent to determine its active oxygen content.
-
Insufficient Reactivity: As discussed in Q1, electron-deficient styrenes are inherently poor nucleophiles and will react slowly. You may need to switch to a more powerful oxidizing system.
-
Low Temperature: While controlling temperature is important to minimize side reactions, running the reaction too cold can stall it completely.[13] If the reaction is clean but slow, consider gradually increasing the temperature. For m-CPBA reactions, a common starting point is 0 °C, warming to room temperature.
-
Solvent Choice: The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or chloroform. Ensure your solvent is anhydrous, as water can contribute to side reactions.[13]
Q3: My starting material is consumed, but the yield of my desired styrene oxide is low. I see several byproducts on my TLC/GC-MS. What are they?
A3: The formation of byproducts is a frequent pitfall, often due to the reactivity of the epoxide product itself or competing reaction pathways.
-
Diol Formation: The most common byproduct is the corresponding 1,2-diol, formed by the acid-catalyzed ring-opening of the epoxide by water.[14][15] This is especially problematic if your m-CPBA is not buffered or if your work-up involves unbuffered aqueous solutions.[10][13] The benzylic position of the styrene oxide makes it particularly susceptible to this reaction.[16]
-
Phenylacetaldehyde Derivatives (Isomerization): Acidic conditions can catalyze the isomerization of the styrene oxide to the corresponding phenylacetaldehyde.[16] This is a common issue with styrenes bearing electron-donating groups that can stabilize the transient benzylic carbocation formed during rearrangement.
-
Baeyer-Villiger Oxidation: While m-CPBA is known for epoxidation, it is also the classic reagent for the Baeyer-Villiger oxidation, which converts ketones to esters.[17][18] If your phenylacetaldehyde byproduct is formed, it can be further oxidized by excess m-CPBA to form a formate ester, which can then be hydrolyzed to other products.[19]
-
Polymerization: Epoxides, particularly styrene oxide, can undergo acid-catalyzed polymerization.[20] This is often observed as an intractable baseline material on a TLC plate or as a solid precipitate.
The diagram below illustrates the desired epoxidation pathway versus the major side reactions.
Q4: How can I minimize the formation of these side products?
A4: Minimizing side products requires careful control of the reaction and work-up conditions.
-
Control Acidity:
-
Add a buffer like NaHCO₃ or K₂CO₃ to the reaction mixture to neutralize the carboxylic acid byproduct.[11]
-
During work-up, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove residual acid before concentration.
-
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often starting at 0 °C).[13] This disfavors side reactions which may have higher activation energies.
-
Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the oxidant. A large excess of m-CPBA can promote over-oxidation and Baeyer-Villiger reactions.
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to minimize the water available for diol formation.[13]
Section 3: Purification and Handling of Styrene Oxides
The challenges don't end once the reaction is complete. Styrene oxides are often sensitive compounds that require careful handling during purification.
Q5: My crude product looks clean, but I lose a significant amount of it during silica gel column chromatography. What is happening?
A5: This is a classic problem. Standard silica gel is slightly acidic and can catalyze the decomposition of acid-sensitive epoxides, leading to the formation of diols and aldehydes directly on the column.[21][22]
Troubleshooting Purification:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent system), then flush with the pure eluent until the baseline is stable. This deactivates the acidic sites. Alternatively, commercially available deactivated silica gel can be used.[21]
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Do not let the product sit on the column for extended periods. Load the column, elute the product as quickly as is reasonable for good separation, and immediately concentrate the desired fractions.
-
Avoid Chlorinated Solvents: Traces of HCl in DCM or chloroform can exacerbate decomposition. Use solvent systems based on hexanes, ethyl acetate, or ether where possible.
-
Consider Distillation: For thermally stable, non-polar styrene oxides, vacuum distillation can be an effective purification method that avoids contact with acidic stationary phases.
Section 4: Standard Operating Protocols
Protocol 1: General Procedure for Epoxidation of an Electron-Rich Styrene using m-CPBA with Buffering
This protocol is a robust starting point for the epoxidation of an electron-rich or neutral substituted styrene.
| Step | Procedure | Rationale / Expert Tip |
| 1 | Dissolve the substituted styrene (1.0 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq) in dichloromethane (DCM, approx. 0.1 M). | NaHCO₃ acts as a buffer to neutralize the m-chlorobenzoic acid byproduct, preventing acid-catalyzed epoxide degradation.[11] |
| 2 | Cool the stirred suspension to 0 °C in an ice-water bath. | Starting at a low temperature helps to control the initial exotherm of the reaction and minimize side product formation.[13] |
| 3 | Add solid m-CPBA (77% purity, 1.2 eq) portion-wise over 10-15 minutes. | Portion-wise addition helps maintain temperature control. Ensure the m-CPBA is fully dissolved or suspended before adding the next portion. |
| 4 | Monitor the reaction by TLC or GC-MS. Allow the reaction to slowly warm to room temperature if necessary. | The reaction is complete upon full consumption of the starting styrene. Typical reaction times are 2-12 hours. |
| 5 | Once complete, cool the reaction back to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). | The thiosulfate solution safely reduces any excess m-CPBA. A common test for excess peroxide is starch-iodide paper.[11] |
| 6 | Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ (1x), saturated NaHCO₃ (2x), and brine (1x). | The NaHCO₃ wash is crucial for removing the m-chlorobenzoic acid byproduct. |
| 7 | Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (< 30 °C). | Overheating during solvent removal can cause product decomposition. |
| 8 | Purify the crude product immediately via chromatography on neutralized silica gel or by another appropriate method. | Immediate purification prevents decomposition upon standing.[21] |
References
-
Al-Masum, M., & Saleh, T. (2020). Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(II)dibenzotetramethyltetraaza[18]annulene complex immobilized on amino-functionalized SBA-15. RSC Advances. Retrieved from [Link]
-
ACE Organic. (2009). Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA). YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of epoxidation of styrene by TBHP and Co(cyclam)‐SBA‐15. Retrieved from [Link]
-
Ashenhurst, J. (2024). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic epoxidation of styrene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
-
Deli, J., Molnár, P., & Tóth, G. (2008). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]
-
ResearchGate. (2008). Selective epoxidation of styrene to styrene oxide by TBHP using simple transition metal oxides (NiO, CoO or MoO 3) as highly active environmentally-friendly catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
Mohan, R. S., & Centko, R. S. (2001). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. Journal of Chemical Education. Retrieved from [Link]
-
Wow science. (2022). m-CPBA Reagent with tips and tricks | Epoxidation. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
-
Chegg. (2023). Organic chemistry lab: Epoxidation Explain observations. Retrieved from [Link]
-
ChemRxiv. (2022). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. Retrieved from [Link]
-
Chad's Prep. (2021). 19.8 Baeyer Villiger Oxidation | Organic Chemistry. YouTube. Retrieved from [Link]
-
PubMed. (2023). Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. Retrieved from [Link]
-
ChemRxiv. (2022). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Styrene oxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
Wikipedia. (n.d.). Epoxy. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of catalysts on the epoxidation of styrene. Reaction condition. Retrieved from [Link]
Sources
- 1. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
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- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. scholars.iwu.edu [scholars.iwu.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Styrene oxide - Wikipedia [en.wikipedia.org]
- 17. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 18. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. Epoxy - Wikipedia [en.wikipedia.org]
- 21. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Solved Organic chemistry lab: Epoxidation Explain | Chegg.com [chegg.com]
workup procedure for reactions involving 2-(4-Chlorophenyl)oxirane
Technical Support Center: 2-(4-Chlorophenyl)oxirane Workup & Handling
Status: Active Ticket ID: TSH-OX-4CL Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Core Directive: The "Fragile Electrophile" Protocol
Welcome to the technical support hub for 2-(4-Chlorophenyl)oxirane (also known as
If you are reading this, you are likely facing one of three problems:
-
Decomposition: Your epoxide vanished on the column.
-
Hydrolysis: You isolated the 1,2-diol instead of the epoxide.
-
Emulsion Lock: Your extraction layer looks like mayonnaise.
This molecule sits at a dangerous intersection of reactivity: it is an alkylating agent (safety hazard) and a strained ring susceptible to acid-catalyzed rearrangement (Meinwald rearrangement) or hydrolysis. The chlorophenyl group adds significant lipophilicity (
The following guide replaces "standard" workups with a chemically rigorous protocol designed to preserve the oxirane ring.
Critical Safety & Handling (Read First)
WARNING: ALKYLATING AGENT Epoxides are electrophilic alkylating agents. They can modify DNA.
Neutralization: All glassware and spills must be treated with aqueous NaOH or Na2S2O3 (thiosulfate) to open the ring before disposal.
Volatility: With a flash point of ~68°C (closed cup), this compound is flammable and volatile enough to pose inhalation risks. Work exclusively in a fume hood.
Scenario-Based Workup Procedures
Scenario A: You Synthesized the Epoxide (Isolation)
Context: You performed a Corey-Chaykovsky reaction or Prilezhaev oxidation (m-CPBA) and need to isolate the epoxide.
The Failure Point: The most common error is using an acidic quench or standard silica gel. Acid converts the epoxide to 4-chlorophenylacetaldehyde (rearrangement) or the diol (hydrolysis).
The Protocol:
-
Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ . Never use NH₄Cl (weakly acidic) or water alone if the reaction was acidic.
-
Extraction: Use Dichloromethane (DCM) .
-
Why? The density of 2-(4-chlorophenyl)oxirane (1.28 g/mL) is close to DCM (1.33 g/mL). This minimizes the "rag layer" (emulsion) better than EtOAc (0.90 g/mL), which creates a larger density differential but often traps the greasy epoxide in the interface.
-
-
Washing: Wash organic layer with 10% Na₂S₂O₃ (if m-CPBA was used) followed by Brine.
-
Drying: Use Na₂SO₄ (Sodium Sulfate).[1]
-
Avoid MgSO₄: Magnesium sulfate is slightly Lewis acidic and can catalyze ring opening/polymerization on the surface if left too long.
-
Scenario B: You Reacted the Epoxide (Ring Opening)
Context: You opened the ring with an amine or azide to form a
The Failure Point: Incomplete removal of unreacted epoxide leads to downstream toxicity or side reactions.
The Protocol:
-
Scavenging: If the epoxide was the limiting reagent, proceed. If epoxide was in excess, add a scavenger (e.g., polymer-supported thiol or simple glycine in basic water) and stir for 30 mins.
-
pH Adjustment: The ring-opened product (often a basic amine) can be purified by Acid-Base Extraction only if the epoxide is fully consumed.
-
Step: Extract product into 1M HCl (aqueous). The neutral epoxide remains in the organic layer (discard).
-
Step: Basify aqueous layer (pH > 10) with NaOH.
-
Step: Re-extract product with EtOAc.
-
Visual Troubleshooting Guides
Workflow 1: The "Survival" Decision Matrix
This logic flow determines how to treat your reaction mixture to prevent decomposition.
Figure 1: Decision matrix for workup and purification. Note the critical branch at purification where standard silica leads to product loss.
Purification: The Silica Gel Trap
Issue: "I spotted my product on TLC, it looked pure. I ran the column, and now I have a smear and a new spot."
Root Cause: Silica gel is naturally acidic (pH ~5-6). The surface hydroxyls act as Lewis acids, catalyzing the rearrangement of 2-(4-chlorophenyl)oxirane into 4-chlorophenylacetaldehyde or polymerizing it.
The Fix: Silica Deactivation Protocol Do not run a standard column. You must buffer the stationary phase.
| Step | Action | Mechanism |
| 1 | Slurry Preparation | Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc). |
| 2 | Add Buffer | Add 1% v/v Triethylamine (Et₃N) to the slurry. |
| 3 | Pack Column | Pour the slurry. Flush with 2 column volumes of eluent containing 1% Et₃N. |
| 4 | Run Column | Load sample. Run using eluent without Et₃N (the column is already buffered). |
Frequently Asked Questions (Troubleshooting)
Q: I have a persistent emulsion during extraction. Brine isn't helping.
-
A: The 4-chlorophenyl group increases the refractive index and lipophilicity, stabilizing emulsions.
-
Tactic 1: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the surfactant-like vesicles.
-
Tactic 2: Add a small amount of Methanol (1-2 mL) to the mixture. This changes the surface tension and dielectric constant, often collapsing the rag layer.
-
Q: Can I distill this compound?
-
A: Yes, but with extreme caution.
Q: My NMR shows a doublet at
-
A: That is the aldehyde proton. Your epoxide rearranged. This confirms your workup or purification was too acidic.
Q: How do I remove excess 2-(4-chlorophenyl)oxirane from my reaction product?
-
A: If you cannot separate it by chromatography, react the crude mixture with polymer-supported benzylamine or tris(2-aminoethyl)amine (scavenger) in mild heat. The epoxide will covalently bind to the amine, allowing simple filtration or acidic wash removal.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Epoxides and their reactivity).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for epoxide purification and silica deactivation).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-(4-Chlorophenyl)oxirane. Retrieved January 30, 2026.
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. (Foundational text on epoxide synthesis and stability).
-
Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. (Review of ring-opening conditions and workups).
Sources
avoiding racemization during reactions with chiral 2-(4-Chlorophenyl)oxirane
A Guide for Researchers on Stereochemical Integrity in Synthetic Reactions
Welcome to the technical support center for chiral 2-(4-Chlorophenyl)oxirane. This resource is designed for researchers, scientists, and professionals in drug development who utilize this valuable chiral building block. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of its reactivity and, most critically, to avoid the undesirable loss of stereochemical purity through racemization.
This guide is structured to address both foundational concepts and practical troubleshooting. We will explore the causal mechanisms behind stereochemical outcomes and provide validated protocols to ensure your experimental results are reliable and reproducible.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses the core principles governing the stereochemistry of reactions involving 2-(4-Chlorophenyl)oxirane.
Q1: What is racemization, and why is it a critical issue for my experiments?
A: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] For drug development, the stereochemistry of a molecule is paramount, as different enantiomers can have vastly different pharmacological activities or toxicities. The loss of a specific stereocenter's configuration can render a synthetic product inactive or even harmful. Therefore, maintaining the enantiomeric excess (%ee) of chiral intermediates like 2-(4-Chlorophenyl)oxirane is essential for the success of the final active pharmaceutical ingredient.
Q2: What are the main reaction pathways for the ring-opening of this epoxide?
A: Epoxide ring-opening reactions are driven by the high ring strain of the three-membered ring.[2][3] They can proceed through two primary mechanisms, which are highly dependent on the reaction conditions:
-
SN2 Mechanism (Base-Catalyzed/Nucleophilic): Under basic or neutral conditions with a strong nucleophile, the reaction follows an SN2 pathway. The nucleophile attacks one of the epoxide carbons, leading to a concerted bond-breaking of the C-O bond.[2][3][4] This mechanism is stereospecific and results in an inversion of configuration at the carbon center that is attacked.[3][5]
-
SN1-like Mechanism (Acid-Catalyzed): Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group.[4][6] This weakens the C-O bonds and induces a significant partial positive charge on the carbon atoms. The nucleophile then attacks. For 2-(4-Chlorophenyl)oxirane, this pathway is particularly problematic.
Q3: Why are acidic conditions so risky for preserving the chirality of 2-(4-Chlorophenyl)oxirane?
A: The key issue lies in the structure of 2-(4-Chlorophenyl)oxirane. The carbon atom attached to the chlorophenyl group is a benzylic carbon. Under acidic conditions, after protonation of the epoxide oxygen, the C-O bond at the benzylic position can stretch or break to form a carbocation-like transition state.[7] This benzylic carbocation is significantly stabilized by resonance with the aromatic ring.
The formation of this planar (or near-planar) carbocation intermediate allows the nucleophile to attack from either face with roughly equal probability.[1] This non-stereospecific attack leads directly to a racemic or near-racemic mixture of products, completely eroding the enantiopurity of your starting material.[6][8]
Q4: How do I choose conditions to favor stereochemical retention (inversion)?
A: To preserve stereointegrity, you must use conditions that strictly favor the SN2 mechanism. This involves using strong, typically anionic, nucleophiles under neutral or basic conditions.[3] In this scenario, the nucleophile attacks the least sterically hindered carbon atom. For 2-(4-Chlorophenyl)oxirane (a styrene oxide derivative), this attack occurs at the non-benzylic carbon. The reaction proceeds with a clean inversion of stereochemistry at that center, leading to a single, predictable enantiomeric product.
Q5: What are the best practices for storing and handling chiral 2-(4-Chlorophenyl)oxirane?
A: Proper storage is crucial to prevent degradation and potential racemization over time. Based on supplier data, 2-(4-Chlorophenyl)oxirane should be stored in a cool, dark place, ideally at temperatures below 15°C.[9] It is also noted as being air-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon).[9] Avoid exposure to acidic vapors or surfaces in the storage area.
Q6: How can I reliably measure the enantiomeric excess (%ee) of my starting material and product?
A: The most common and accurate methods for determining %ee are chromatographic techniques.[10][11]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to separate and elute at different times.[12]
-
Chiral Gas Chromatography (GC): This method is also effective, provided the analyte is volatile and thermally stable.[13]
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be used to differentiate and quantify enantiomers.[12][13]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section provides a systematic approach to identifying and correcting problems related to the loss of enantiomeric purity.
Problem: My reaction product shows low or no enantiomeric excess (%ee).
This is a common and frustrating issue. Let's diagnose the potential causes systematically.
Cause 1: Inappropriate Reaction Conditions
This is the most frequent culprit. Even trace amounts of acid can initiate the racemization pathway.
-
Diagnosis:
-
Did you use a Brønsted or Lewis acid catalyst? (e.g., H₂SO₄, HCl, TiCl₄, BF₃·OEt₂).[7][14]
-
Was your solvent protic (e.g., methanol, ethanol, water) and capable of acting as a proton source, especially at elevated temperatures?
-
Were any of your reagents contaminated with acidic impurities?
-
Was the reaction temperature unnecessarily high? Heat can sometimes promote racemization.
-
-
Solution & Prevention:
-
Prioritize Basic/Nucleophilic Conditions: Always select reaction conditions that favor a pure SN2 mechanism. Use strong nucleophiles like azides (N₃⁻), cyanides (CN⁻), alkoxides (RO⁻), or Grignard reagents.[2][3]
-
Solvent Choice: Use aprotic solvents such as THF, DMF, or acetonitrile that will not participate in proton transfer.
-
Temperature Control: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C or room temperature is sufficient.
-
| Feature | Recommended (Stereoretentive) | To Avoid (Racemizing) |
| Catalyst/Reagent | Strong Nucleophiles (e.g., NaN₃, NaCN, RONa, Grignard) | Brønsted or Lewis Acids (e.g., H₂SO₄, TiCl₄) |
| Solvent | Aprotic (THF, DMF, Acetonitrile) | Protic (Methanol, Water) or under acidic catalysis |
| pH | Neutral to Basic (pH > 7) | Acidic (pH < 7) |
| Mechanism | SN2 (Inversion) | SN1-like (Racemization) |
Cause 2: Racemization During Work-up or Purification
Stereochemical integrity can be lost even after the reaction is complete.
-
Diagnosis:
-
Did you use an acidic solution (e.g., dilute HCl) to quench the reaction or during an extraction?
-
Did you perform column chromatography on standard silica gel? Silica gel is acidic and can catalyze the racemization of sensitive products on the column.
-
-
Solution & Prevention:
-
Neutral/Basic Work-up: Quench your reaction with a neutral salt solution (e.g., saturated aq. NH₄Cl) or a mildly basic solution (e.g., saturated aq. NaHCO₃).
-
Deactivate Silica Gel: If chromatography is necessary, pre-treat the silica gel by slurrying it in a solvent containing 1-2% triethylamine, then evaporate the solvent before packing the column. This neutralizes the acidic sites.
-
Alternative Purification: Consider other purification methods like recrystallization or distillation if your product is suitable.
-
Cause 3: Low Enantiopurity of Starting Material
Never assume your starting epoxide is 100% enantiomerically pure.
-
Diagnosis:
-
Have you confirmed the %ee of the specific lot of 2-(4-Chlorophenyl)oxirane you are using?
-
-
Solution & Prevention:
-
Always Analyze: Before starting a critical reaction, run a small sample of your starting epoxide on a chiral HPLC or GC system to get a baseline %ee value. This is a non-negotiable quality control step.
-
Validated Experimental Protocols
Protocol 1: Stereospecific Ring-Opening with Sodium Azide
This protocol provides a reliable method for the ring-opening of (R)-2-(4-Chlorophenyl)oxirane that proceeds with inversion of configuration to yield (S)-1-azido-1-(4-chlorophenyl)ethan-2-ol, preserving enantiopurity.
Materials:
-
(R)-2-(4-Chlorophenyl)oxirane (>98% ee)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add (R)-2-(4-Chlorophenyl)oxirane (1.0 eq).
-
Solvent & Reagents: Add a solvent mixture of methanol and water (e.g., 4:1 v/v). Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the flask. The NH₄Cl acts as a mild proton source for the final step without creating strongly acidic conditions.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) and stir. Monitor the reaction progress by TLC until the starting epoxide spot has disappeared.
-
Work-up: Cool the reaction to room temperature. Remove the methanol under reduced pressure. Add deionized water and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the final %ee using chiral HPLC (see Protocol 2).
Protocol 2: General Method for %ee Determination by Chiral HPLC
Objective: To resolve and quantify the enantiomers of a chiral sample (starting material or product).
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for a wide range of compounds.[15]
-
Mobile Phase Screening: Prepare a stock solution of your analyte (~1 mg/mL) in a suitable solvent (e.g., ethanol or isopropanol). Start with a standard mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol (e.g., 90:10 Hexane:IPA).
-
Injection & Analysis: Inject a small volume (5-10 µL) of your sample. Run the analysis and observe the chromatogram.
-
Optimization: If separation is poor, adjust the ratio of hexane to alcohol or change the alcohol modifier (e.g., to ethanol). Modifying the flow rate can also improve resolution.
-
Quantification: Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak. Calculate the enantiomeric excess using the following formula:
%ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100%
References
-
Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC - NIH. (2021). National Institutes of Health. [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. (2021). MDPI. [Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. (1973). CHIMIA. [Link]
-
18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions. (2004). Accounts of Chemical Research. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]
-
Chiral Iminium Salt-Catalyzed Asymmetric Oxidative Dearomatization of Naphthols into ortho-Quinols. (2021). Organic Letters. [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis. (2014). Accounts of Chemical Research. [Link]
-
Nucleophilic Addition Reactions and its Stereochemistry. (2021). YouTube. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2013). National Institutes of Health. [Link]
-
Unravelling a New Class of Chiral Organocatalyst for Asymmetric Ring-Opening Reaction of Meso Epoxides with Anilines. (2022). ResearchGate. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality. [Link]
-
Stereochemistry of epoxide ring-opening. (2018). YouTube. [Link]
-
Base-promoted epoxide isomerization. Wikipedia. [Link]
-
Introduction to Nucleophilic Addition. (2018). YouTube. [Link]
-
Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. (2023). ChemRxiv. [Link]
-
Determination of enantiomeric excess. University of Bath. [Link]
-
What's a Racemic Mixture?. (2012). Master Organic Chemistry. [Link]
-
Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]
-
Nucleophilic Addition Reaction Mechanism. (2017). YouTube. [Link]
-
AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS. (2007). HETEROCYCLES. [Link]
-
What Is Racemization In Organic Chemistry?. (2024). YouTube. [Link]
-
2-(4-chlorophenyl)oxirane. Chemsrc. [Link]
-
Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. chimia.ch [chimia.ch]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-(4-Chlorophenyl)oxirane | 2788-86-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uma.es [uma.es]
- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 13. Determination of enantiomeric excess [ch.ic.ac.uk]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Chiral HPLC Methodologies for 2-(4-Chlorophenyl)oxirane
This guide details the chiral HPLC analysis of 2-(4-Chlorophenyl)oxirane (also known as 4-chlorostyrene oxide).[1] It synthesizes experimental data and methodological best practices to provide a robust analytical framework.
Executive Summary
2-(4-Chlorophenyl)oxirane is a valuable chiral building block and a metabolic intermediate of 4-chlorostyrene. Its analysis presents a dual challenge: achieving baseline resolution of enantiomers while preventing the spontaneous hydrolysis of the labile epoxide ring.
This guide compares the performance of polysaccharide-based Chiral Stationary Phases (CSPs). Experimental evidence identifies the Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) columns as the superior choices, typically yielding separation factors (
The Analyte & Stability Challenges
Before selecting a column, the analyst must account for the chemical instability of the oxirane ring.
-
Chemical Structure: A styrene oxide derivative with a para-chloro substituent. The electron-withdrawing chlorine atom increases the electrophilicity of the epoxide carbons, making them susceptible to nucleophilic attack.
-
Stability Warning: In Reversed-Phase (RP) modes containing water, 2-(4-Chlorophenyl)oxirane risks hydrolysis to 1-(4-chlorophenyl)ethane-1,2-diol . This degradation is accelerated by acidic modifiers (e.g., TFA) often used in RP-HPLC.
-
Recommendation: Normal Phase (NP) chromatography using alkane/alcohol mixtures is the gold standard to ensure sample integrity during analysis.
Hydrolysis Pathway & Risk Assessment
The following diagram illustrates the degradation pathway that must be avoided during method development.
Caption: Chemical stability risk map. Aqueous conditions promote ring opening, necessitating Normal Phase chromatography for accurate quantification.
Comparative Column Performance
The separation of styrene oxide derivatives relies heavily on
Performance Matrix: Polysaccharide CSPs
| Feature | Chiralpak AD-H | Chiralcel OD-H | Chiralcel OJ-H |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |
| Typical | 1.3 – 1.8 | 1.2 – 1.5 | 1.0 – 1.2 |
| Resolution ( | > 2.5 (Baseline) | > 1.5 (Baseline) | Variable (Often Partial) |
| Elution Order | Typically (S) then (R) | Typically (S) then (R) | Variable |
| Mobile Phase | Hexane / IPA (90:[2][3]10) | Hexane / IPA (90:[1]10) | Hexane / Ethanol (85:15) |
| Verdict | Primary Choice | Strong Alternative | Secondary Alternative |
*Note: Elution order is condition-dependent and must be confirmed with pure standards.
Mechanistic Insight[4][5]
-
Chiralpak AD-H: The helical structure of the amylose backbone creates deep inclusion pockets. The 4-chloro substituent on the analyte fits well into these cavities, often resulting in superior selectivity compared to the cellulose analog (OD-H).
-
Chiralcel OD-H: While effective, the linear rigid rod structure of cellulose sometimes offers slightly lower retention for this specific bulky halogenated epoxide compared to AD-H.
Detailed Experimental Protocol
This protocol is designed for the Chiralpak AD-H column, identified as the most robust option for this separation.
Equipment & Materials[1][3][4][5][6][7]
-
HPLC System: Isocratic pump, UV Detector (DAD preferred).
-
Column: Chiralpak AD-H (
mm, 5 µm). -
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mix n-Hexane : 2-Propanol (95:5 v/v) .
-
Note: Lower IPA content (e.g., 98:2) increases retention and resolution if peaks are too close. Higher IPA (90:10) reduces run time.
-
Degas thoroughly. Do not use acidic or basic additives (e.g., TFA, DEA) unless peak tailing is severe, as they can degrade the epoxide.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of 2-(4-Chlorophenyl)oxirane in 1.0 mL of Mobile Phase .
-
Critical: Do not dissolve in pure IPA or Ethanol if the sample will sit for long periods; use the Hexane/IPA mix to minimize alcoholysis risk.
-
-
Chromatographic Conditions:
-
System Suitability Criteria:
-
Resolution (
): > 1.5. -
Tailing Factor (
): 0.9 – 1.2. -
Retention Time (
): Expect first enantiomer ~6–8 min, second ~8–12 min (depending on exact %IPA).
-
Method Development Decision Tree
Caption: Logic flow for optimizing the chiral separation of 4-chlorostyrene oxide.
Troubleshooting & Validation
Common Issues
-
Peak Tailing:
-
Cause: Interaction with residual silanols on the silica support.[5]
-
Fix: Although additives are discouraged for stability, if tailing is severe, add 0.1% Diethylamine (DEA) to the mobile phase. Ensure the run time is short to prevent ring opening.
-
-
Extra Peaks (Ghost Peaks):
-
Cause: Hydrolysis of the epoxide to the diol.[6]
-
Verification: Inject a sample of 1-(4-chlorophenyl)ethane-1,2-diol. In Normal Phase, the diol is significantly more polar and will elute much later (or require a stronger solvent flush to elute).
-
-
Loss of Resolution:
-
Cause: Column contamination or solvent mismatch.
-
Fix: Flush the column with 100% Ethanol (if using immobilized phase) or 10% IPA in Hexane (if coated phase) at low flow.
-
Validation Parameters (Typical)
-
Limit of Detection (LOD): ~0.5 µg/mL (at 220 nm).
-
Linearity:
over 10–500 µg/mL. -
Precision: RSD < 1.0% for retention time; RSD < 2.0% for peak area.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Ye, L., et al. (2011). Enantioselective hydrolysis of racemic styrene oxide derivatives.... Journal of Molecular Catalysis B: Enzymatic. Retrieved from [Link](Confirming analytical resolution of p-chlorostyrene oxide).
- Google Patents. (2009). Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol. EP0493617B1.
Sources
- 1. (2r)-2-(2-Chlorophenyl)oxirane | | RUO [benchchem.com]
- 2. (S)-4-Bromostyrene Oxide|High-Purity Chiral Epoxide [benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. 2-Phenylpropylene Oxide|α-Methylstyrene Oxide Supplier [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Enantioconvergent bioconversion of p-chlorostyrene oxide to (R)-p-chlorophenyl-1,2-ethandiol by the bacterial epoxide hydrolase of Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Profile: 2-(4-Chlorophenyl)oxirane vs. Styrene Oxide
Executive Summary
In the landscape of chiral building blocks, Styrene Oxide (SO) serves as the benchmark for benzylic epoxides.[1] However, its para-chlorinated derivative, 2-(4-Chlorophenyl)oxirane (p-Cl-SO) , exhibits distinct reactivity patterns driven by electronic modulation.[1]
For researchers in API synthesis, the choice between these two often dictates the success of nucleophilic ring-opening or hydrolytic kinetic resolution (HKR).[1] Key takeaway: While p-Cl-SO shares the steric profile of SO, the electron-withdrawing chlorine substituent (
Structural & Electronic Profiling
To predict reactivity, we must quantify the electronic influence of the para-chloro substituent.[1] The reactivity difference is not steric—the chlorine is too distant from the oxirane ring to impose direct steric hindrance—but rather electronic (inductive and resonant).
Hammett Electronic Analysis
The reactivity rates of styrene oxide derivatives generally follow the Hammett equation.
In reactions proceeding via a carbocation-like transition state (e.g., acid-catalyzed hydrolysis), the reaction constant (
Mechanistic Divergence Visualization[1]
Figure 1: Mechanistic divergence driven by the para-chloro substituent.[1] Note the retardation of the cationic pathway for p-Cl-SO.
Performance Comparison: Chemical & Enzymatic[1][2]
Hydrolytic Kinetic Resolution (HKR)
The Jacobsen HKR (Co-salen catalyst) is the industry standard for resolving these epoxides.[1] Both substrates perform excellently, but p-Cl-SO often requires slightly modified timelines or catalyst loadings to achieve the same conversion due to the electronic deactivation described above.
Table 1: Comparative HKR Performance (Standard Conditions)
| Parameter | Styrene Oxide (SO) | 2-(4-Chlorophenyl)oxirane | Performance Note |
| Catalyst | (R,R)-Co-Salen | (R,R)-Co-Salen | Same catalyst system applies.[1] |
| Time to 50% Conv. | 12 - 24 h | 18 - 36 h | p-Cl-SO is slower reacting.[1] |
| Yield (Recovered) | 44 - 48% | 40 - 45% | Comparable mass recovery.[1] |
| Enantiomeric Excess | >99% ee | >99% ee | Excellent selectivity for both. |
| k (relative) | 1.0 (Ref) | ~0.6 - 0.8 | Rate retardation observed.[1] |
Enzymatic Hydrolysis (Epoxide Hydrolase)
Surprisingly, in biocatalytic systems, p-Cl-SO often outperforms SO.[1] The increased lipophilicity (LogP) of the chlorinated derivative often results in higher affinity (
-
Case Study (SlEH2 Enzyme): Recent data indicates that Solanum lycopersicum EH2 shows significantly higher activity towards p-Cl-SO (approx. 74 U/g) compared to unsubstituted SO (approx. 22 U/g).[1]
-
Implication: For green chemistry applications, p-Cl-SO is often the superior substrate for high-throughput enzymatic resolution.[1]
Experimental Protocols
Protocol A: Hydrolytic Kinetic Resolution (Chemical)
Valid for both substrates, adjusted for p-Cl-SO.
-
Preparation: Dissolve (rac)-2-(4-chlorophenyl)oxirane (10 mmol, 1.54 g) in THF (2 mL).
-
Catalyst Activation: In a separate vial, treat (R,R)-Co-Salen oligomer (0.05 mmol, 0.5 mol%) with acetic acid (0.1 mL) in air for 30 mins to generate the active Co(III) species.[1] Evaporate to dryness.
-
Initiation: Redissolve catalyst in minimal THF and add to the epoxide solution. Cool to 0°C.[1][2]
-
Hydrolysis: Add water (0.55 eq, 5.5 mmol) dropwise.
-
Critical Step: For p-Cl-SO, allow to warm to RT and stir for 24-36 hours (monitor by GC). For SO, check at 12 hours.
-
-
Workup: Dilute with EtOAc, dry over
, and concentrate. -
Purification: Separate the diol (product) from the unreacted chiral epoxide via vacuum distillation (Kugelrohr) or flash chromatography (Hex/EtOAc 9:1).
Protocol B: Enzymatic Assay (Biocatalytic Screening)
Use this to determine specific activity for your enzyme variant.[1]
-
Buffer: Phosphate buffer (100 mM, pH 8.0) containing 1% Tween-20 (to solubilize the lipophilic p-Cl-SO).
-
Substrate Stock: Prepare 100 mM stock of p-Cl-SO in acetonitrile.
-
Reaction: Add 10
L substrate stock to 990 L enzyme solution (1 mg/mL protein). -
Incubation: 30°C, shaking at 200 rpm.
-
Sampling: At t=0, 5, 10, 30 min, remove 100
L aliquots. -
Quench: Add 100
L acetonitrile (with internal standard, e.g., acetophenone). -
Analysis: Centrifuge and analyze supernatant via HPLC (Chiralcel OD-H column, Hex/IPA 90:10).
Decision Workflow
Use the following logic map to select the appropriate substrate/methodology for your synthesis.
Figure 2: Strategic workflow for substrate and method selection.
References
-
Jacobsen, E. N. (2000).[1] Kinetics and Mechanism of the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society.
-
Oesch, F. (1973).[1] Mammalian Epoxide Hydrolases: Inducible Enzymes Biotransforming Polycyclic Aromatic Hydrocarbon Epoxides. Xenobiotica.
-
Li, F., et al. (2020).[1] Efficient kinetic resolution of para-chlorostyrene oxide at elevated concentration by Solanum lycopersicum epoxide hydrolase. International Journal of Biological Macromolecules.
-
Kumar, D., et al. (2005).[1] Probing the Electronic Effect of Substituents in the Jacobsen Epoxidation. Journal of Organic Chemistry.
Sources
Comparative Guide: GC-MS vs. LC-MS/MS for 2-(4-Chlorophenyl)oxirane Reaction Product Analysis
[1][2][3]
Executive Summary The analysis of 2-(4-Chlorophenyl)oxirane (also known as 4-chlorostyrene oxide) and its reaction products is a critical assay in pharmaceutical development, particularly for evaluating epoxide hydrolase (EH) activity and metabolic stability.[1][2][3] While the parent epoxide is volatile and non-polar, its primary reaction product—1-(4-chlorophenyl)ethane-1,2-diol —is highly polar, creating a divergence in analytical strategies.[1][2][3]
This guide objectively compares the traditional GC-MS with Derivatization workflow against the modern LC-MS/MS alternative.[1][2][3] While LC-MS/MS offers speed and minimal sample preparation, GC-MS remains the "gold standard" for structural resolution and isomer differentiation.[1][2][3]
Chemical Context & Reaction Mechanism[4][5]
2-(4-Chlorophenyl)oxirane is a reactive electrophile.[1][2][3] In biological systems or aqueous stability assays, it undergoes nucleophilic ring-opening.[1][2][3] The most common pathway is hydrolysis, catalyzed by Epoxide Hydrolase (EH) or acid/base conditions, yielding the vicinal diol.
Reaction Pathway
The epoxide ring opens via nucleophilic attack (typically water), resulting in 1-(4-chlorophenyl)ethane-1,2-diol .[1][2][3]
Figure 1: Hydrolysis pathway of 2-(4-Chlorophenyl)oxirane to its diol metabolite.[1][2][3]
Method A: GC-MS with Derivatization (The Structural Specialist)
Gas Chromatography-Mass Spectrometry (GC-MS) is the historical standard for this analysis.[1][2][3] However, because the diol product contains two hydroxyl groups, it exhibits poor volatility and peak tailing on standard non-polar columns (e.g., DB-5MS). Derivatization is mandatory to convert the polar hydroxyls into volatile silyl ethers.[3]
Experimental Protocol
-
Sample Preparation:
-
Derivatization (Critical Step):
-
Reagent: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Solvent: Add 50 µL anhydrous Pyridine or Acetonitrile.
-
Incubation: Heat at 60°C for 30 minutes .
-
Mechanism:[4][5] The active hydrogens on the diol are replaced by Trimethylsilyl (TMS) groups, forming the Bis-TMS ether .
-
-
GC-MS Analysis:
Data Interpretation: Fragmentation Pattern
The Bis-TMS derivative (
-
Molecular Ion (
): m/z 316 (Weak).[1][2][3] -
Key Fragment A (Benzylic Cleavage): m/z 213 (³⁵Cl) and 215 (³⁷Cl).[2][3]
-
Structure:
. -
Significance: Confirms the presence of the chlorophenyl group attached to the alpha carbon.
-
-
Key Fragment B (Primary Alcohol): m/z 103 .[1][2][3]
-
Structure:
. -
Significance: Confirms the terminal primary alcohol (characteristic of the 1,2-diol structure).[1]
-
-
Base Peak: m/z 73 (
).[2][3]
Method B: LC-MS/MS (The High-Throughput Alternative)[1][2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the direct analysis of the diol without derivatization.[1][2][3] This method is preferred for high-throughput screening (HTS) in drug metabolism studies.[1][2][3]
Experimental Protocol
-
Sample Preparation:
-
LC Parameters:
-
MS/MS Parameters:
-
Source: Electrospray Ionization (ESI), typically Negative Mode (due to the electronegative chlorine and hydroxyls) or Positive Mode (as
or ).[3] -
MRM Transition: Monitor m/z 171 → 107 (Loss of
) in negative mode.
-
Comparative Analysis
The choice between GC-MS and LC-MS depends on the specific analytical goal: structural confirmation vs. throughput .[1][2][3]
| Feature | GC-MS (Derivatized) | LC-MS/MS (Direct) |
| Analyte State | Volatile Derivative (Bis-TMS) | Native Diol (Polar) |
| Sensitivity | High (pg range in SIM mode) | Ultra-High (fg range in MRM) |
| Selectivity | Excellent for Isomers (Resolves enantiomers with chiral columns) | Moderate (Relies on MRM specificity) |
| Sample Prep | Labor Intensive (Requires dry-down & derivatization) | Minimal (Dilute & Shoot) |
| Throughput | Low (30-60 min prep + 20 min run) | High (< 5 min run) |
| Cost | Lower Instrument Cost | Higher Instrument Cost |
| Best For... | Impurity profiling , unknowns, and structural confirmation.[1][2][3] | Routine quantification , DMPK studies, and high-volume assays.[1][2][3] |
Analytical Workflow Comparison
Figure 2: Side-by-side comparison of the experimental workflows. Note the additional steps required for GC-MS.
References
-
PubChem. (2025).[1][2][3] 1-(4-Chlorophenyl)ethane-1,2-diol Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link]
-
SpectraBase. (2024).[1][2][3] Mass Spectrum of 1-(4-Chlorophenyl)ethane-1,2-diol. Wiley Science Solutions.[1][2] Available at: [Link]
-
ResolveMass Laboratories. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Available at: [Link]
-
Master Organic Chemistry. (2021). Opening of Epoxides with Nucleophiles. Available at: [Link]
Sources
- 1. 1,2-Bis(4-chlorophenyl)ethane-1,2-diol | C14H12Cl2O2 | CID 588012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 101107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 101107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. youtube.com [youtube.com]
Comparative Analysis Guide: Purity Assessment of Synthesized 2-(4-Chlorophenyl)oxirane
Executive Summary
2-(4-Chlorophenyl)oxirane (also known as p-chlorostyrene oxide) is a critical electrophilic intermediate in the synthesis of pharmaceutical agents such as Eliprodil and Lopinavir analogs. Its high reactivity—specifically the strain of the oxirane ring combined with the electron-withdrawing chlorine substituent—presents a unique analytical paradox: the very reactivity that makes it valuable makes it prone to degradation during analysis.
This guide objectively compares the two dominant analytical methodologies: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) .[1][2] While GC offers superior resolution for volatile starting materials, this guide argues that Reverse-Phase HPLC (RP-HPLC) is the superior method for definitive purity assay due to the thermal instability of the epoxide ring.
Part 1: The Analytical Landscape & Impurity Profile
Before selecting a method, the researcher must understand the "Enemy"—the specific impurities inherent to the synthesis (typically via Corey-Chaykovsky reaction or oxidation of 4-chlorostyrene).
Critical Impurities[3][4]
-
4-Chlorobenzaldehyde: Common starting material (Corey-Chaykovsky).
-
4-Chlorostyrene: Common starting material (mCPBA oxidation).
-
4-Chlorophenylacetaldehyde: A thermal rearrangement product . This is the most dangerous artifact, as it can form inside a hot GC injector, leading to false-negative purity results.
-
1-(4-Chlorophenyl)ethane-1,2-diol: The hydrolysis product (forms if sample is wet).
Part 2: Method A — Gas Chromatography (GC-FID/MS)
The "Workhorse" for Volatiles
GC is the industry standard for quantifying residual solvents and non-polar starting materials (like 4-chlorostyrene). However, for the epoxide itself, it carries a high risk of artifact generation.
Protocol: Low-Thermal-Stress GC
To use GC successfully, you must minimize the residence time in the hot injector port to prevent the Meinwald rearrangement of the epoxide into an aldehyde.
-
Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm, 0.25µm film.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1). Critical: Set temperature to 180°C (lower than standard 250°C) to minimize thermal rearrangement.
-
Detector: FID @ 280°C (or MS for identification).
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
Pros:
-
Excellent separation of starting material (4-chlorostyrene).
-
High sensitivity (ppm level) for genotoxic impurity assessment.
Cons:
-
Thermal degradation risk: The epoxide can rearrange to 4-chlorophenylacetaldehyde in the inlet, artificially lowering the purity value.
-
Cannot detect non-volatile salts or polymeric byproducts.
Part 3: Method B — High-Performance Liquid Chromatography (HPLC)[5]
The "Gold Standard" for Assay
RP-HPLC is the recommended method for the final purity assay. It operates at ambient temperatures, preserving the epoxide ring integrity.
Protocol: Aprotic Sample Preparation
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (utilizing the chlorophenyl chromophore).
-
Sample Diluent: Pure Acetonitrile .
-
Warning: Do NOT use Methanol or acidic water as a diluent. Methanol can attack the epoxide ring (solvolysis) to form a methoxy-alcohol impurity during the autosampler wait time.
-
Pros:
-
Non-destructive: Analyzes the molecule "as is."
-
Versatile: Detects both the epoxide and the hydrolysis product (diol).
Cons:
-
Lower resolution for very volatile solvents compared to GC.
-
Requires careful selection of UV cutoff to avoid solvent interference.
Part 4: Comparative Data Analysis
The following table summarizes the performance metrics based on validation data for styrene oxide derivatives.
| Feature | GC-FID (Method A) | RP-HPLC (Method B) | Verdict |
| Analyte Stability | Poor (Risk of rearrangement to aldehyde) | Excellent (Ambient temp) | HPLC Wins |
| LOD (Limit of Detection) | ~1-5 ppm | ~10-20 ppm (UV) | GC Wins |
| Separation of Diol | Poor (Requires derivatization) | Excellent (Elutes early) | HPLC Wins |
| Sample Prep | Simple (Dissolve in Hexane) | Critical (Avoid protic solvents) | GC Wins |
| Run Time | < 15 mins | 20-25 mins | GC Wins |
Part 5: Decision Matrix & Workflow
The following diagram illustrates the logical workflow for assessing purity, specifically designed to prevent false results caused by thermal degradation or solvent interaction.
Caption: Analytical decision tree prioritizing thermal stability for assay (HPLC) and sensitivity for volatile impurities (GC).
References
-
BenchChem. (2025).[1][2] A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Chlorophenyl)ethanol and its Epoxide Precursors. Retrieved from 2
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Focus on epoxide alkylating agents). Retrieved from 3
-
ChemicalBook. (2025). 2-(4-Chlorophenyl)oxirane Properties and Safety Data. Retrieved from 4
-
Sigma-Aldrich. (2025).[5] Product Specification: 2-(4-Chlorophenyl)oxirane. Retrieved from
-
ICH. (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). Retrieved from 6[5][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 2788-86-5 CAS MSDS (2-(4-CHLOROPHENYL)OXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. Genotoxic impurities: the new ICH M7 addendum to calculation of compound-specific acceptable intakes - ECA Academy [gmp-compliance.org]
A Comparative Crystallographic Guide to 2-(4-Chlorophenyl)oxirane Derivatives: Unveiling Solid-State Structures and Intermolecular Interactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides an in-depth comparative analysis of the X-ray crystal structures of 2-(4-Chlorophenyl)oxirane and its derivatives. By examining the subtle yet significant influence of substituent changes on the phenyl ring, we aim to furnish researchers with a foundational understanding of the structure-property relationships that govern the solid-state behavior of this important class of compounds. This knowledge is critical for the rational design of novel therapeutics and functional materials where molecular conformation and intermolecular interactions are key determinants of efficacy and performance.
Introduction: The Significance of 2-Aryloxiranes
Oxiranes, also known as epoxides, are three-membered heterocyclic rings containing an oxygen atom. Their inherent ring strain makes them versatile synthetic intermediates, susceptible to ring-opening reactions with a variety of nucleophiles.[1] When appended to an aryl group, as in the case of 2-aryloxiranes, the electronic and steric properties of the aromatic ring can significantly influence the reactivity and biological activity of the oxirane moiety. The 2-(4-Chlorophenyl)oxirane scaffold, in particular, serves as a common structural motif in medicinal chemistry, with derivatives exhibiting a range of pharmacological activities. Understanding their solid-state conformations and packing is crucial for predicting their behavior in biological systems and for the development of stable, crystalline formulations.
Synthesis and Crystallization: The Pathway to High-Quality Crystals
The successful determination of an X-ray crystal structure is fundamentally dependent on the ability to grow high-quality single crystals. This section details the synthetic routes to 2-(4-Chlorophenyl)oxirane derivatives and the crystallization techniques employed to obtain specimens suitable for diffraction analysis.
Synthesis of 2-(4-Substituted Phenyl)oxiranes
Two primary synthetic strategies are commonly employed for the preparation of 2-aryloxiranes: the epoxidation of styrenes and the Darzens condensation.
Method A: Epoxidation of 4-Substituted Styrenes
A reliable and widely used method for the synthesis of 2-aryloxiranes is the epoxidation of the corresponding styrene derivative using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[2] This reaction proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where the oxygen atom is delivered to the double bond in a syn-addition.[3]
Experimental Protocol: Epoxidation of 4-Chlorostyrene
-
Dissolution: Dissolve 4-chlorostyrene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in an ice bath.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1 eq) in DCM to the stirred solution of the styrene. The reaction is exothermic and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-(4-chlorophenyl)oxirane.
Method B: Darzens Glycidic Ester Condensation
The Darzens condensation provides an alternative route to α,β-epoxy esters, which can be further transformed into the desired oxiranes.[4] This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a strong base.[5][6]
Experimental Protocol: Darzens Condensation
-
Base Preparation: Prepare a solution of a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide in a suitable anhydrous solvent (e.g., ethanol or THF).
-
Reactant Addition: To a stirred solution of 4-chlorobenzaldehyde (1.0 eq) and an α-chloroacetate (e.g., ethyl chloroacetate, 1.1 eq) at low temperature (e.g., 0 °C), slowly add the base.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent like diethyl ether.
-
Purification and Subsequent Steps: The resulting glycidic ester can be purified and then subjected to saponification and decarboxylation to yield the 2-(4-chlorophenyl)oxirane.
Caption: Potential intermolecular interactions in the crystal packing of 2-(4-halophenyl)oxirane derivatives.
Experimental Workflow: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that requires careful execution at each stage.
Sources
- 1. Ring-Opening Polymerization of ε-Caprolactone and Styrene Oxide–CO2 Coupling Reactions Catalyzed by Chelated Dehydroacetic Acid–Imine Aluminum Complexes [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Darzens reaction - Wikipedia [en.wikipedia.org]
- 5. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 6. Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones: Quantification of the Electrophilicities of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of the applications of 2-(4-Chlorophenyl)oxirane
[1]
Executive Summary
2-(4-Chlorophenyl)oxirane (CAS: 2788-86-5), also known as 4-chlorostyrene oxide (pCSO), is a critical chiral building block in pharmaceutical synthesis and a benchmark substrate for biocatalytic studies. Its structural uniqueness lies in the para-chloro substituent on the phenyl ring, which electronically modulates the reactivity of the epoxide ring compared to unsubstituted styrene oxide.
This guide provides an objective technical comparison of pCSO against alternative building blocks, detailing its primary applications in the synthesis of NMDA receptor antagonists (e.g., Eliprodil) and its role as a "gold standard" substrate for characterizing novel epoxide hydrolases (EHs).
Chemical Profile & Reactivity Analysis
Electronic Modulation of Ring Opening
The reactivity of styrene oxides is governed by the interplay between steric hindrance and electronic stabilization of the developing charge during nucleophilic attack. The 4-chloro substituent exerts an electron-withdrawing inductive effect (-I), which destabilizes positive charge accumulation at the benzylic (
| Feature | 2-(4-Chlorophenyl)oxirane | Styrene Oxide (Unsubstituted) | 4-Nitrostyrene Oxide |
| Electronic Effect | Weak Deactivating (-I > +M) | Neutral | Strong Deactivating (-M, -I) |
| Benzylic Cation Stability | Decreased | Baseline | Severely Decreased |
| SN2 Regioselectivity | Strongly favors | Favors | Exclusively |
| Acidic Hydrolysis Rate | Slower than Styrene Oxide | Fast | Very Slow |
Regioselectivity Mechanisms
The regiochemical outcome of ring opening is strictly condition-dependent. This duality allows pCSO to serve as a divergent precursor for two distinct classes of amino alcohols.
Figure 1: Divergent regioselectivity pathways. For pharmaceutical applications like Eliprodil, the Basic/Neutral pathway is required to secure the terminal amine structure.
Application 1: Pharmaceutical Synthesis (Eliprodil)
Eliprodil is an NMDA receptor antagonist used in neuroprotection research. Its core scaffold is a 1,2-amino alcohol derived specifically from the regioselective aminolysis of 2-(4-chlorophenyl)oxirane.
Comparative Synthetic Routes
While halohydrins can be used, the epoxide route offers higher atom economy and avoids the use of unstable alpha-halo ketones.
| Route | Precursor | Reagents | Yield | Atom Economy |
| Epoxide (Recommended) | 2-(4-Chlorophenyl)oxirane | Amine, EtOH, Reflux | 75-85% | High |
| Phenacyl Bromide | 2-Bromo-1-(4-chlorophenyl)ethanone | Amine, NaBH4 reduction | 50-60% | Low (Bromine waste) |
| Chlorohydrin | 1-(4-chlorophenyl)-2-chloroethanol | Amine, Base | 60-70% | Moderate |
Detailed Protocol: Synthesis of Eliprodil Intermediate
Objective: Synthesis of 1-(4-chlorophenyl)-2-[4-(4-fluorobenzyl)piperidin-1-yl]ethanol via regioselective aminolysis.
Reagents:
-
2-(4-Chlorophenyl)oxirane (1.0 equiv)
-
4-(4-Fluorobenzyl)piperidine (1.1 equiv)
-
Solvent: Isopropanol or Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of 2-(4-chlorophenyl)oxirane in anhydrous isopropanol (concentration ~0.5 M).
-
Addition: Add 1.1 equiv of 4-(4-fluorobenzyl)piperidine. No base is required as the amine acts as the nucleophile.
-
Reflux: Heat the mixture to reflux (80-82°C) under an inert atmosphere (
) for 6–12 hours. Monitor consumption of epoxide by TLC (Hexane:EtOAc 4:1) or HPLC.[1] -
Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: The crude oil often crystallizes upon standing or trituration with diethyl ether. Alternatively, purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).
-
Validation:
H NMR should show the methine proton (-CH(OH)-) as a doublet of doublets at 4.6–4.8 ppm, confirming the secondary alcohol structure (Product B in Fig 1).
Application 2: Biocatalysis & Kinetic Resolution
2-(4-Chlorophenyl)oxirane is a benchmark substrate for evaluating the enantioselectivity of Epoxide Hydrolases (EHs) . The presence of the chlorine atom often enhances enantiomeric discrimination compared to unsubstituted styrene oxide.
Performance Comparison of Biocatalysts
Recent studies utilizing Solanum lycopersicum (Tomato) Epoxide Hydrolase (SlEH1) have established new efficiency records for this substrate.
| Biocatalyst Source | Enantiomeric Ratio (E) | Preferred Enantiomer Hydrolyzed | Residual Substrate | Yield / ee% |
| SlEH1 (Tomato) | > 200 | (S)-pCSO | (R)-pCSO | 45% / >99% |
| Sphingomonas sp. | 50 - 80 | (S)-pCSO | (R)-pCSO | 40% / 96% |
| Aspergillus niger | 10 - 20 | (R)-pCSO | (S)-pCSO | 35% / 90% |
| Agrobacterium radiobacter | 15 - 30 | (S)-pCSO | (R)-pCSO | Variable |
Protocol: Gram-Scale Kinetic Resolution
Objective: Production of enantiopure (R)-2-(4-chlorophenyl)oxirane.
System:
-
Enzyme: Recombinant E. coli expressing SlEH1.
-
Buffer: 100 mM Phosphate buffer (pH 7.0).
-
Additives: 1-4% (v/v) Tween-20 (Critical for solubilizing the hydrophobic epoxide).
Workflow:
-
Emulsification: Mix racemic 2-(4-chlorophenyl)oxirane (up to 400 mM final conc.) with phosphate buffer containing Tween-20. Sonicate briefly to create a stable emulsion.
-
Reaction: Add wet cells of E. coli/SlEH1 (approx. 40 mg/mL). Incubate at 20°C with orbital shaking (200 rpm).
-
Monitoring: Extract aliquots with ethyl acetate at 1-hour intervals. Analyze via Chiral HPLC (Chiralcel OB-H or OD-H column; Hexane:iPrOH 90:10).
-
Termination: Stop reaction when the enantiomeric excess (ee) of the residual epoxide exceeds 99% (typically near 50% conversion).
-
Extraction: Extract the reaction mixture 3x with Ethyl Acetate. Dry organic layer over
and concentrate. -
Separation: Separation of the diol product from the unreacted epoxide is achieved via silica gel chromatography (Epoxide elutes first with non-polar solvent).
Synthesis of the Building Block
For researchers needing to synthesize the epoxide de novo rather than purchasing it.
Figure 2: Corey-Chaykovsky epoxidation route. This method is preferred over mCPBA oxidation of 4-chlorostyrene due to the lower cost and higher stability of the aldehyde precursor.
References
-
Eliprodil Synthesis & Resolution
-
Biocatalytic Kinetic Resolution (SlEH1)
- Title: Near-perfect kinetic resolution of racemic p-chlorostyrene oxide by SlEH1, a novel epoxide hydrolase
- Source: International Journal of Biological Macromolecules.
-
URL:[Link]
-
Regioselectivity of Aminolysis
- Title: Regioselective aminolysis of styrene oxide with aniline.
- Source: ResearchGate (Catalysis Communic
-
URL:[Link]
-
Epoxide Hydrolase Mechanisms
-
General Epoxide Ring Opening Guide
- Title: Epoxide Ring Opening - Chemistry LibreTexts.
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
- 1. Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 2-(4-Chlorophenyl)oxirane
Synonyms: 4-Chlorostyrene oxide; (4-Chlorophenyl)oxirane CAS: 2788-86-5
Part 1: Executive Safety Directive
WARNING: High Reactivity & Flammability Hazard 2-(4-Chlorophenyl)oxirane is a strained epoxide ring system with a halogenated aromatic substituent. It functions as a potent alkylating agent. Improper disposal can lead to exothermic polymerization (if mixed with amines/acids) or toxic emission generation (dioxins) if incinerated without scrubbing.
Immediate Operational Rules:
-
Strict Segregation: NEVER mix with amines, strong acids, or Lewis acids in a waste container. This will trigger rapid, exothermic polymerization.
-
Halogenated Stream: This compound contains Chlorine.[1] It must be classified as Halogenated Organic Waste . It cannot be processed with standard non-halogenated solvents due to the requirement for flue gas scrubbing during incineration.
-
Flammability: With a flash point of ~20°C (68°F), this is a Class IB Flammable Liquid . Ground all transfer equipment.
Part 2: Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material properties to ensure compatibility with your facility's waste stream.
| Parameter | Data | Operational Implication |
| CAS Number | 2788-86-5 | Use for waste manifesting. |
| Flash Point | ~20°C (68°F) | Highly Flammable. Store/dispose in flammables cabinet. |
| Reactivity | High (Epoxide) | Susceptible to ring-opening; keep dry and neutral. |
| Halogen Content | Yes (Chlorine) | MANDATORY: Dispose in Halogenated Waste stream. |
| GHS Hazards | H225, H315, H317, H319 | Skin sensitizer; double-gloving recommended. |
Part 3: Disposal Logic & Workflows
Workflow 1: Waste Stream Decision Matrix
This logic gate ensures the material is routed to the correct destruction facility, preventing regulatory violations (RCRA/CLP) and safety incidents.
Figure 1: Decision matrix for segregating bulk stock from trace residues, prioritizing the Halogenated Waste stream.
Part 4: Detailed Operational Protocols
Protocol A: Bulk Disposal (Stock Solutions & Reaction Mixtures)
Objective: Safe packaging of unreacted epoxide for off-site incineration.
-
PPE Selection:
-
Hands: Silver Shield (Laminate) gloves are preferred. If unavailable, use double-layered Nitrile (0.11mm min thickness) and change immediately upon splash. The chlorophenyl group increases lipophilicity, accelerating permeation through standard latex.
-
Eyes: Chemical splash goggles.
-
Respiratory: Work strictly within a fume hood.
-
-
Container Selection:
-
Use Amber Glass or HDPE containers.
-
Cap: Must be phenolic with a Teflon (PTFE) liner to prevent solvent swelling or cap degradation.
-
-
Segregation (Critical):
-
Do NOT pour this waste into a "General Organic" drum if that drum contains aliphatic amines (e.g., triethylamine) or strong acids.
-
Reaction Risk: Epoxides react with amines to form polyamines (epoxy curing), generating significant heat that can over-pressurize the vessel.
-
-
Labeling:
-
Primary Tag: "Hazardous Waste - Flammable Liquid, Toxic"
-
Constituents: "Halogenated Solvents (Contains 4-Chlorostyrene oxide)"
-
Protocol B: Glassware Decontamination (Hydrolysis)
Objective: Render glassware safe for cleaning by chemically opening the epoxide ring. Note: This converts the epoxide to a diol. While less reactive, the product is still a halogenated organic and must be collected.
-
Preparation: Prepare a 5% Sulfuric Acid (H₂SO₄) solution in water.
-
Soak: Immerse contaminated glassware in the acid bath for 12–24 hours.
-
Rinse: Remove glassware and rinse with Acetone.
-
Disposal of Rinsate: Collect the acetone rinse and the spent acid bath. Neutralize the acid bath (pH 7) before disposal. The Acetone rinse must go to the Halogenated Waste container.
Part 5: Emergency Spill Management
Scenario: A 100mL bottle of 2-(4-Chlorophenyl)oxirane shatters in the fume hood.
Figure 2: Immediate response workflow for laboratory spills.
Technical Note on Spill Materials:
-
Avoid: Cellulose-based absorbents (paper towels, sawdust) if the epoxide is mixed with Lewis acids, as this can lower the ignition temperature.
-
Use: Inert mineral absorbents (Vermiculite, Diatomaceous Earth, or Sand).
Part 6: References
-
Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: 2-(4-Chlorophenyl)oxirane. Product No. 534757.[1] Link
-
PubChem. (2024). 4-Chlorostyrene oxide Compound Summary. National Library of Medicine. Link
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General Epoxide Handling Guidelines). Link
-
ECHA (European Chemicals Agency). (2024). Substance Information: 2-(4-chlorophenyl)oxirane.[1][5][6][7] Link
Sources
- 1. 2-(4-Chlorophenyl)oxirane 96 2788-86-5 [sigmaaldrich.com]
- 2. offices.depaul.edu [offices.depaul.edu]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2788-86-5 CAS MSDS (2-(4-CHLOROPHENYL)OXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-(4-chlorophenyl)oxirane | CAS#:2788-86-5 | Chemsrc [chemsrc.com]
- 7. 2-(4-Chlorophenyl)oxirane | 2788-86-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4-Chlorophenyl)oxirane
This guide provides an in-depth, procedural framework for the safe handling of 2-(4-Chlorophenyl)oxirane (also known as 4-Chlorostyrene oxide). As a chlorinated aromatic epoxide, this compound presents a multifaceted hazard profile that demands rigorous adherence to safety protocols. This document moves beyond a simple checklist, offering a causal explanation for each recommendation to empower researchers with the knowledge to manage risks effectively.
Hazard Profile: Understanding the Risks of 2-(4-Chlorophenyl)oxirane
2-(4-Chlorophenyl)oxirane is a highly flammable liquid and vapor that poses significant health risks upon exposure.[1] Its dual nature as a chlorinated aromatic compound and an epoxide ring structure contributes to its reactivity and toxicity. The primary hazards involve its flammability, and its ability to cause severe irritation to the skin, eyes, and respiratory system.[1] Furthermore, it is classified as a skin sensitizer, meaning repeated contact can lead to an allergic reaction.[1]
A comprehensive understanding of its hazard classification under the Globally Harmonized System (GHS) is critical for risk assessment.
| Hazard Classification | GHS Hazard Code | Description of Hazard |
| Flammable Liquids | H225 | Highly flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
This table summarizes the primary hazards associated with 2-(4-Chlorophenyl)oxirane, providing the basis for the subsequent PPE and handling recommendations.
The Core Directive: A Multi-Layered PPE & Engineering Control Strategy
A multi-layered approach to safety is non-negotiable. This involves a combination of engineering controls to minimize ambient exposure and personal protective equipment (PPE) to protect against direct contact.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 2-(4-Chlorophenyl)oxirane is a certified chemical fume hood.[2] The compound's potential to cause respiratory irritation and its high flammability necessitate that all handling of open containers occurs within a fume hood to control vapor inhalation and contain any potential spills.[3][4] The fume hood sash should be kept as low as possible to maximize capture velocity.
Personal Protective Equipment: The Essential Barrier
PPE provides the critical final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a suggestion but a requirement for safe handling.
Given the severe eye irritation hazard (H319), robust eye protection is mandatory.[1]
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are essential.[2]
-
Best Practice: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[5] This provides an additional layer of protection for the entire face.
Preventing dermal contact is crucial to avoid skin irritation and the onset of allergic sensitization.[6]
-
Gloves: The choice of glove material is paramount. Standard latex gloves are insufficient.[5] Due to the chlorinated and aromatic nature of the compound, gloves with high chemical resistance are required. Nitrile gloves offer moderate protection for incidental contact, but for prolonged handling or in the event of a spill, more robust materials are necessary.[7] Always inspect gloves for tears or pinholes before use.[8]
| Glove Material | Breakthrough Time | Recommendation |
| Nitrile Rubber | Short-term | Suitable for brief, incidental contact. Must be changed immediately upon contamination.[7] |
| Butyl Rubber | Longer-term | Recommended for extended handling or immersion.[5] |
| Viton® | Longer-term | Offers excellent resistance to aromatic and chlorinated compounds.[2] |
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[2] For procedures with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.[5] Do not wear shorts or open-toed shoes in the laboratory.[8]
While a fume hood is the primary method for respiratory protection, there are situations where a respirator may be necessary, such as during a large spill or if engineering controls are not available or fail.[8]
-
Standard Operations: No respirator is needed if work is conducted within a properly functioning chemical fume hood.
-
Emergency Situations: A full-face respirator with a combination organic vapor/acid gas (ABEK type) cartridge is recommended. All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.[5]
Operational Plan: A Step-by-Step Handling Workflow
This workflow is designed to minimize exposure and ensure a safe process from start to finish.
Caption: Safe Handling Workflow for 2-(4-Chlorophenyl)oxirane.
Emergency & Disposal Protocols: Planning for Contingencies
In Case of Exposure or Spill
Rapid and correct response to an emergency is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing immediately.[9] Wash the affected area with soap and plenty of water.[3] If skin irritation or a rash develops, seek medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Spill: Evacuate the immediate area and remove all sources of ignition.[3] Wearing the appropriate PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][9]
Disposal Plan
All waste containing 2-(4-Chlorophenyl)oxirane must be treated as hazardous waste.[2]
-
Chemical Waste: Collect all excess reagent and reaction mixtures in a designated, sealed, and properly labeled hazardous waste container. The container should specify "Halogenated Organic Waste."
-
Contaminated Materials: All disposables, including gloves, absorbent pads, and paper towels used for cleanup, must be placed in a sealed container labeled as hazardous waste.[2]
-
Disposal Method: The ultimate disposal must be conducted through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize the resulting hydrogen chloride.[3][10] Do not discharge this chemical or its containers into sewer systems or the general environment.[3]
By adhering to these rigorous safety, handling, and disposal protocols, researchers can effectively mitigate the risks associated with 2-(4-Chlorophenyl)oxirane, ensuring a safe laboratory environment for themselves and their colleagues.
References
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. Available at: [Link]
-
Personal Protective Equipment When Working with Resins. Polyestershoppen. Available at: [Link]
-
How to Safely Work with Epoxy Coatings. International Enviroguard. Available at: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. Available at: [Link]
-
Protective Aids for Working with Epoxy Resins. epoxio.cz. Available at: [Link]
-
Safe and efficient handling of chlorinated solvents. IPI Global. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available at: [Link]
-
Correct PPE When Using Epoxy Art Resin!. Vista Resin. Available at: [Link]
-
Epoxy Safety 101: Choosing the Safety Equipment. Entropy Resins. Available at: [Link]
Sources
- 1. 2-(4-CHLOROPHENYL)OXIRANE | 2788-86-5 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. entropyresins.com [entropyresins.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. 2-(4-Chlorophenyl)oxirane | 2788-86-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
